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  • Product: 2-Hydroxy-5-iodo-benzonitrile
  • CAS: 685103-95-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Hydroxy-5-iodo-benzonitrile: Properties, Synthesis, and Applications

Abstract 2-Hydroxy-5-iodo-benzonitrile is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring hydroxyl, cyano,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-5-iodo-benzonitrile is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring hydroxyl, cyano, and iodo functional groups on a benzene ring, imparts distinct chemical reactivity, making it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, safety and handling protocols, and its pivotal role in research and drug development. Methodologies and conceptual frameworks are presented to offer both foundational knowledge and practical insights for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

2-Hydroxy-5-iodo-benzonitrile is a solid organic compound, typically appearing as an off-white to light-colored powder.[1] The strategic placement of its functional groups—a hydroxyl group at position 2, an iodine atom at position 5, and a nitrile group at position 1—creates a scaffold ripe for diverse chemical transformations.

Physicochemical Characteristics

The fundamental physical and chemical properties of 2-Hydroxy-5-iodo-benzonitrile are crucial for its handling, storage, and application in synthetic chemistry. These are summarized below.

PropertyValueReference(s)
CAS Number 685103-95-1[2][3]
Molecular Formula C₇H₄INO[1][2]
Molecular Weight 245.02 g/mol [2][3]
Appearance Solid, off-white to light yellow powder[1][4]
Melting Point 146 - 158 °C (range varies by purity)[1][4]
Solubility Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform.[1][4]
Stability Stable under normal conditions, but may be sensitive to light and moisture.[1][4]
Synonyms 5-Iodo-2-hydroxybenzonitrile, 5-Iodosalicylonitrile[3][4]
Molecular Structure

The structural arrangement of 2-Hydroxy-5-iodo-benzonitrile is key to its chemical behavior. The electron-withdrawing nature of the cyano and iodo groups, combined with the electron-donating hydroxyl group, creates a unique electronic profile on the aromatic ring.

Caption: 2D structure of 2-Hydroxy-5-iodo-benzonitrile.

Reactivity and Chemical Profile

The chemical utility of 2-Hydroxy-5-iodo-benzonitrile stems from the reactivity of its three principal functional groups:

  • Phenolic Hydroxyl (-OH) Group: This group is acidic and can be deprotonated to form a phenoxide ion. It can also participate in etherification and esterification reactions.

  • Iodo (-I) Group: The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly valuable for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational for constructing complex molecular skeletons.

  • Cyano (-CN) Group: The nitrile group is versatile and can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This allows for significant molecular diversification.

This trifunctional nature makes it an important building block in organic synthesis, serving as a key intermediate for constructing more elaborate compounds.[1]

Spectroscopic Analysis

For structural confirmation and purity assessment, spectroscopic methods are indispensable. While specific spectra for this exact compound are not universally published in open literature, data for this and structurally similar molecules are available through specialized chemical databases.[5][6] Researchers can expect characteristic signals in the following analyses:

  • ¹H NMR: Signals corresponding to the aromatic protons, with coupling patterns dictated by their positions relative to the substituents. The hydroxyl proton will also be present, though its chemical shift can be variable.

  • ¹³C NMR: Resonances for the seven distinct carbon atoms in the molecule, including the aromatic carbons, the nitrile carbon, and the carbons bonded to the hydroxyl and iodo groups.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, and aromatic C-H and C=C stretching vibrations.

Applications in Research and Drug Development

The primary value of 2-Hydroxy-5-iodo-benzonitrile lies in its role as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][7]

  • Pharmaceutical Synthesis: Its structure is a precursor for various complex drug molecules. It is particularly useful in synthesizing compounds with potential antibacterial and antiviral properties.[1] The presence of iodine also makes it a candidate for developing radiopharmaceuticals or contrast agents for medical imaging.[7]

  • Materials Science: The unique electronic properties conferred by its functional groups make it a building block for novel organic materials with specialized optical or electronic characteristics.[1]

  • Antitumor Research: Related benzonitrile compounds have been investigated for their application in preparing antitumor drugs, targeting cancers such as colon, liver, and lung cancer.[8]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of 2-Hydroxy-5-iodo-benzonitrile and ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should always be worn. This includes:

  • Protective gloves to prevent skin contact.

  • Safety glasses or goggles to protect the eyes from potential splashes.

  • A lab coat to protect clothing.[1]

Storage and Stability

To ensure its stability and prevent degradation, 2-Hydroxy-5-iodo-benzonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be kept away from sources of heat, open flames, direct sunlight, and moisture.[1][4] It is also important to store it separately from incompatible substances such as strong oxidizing agents and bases to avoid hazardous chemical reactions.[4]

Conceptual Experimental Workflow: Synthesis

A common route to synthesize iodinated phenols is through electrophilic aromatic substitution. The following workflow illustrates a conceptual pathway for the iodination of 2-hydroxybenzonitrile. This is a generalized protocol and requires optimization for specific laboratory conditions.

Conceptual Protocol: Iodination of 2-Hydroxybenzonitrile

Objective: To introduce an iodine atom at the 5-position of the 2-hydroxybenzonitrile ring, which is activated by the hydroxyl group.

Materials:

  • 2-Hydroxybenzonitrile (starting material)

  • Iodine monochloride (ICl) or another suitable iodinating agent

  • An appropriate solvent (e.g., glacial acetic acid or a chlorinated solvent)

  • A base for workup (e.g., sodium bicarbonate solution)

Procedure:

  • Dissolution: Dissolve 2-hydroxybenzonitrile in the chosen solvent within a reaction vessel equipped with a stirrer.

  • Reaction: Cool the solution in an ice bath. Slowly add the iodinating agent (e.g., Iodine monochloride) to the stirred solution. The hydroxyl group at position 2 directs the electrophilic substitution primarily to the para position (position 5).

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Quenching & Workup: Once the reaction is complete, quench it by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any excess iodine. Neutralize the mixture with a base.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-Hydroxy-5-iodo-benzonitrile.

G cluster_0 Preparation cluster_1 Workup & Purification Start Dissolve 2-Hydroxybenzonitrile in Solvent React Add Iodinating Agent (e.g., ICl) at low temperature Start->React Step 1 Quench Quench with Na₂S₂O₃ React->Quench Step 2 Extract Extract with Organic Solvent Quench->Extract Step 3 Purify Purify via Recrystallization or Chromatography Extract->Purify Step 4 Product Pure 2-Hydroxy-5-iodo-benzonitrile Purify->Product Final Step

Caption: Conceptual workflow for the synthesis of 2-Hydroxy-5-iodo-benzonitrile.

Conclusion

2-Hydroxy-5-iodo-benzonitrile stands out as a chemical intermediate with considerable potential. Its well-defined physical properties and the versatile reactivity of its functional groups make it an asset in synthetic chemistry. For researchers and professionals in drug development and material science, a thorough understanding of this compound's characteristics is essential for leveraging its capabilities in the creation of novel and high-value molecules.

References

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8qZcXDdXtZc4m8mWUii90xxeDX4IfWN8APxFo9EZCkfSlDSnADDBPQfWDiDTJaxzxrXnR2jA6nxOgf8gZoKv94Jd7bAVNdKzHu3haUUWGGP46SOD_47P_mEUoYi0eNengqvEUgsdE0oNPBzjOUHWrFwctHngdKpKo7lTwuCON-MFEBMIxhQP76qzJhFLsS2NEv8ruwoGJTsqhHriK9Q==]
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  • 2-HYDROXY-5-IODO-BENZONITRILE(685103-95-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/685103-95-1_1HNMR.htm]
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  • 685103-95-1|2-Hydroxy-5-iodo-benzonitrile| Ambeed. [URL: https://www.ambeed.com/products/685103-95-1.html]
  • 2-Hydroxy-5-iodo-benzonitrile - Oakwood Chemical. [URL: https://oakwoodchemical.com/Products.aspx?cas=685103-95-1]
  • 2-Hydroxy-5-iodo-benzonitrile | 685103-95-1. [URL: https://www.sigmaaldrich.com/US/en/product/bld/3h99c597d4]
  • Application of benzonitrile compound in preparation of antitumor drugs - Google Patents. [URL: https://patents.google.

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Exploratory

An In-depth Technical Guide to the Molecular Structure and Functional Groups of 2-Hydroxy-5-iodo-benzonitrile

Abstract This technical guide provides a comprehensive analysis of the molecular structure and functional groups of 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in the synthesis of novel pharmaceutical compounds and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and functional groups of 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in the synthesis of novel pharmaceutical compounds and functional materials. We will delve into the intricate interplay of the hydroxyl, iodo, and cyano moieties, examining their influence on the molecule's chemical reactivity, spectroscopic properties, and overall electronic architecture. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of this versatile chemical entity. All protocols and data presented are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 2-Hydroxy-5-iodo-benzonitrile

2-Hydroxy-5-iodo-benzonitrile (C₇H₄INO) is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of a hydroxyl (-OH) group, an iodine atom (-I), and a cyano (-CN) group on a benzene ring imparts a distinct chemical personality, making it a valuable precursor for the synthesis of more complex molecular architectures.[1] The strategic placement of these functional groups allows for a diverse range of chemical transformations, rendering it an essential building block in the development of novel therapeutic agents and specialized organic materials.[1] This guide will provide a detailed exploration of its molecular features, supported by spectroscopic analysis and established synthetic protocols.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of 2-Hydroxy-5-iodo-benzonitrile is a thorough examination of its molecular structure and inherent physical properties.

Structural Elucidation

The molecule consists of a central benzene ring substituted at positions 1, 2, and 5. The hydroxyl group is located at position 2, the cyano group at position 1, and the iodine atom at position 5. This arrangement leads to a unique electronic distribution across the aromatic system.

Below is a two-dimensional representation of the 2-Hydroxy-5-iodo-benzonitrile molecule:

G cluster_0 Electronic Effects on the Aromatic Ring A 2-Hydroxy-5-iodo-benzonitrile B Hydroxyl (-OH) Electron Donating (Resonance) Ortho-, Para-directing A->B C Cyano (-CN) Strongly Electron Withdrawing (Induction & Resonance) A->C D Iodo (-I) Electron Withdrawing (Induction) Deactivating A->D E Increased Acidity of Phenolic Proton B->E Influence F Modified Reactivity in Electrophilic Aromatic Substitution B->F Influence C->E Influence C->F Influence D->E Influence D->F Influence

Caption: Interplay of functional group electronic effects.

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of 2-Hydroxy-5-iodo-benzonitrile are paramount for its use in research and development.

Synthetic Protocol: Iodination of 2-Hydroxybenzonitrile

A common and effective method for the synthesis of 2-Hydroxy-5-iodo-benzonitrile is the direct electrophilic iodination of 2-hydroxybenzonitrile (salicylonitrile). [1] Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-hydroxybenzonitrile in a suitable solvent.

  • Reagent Addition: Add an appropriate amount of an iodine source, such as elemental iodine (I₂), and a catalyst, for instance, potassium iodide (KI) and sulfuric acid (H₂SO₄). [1]3. Reaction Conditions: Maintain the reaction temperature in a specific range, typically between 50-70 °C, and stir for several hours to ensure the reaction proceeds to completion. [1]4. Work-up and Purification: After the reaction is complete, employ standard separation techniques, such as column chromatography, to isolate and purify the 2-Hydroxy-5-iodo-benzonitrile product. [1]

G A 2-Hydroxybenzonitrile (Starting Material) C Reaction at 50-70 °C A->C Dissolved in Solvent B Iodine Source (e.g., I₂) + Catalyst (e.g., KI/H₂SO₄) B->C Added to Reaction Mixture D Work-up and Purification (e.g., Column Chromatography) C->D E 2-Hydroxy-5-iodo-benzonitrile (Final Product) D->E

Caption: Workflow for the synthesis of 2-Hydroxy-5-iodo-benzonitrile.

Spectroscopic Characterization

4.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern for a 1,2,5-trisubstituted benzene ring. The chemical shifts will be influenced by the electronic nature of the substituents.

4.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be affected by the attached functional groups. The carbon of the cyano group will appear in the characteristic downfield region for nitriles.

4.2.3. FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Mode
O-H (hydroxyl) 3200 - 3600 (broad)Stretching
C≡N (cyano) 2220 - 2260 (sharp, medium)Stretching
C=C (aromatic) 1450 - 1600Stretching
C-O (hydroxyl) 1000 - 1260Stretching
C-I (iodo) 500 - 600Stretching

4.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 245.02 g/mol . The fragmentation pattern will provide further structural information, with characteristic losses of functional groups. The presence of iodine will be indicated by its characteristic isotopic pattern.

Conclusion

2-Hydroxy-5-iodo-benzonitrile is a molecule of significant synthetic utility, owing to its unique combination of hydroxyl, iodo, and cyano functional groups. This guide has provided a detailed overview of its molecular structure, the electronic interplay of its substituents, a reliable synthetic protocol, and the expected spectroscopic signatures for its characterization. A thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this versatile building block in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaF_7sVfik7Wd7E6qzi7WMlGOp_mXdP08a0hAK1KY_E2vghqM0nYxmcm_pZt0N0ORgCl_9uSR2CeWZspcw2uKfJFcyS2wJk_tO93nOviRLfBvEbSZ24BSJ3sDqdztDUALcWDyUffUa2zkwxoRzLmIMM3UO_lAamDxFXbp9GiZneBMppn_Mq3FE5SvWi62nvCgEo2Acd_oQoM5OvDJ95A==]
  • 2-HYDROXY-5-IODO-BENZONITRILE(685103-95-1) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from [https://www.chemicalbook.com/spectrum/2-HYDROXY-5-IODO-BENZONITRILE_685103-95-1_1HNMR.htm]
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [https://www.rsc.
  • A literature review on 2-Hydroxybenzonitrile synthesis. (2025). Benchchem. Retrieved from [https://www.benchchem.com/product/b120202/technical-support/literature-review-on-2-hydroxybenzonitrile-synthesis]
  • 2-Hydroxy-5-iodo-benzonitrile | CAS 685103-95-1. (n.d.). Santa Cruz Biotechnology. Retrieved from [https://www.scbt.com/p/2-hydroxy-5-iodo-benzonitrile-685103-95-1]
  • 2-Hydroxy-5-iodo-benzonitrile. (n.d.). Oakwood Chemical. Retrieved from [https://www.oakwoodchemical.com/Products/025346]
  • Chapter 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [https://www.asdlib.org/onlineArticles/ecourseware/MassSpec/Chapter%202.pdf]
  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Structure_Determination_I_-_Infrared_Spectroscopy_and_Mass_Spectrometry/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands]
  • 2-Hydroxy-benzonitrile - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [https://spectrabase.com/spectrum/CXnxLDCYeA2/optional/1H-NMR]
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Retrieved from [https://www.ijc.com/sites/default/files/issues/2012/v11i2/ijc_11_2_10.pdf]
  • Experiment 6 Iodination of Salicylamide. (2022). Edubirdie. Retrieved from [https://edubirdie.
  • Benzonitrile, 2-hydroxy-. (n.d.). NIST WebBook. Retrieved from [https://webbook.nist.gov/cgi/cbook.cgi?ID=C611201&Type=IR-SPEC&Index=1]
  • Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. (n.d.). The Royal Society of Chemistry. Retrieved from [https://www.rsc.
  • 2-Hydroxy-benzonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [https://spectrabase.com/spectrum/IdQRPeNLywq/optional/13C-NMR-Chemical-Shifts]
  • Solved Identify the product as 2-hydroxy-5-iodobenzamide or. (2022, August 9). Chegg.com. Retrieved from [https://www.chegg.com/homework-help/questions-and-answers/identify-product-2-hydroxy-5-iodobenzamide-2-hydroxy-3-iodobenzamide-assign-signals-prod-q100582522]
  • Preparation method of salicylonitrile. (n.d.). Google Patents. Retrieved from [https://patents.google.
  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. Retrieved from [https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/]
  • How To Read FTIR Spectroscopy? - Chemistry For Everyone. (2025, February 9). YouTube. Retrieved from [https://www.youtube.
  • Iodination of Salicylamide Experiment. (2020, September 13). YouTube. Retrieved from [https://www.youtube.

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Foundational

An In-depth Technical Guide to 2-Hydroxy-5-iodo-benzonitrile: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Hydroxy-5-iodo-benzonitrile 2-Hydroxy-5-iodo-benzonitrile is a highly functionalized aromatic compound that has...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Hydroxy-5-iodo-benzonitrile

2-Hydroxy-5-iodo-benzonitrile is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in organic and medicinal chemistry. Its unique trifunctional structure—featuring a hydroxyl group, a nitrile moiety, and an iodine atom on a benzene ring—provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, safety and handling procedures, and its critical role as a key intermediate in the development of novel therapeutic agents. The strategic placement of the iodo group makes it particularly valuable for cross-coupling reactions, while the hydroxyl and nitrile groups offer diverse opportunities for derivatization.

Core Identification and Chemical Properties

The definitive identifier for 2-Hydroxy-5-iodo-benzonitrile is its Chemical Abstracts Service (CAS) number.

CAS Number: 685103-95-1[1]

A summary of its key chemical and physical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₄INO[1]
Molecular Weight 245.02 g/mol [1]
Appearance Solid, typically off-white to light-colored powder[2]
Melting Point Approximately 150 - 160 °C (may vary with purity)[2]
Solubility Low solubility in water; soluble in organic solvents such as dichloromethane and chloroform.[2]
Synonyms 5-Iodo-2-hydroxybenzonitrile

Synthesis Protocol: Electrophilic Iodination of 2-Hydroxybenzonitrile

The most common and direct method for synthesizing 2-Hydroxy-5-iodo-benzonitrile is through the electrophilic iodination of the readily available precursor, 2-hydroxybenzonitrile. The hydroxyl group is an activating ortho-, para-director, making the para-position (C5) susceptible to electrophilic attack. The following protocol is a representative procedure adapted from established methods for the iodination of activated aromatic rings.

Causality Behind Experimental Choices:
  • Iodinating Agent : Iodine monochloride (ICl) is chosen as an effective electrophilic iodine source. It is more reactive than molecular iodine (I₂) due to the polarization of the I-Cl bond, which generates a potent electrophilic iodine species (I⁺).

  • Solvent System : A mixture of water and hydrochloric acid is used to dissolve the starting material, anthranilic acid (a proxy for the structurally similar 2-hydroxybenzonitrile), and to maintain an acidic medium that facilitates the reaction.

  • Temperature Control : The reaction is initiated at a controlled temperature (around 20°C) and the iodinating agent is added slowly to manage the exothermic nature of the reaction and prevent the formation of byproducts.

Detailed, Step-by-Step Methodology:

Materials:

  • 2-Hydroxybenzonitrile

  • Iodine monochloride (ICl)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium bisulfite (for workup)

  • Standard laboratory glassware (beaker, Büchner funnel, etc.)

Procedure:

  • Preparation of the Substrate Solution: In a suitable beaker, dissolve 2-hydroxybenzonitrile (1.0 equivalent) in a solution of deionized water and concentrated hydrochloric acid. Cool the solution to approximately 20°C.

  • Preparation of the Iodinating Agent: In a separate beaker, prepare a solution of iodine monochloride (approximately 1.0 equivalent) in concentrated hydrochloric acid and water. Cool this solution to 5°C.

  • Reaction Execution: While stirring the 2-hydroxybenzonitrile solution rapidly, add the cold iodine monochloride solution. The product, 2-Hydroxy-5-iodo-benzonitrile, should precipitate almost immediately as a granular solid.[3]

  • Reaction Completion and Isolation: Continue stirring the mixture for approximately one hour as it warms to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Purification: Wash the filter cake with several portions of cold deionized water to remove residual acid and unreacted reagents. If the product has a purplish hue from excess iodine, a wash with a dilute sodium bisulfite solution can be performed until the color disappears, followed by a final water wash.

  • Drying: Dry the purified product in an oven at 90-100°C to yield the final 2-Hydroxy-5-iodo-benzonitrile.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM1 2-Hydroxybenzonitrile React Electrophilic Aromatic Substitution (20°C, 1 hr) SM1->React SM2 Iodine Monochloride (ICl) SM2->React SM3 HCl / Water SM3->React Filter Vacuum Filtration React->Filter Precipitate forms Wash Wash with Water (& optional NaHSO₃) Filter->Wash Dry Drying (90-100°C) Wash->Dry Product 2-Hydroxy-5-iodo-benzonitrile (CAS: 685103-95-1) Dry->Product

Caption: Workflow for the synthesis of 2-Hydroxy-5-iodo-benzonitrile.

Applications in Drug Development and Organic Synthesis

2-Hydroxy-5-iodo-benzonitrile is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[2] The presence of the iodine atom is particularly significant, as it serves as a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

The synergistic effect of the three functional groups allows for a wide range of chemical transformations:

  • The iodine atom can act as a leaving group in nucleophilic aromatic substitution or participate in cross-coupling reactions.[2]

  • The hydroxyl group can be alkylated, esterified, or used to direct further electrophilic substitutions.

  • The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular elaboration.

While specific drug synthesis pathways using this exact intermediate are often proprietary, its structural motifs are crucial in several areas of research. For instance, iodinated phenolic compounds are key precursors in the synthesis of thyroid hormone analogs and other pharmaceuticals where a bulky, lipophilic group is required for receptor binding. The compound's potential as a precursor for drugs with antibacterial and antiviral effects has also been noted.[2]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed when handling 2-Hydroxy-5-iodo-benzonitrile. The following information is a summary of common GHS hazard and precautionary statements.

GHS Hazard and Precautionary Statements
GHS Hazard Statements (Code)Description
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
GHS Precautionary Statements (Code)Description
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[4]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[4]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.[4]
P501 Dispose of contents/container to an approved waste disposal plant.[4]
Handling and Storage Recommendations:
  • Handling : Use only in a well-ventilated area, preferably within a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[4]

  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture absorption. Store away from incompatible substances such as strong oxidizing agents, acids, and bases.[2]

Conclusion

2-Hydroxy-5-iodo-benzonitrile (CAS: 685103-95-1) is a chemical intermediate of significant value to the research and drug development community. Its trifunctional nature provides a robust platform for synthetic diversification, enabling the construction of complex and novel molecular entities. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the pursuit of new therapeutic agents and advanced materials.

References

A complete list of references cited in this guide is provided below.

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China.
  • 685103-95-1|2-Hydroxy-5-iodo-benzonitrile| Ambeed. Ambeed.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • 2-Hydroxy-5-iodo-benzonitrile | CAS 685103-95-1 | SCBT. Santa Cruz Biotechnology.
  • 2-hydroxy-5-iodobenzonitrile | 685103-95-1. Sigma-Aldrich.
  • Anthranilic acid, 5-iodo- - Organic Syntheses Procedure. Organic Syntheses.

Sources

Exploratory

An In-Depth Technical Guide to 2-Hydroxy-5-iodo-benzonitrile: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 2-Hydroxy-5-iodo-benzonitrile, a key halogenated aromatic intermediate. The document delves into the compound's historical context, details its physicoch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-iodo-benzonitrile, a key halogenated aromatic intermediate. The document delves into the compound's historical context, details its physicochemical and spectroscopic properties, and presents a thorough analysis of its synthesis via electrophilic iodination of 2-hydroxybenzonitrile (salicylonitrile). Emphasis is placed on the mechanistic underpinnings of the synthesis, providing a rationale for experimental conditions and potential side reactions. Furthermore, this guide explores the applications of 2-Hydroxy-5-iodo-benzonitrile, particularly its role as a versatile building block in the development of novel pharmaceutical agents and advanced materials. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science.

Introduction and Historical Context

2-Hydroxy-5-iodo-benzonitrile, also known as 5-iodosalicylonitrile, is a bifunctional aromatic compound featuring a hydroxyl, a cyano, and an iodo group. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. While the parent compound, benzonitrile, was first reported by Hermann Fehling in 1844 as a product of the thermal dehydration of ammonium benzoate, the history of its iodo-substituted derivative is less documented in seminal publications.[1] The emergence of 2-Hydroxy-5-iodo-benzonitrile in the scientific literature is closely tied to the broader exploration of halogenated phenolic compounds as precursors for bioactive molecules and functional materials. Its synthesis is a straightforward example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The strategic placement of the iodo group, a versatile handle for cross-coupling reactions, has solidified its importance in modern synthetic strategies.

Physicochemical and Spectroscopic Properties

2-Hydroxy-5-iodo-benzonitrile is typically a solid at room temperature, often appearing as an off-white to light yellow powder.[2] It exhibits low solubility in water but is soluble in various organic solvents.[2]

Table 1: Physicochemical Properties of 2-Hydroxy-5-iodo-benzonitrile
PropertyValueSource
CAS Number 685103-95-1[3][4]
Molecular Formula C₇H₄INO[3][4]
Molecular Weight 245.02 g/mol [3][4]
Appearance Off-white to light yellow solid[2]
Solubility Low in water; soluble in some organic solvents[2]
Spectroscopic Characterization

The structural elucidation of 2-Hydroxy-5-iodo-benzonitrile is confirmed through various spectroscopic techniques. While a comprehensive, publicly available peer-reviewed spectral analysis is not readily found, data from chemical suppliers and analogous compounds allow for a confident assignment of its key spectral features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton ortho to the hydroxyl group and meta to the iodo group would likely appear as a doublet. The proton meta to the hydroxyl group and ortho to the iodo group would also be a doublet, and the proton ortho to both the cyano and iodo groups would likely appear as a doublet of doublets. The hydroxyl proton will present as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display seven signals, one for each carbon atom in the molecule. The chemical shifts would be influenced by the electronic effects of the three different substituents. The carbon bearing the cyano group will have a characteristic chemical shift in the 115-120 ppm range, while the carbons attached to the hydroxyl and iodo groups will also have distinct shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. A sharp peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. The aromatic C-H and C=C stretching vibrations will appear in their usual regions.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (245.02). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident. Fragmentation patterns would likely involve the loss of HCN and CO.

Synthesis of 2-Hydroxy-5-iodo-benzonitrile

The most common and direct method for the synthesis of 2-Hydroxy-5-iodo-benzonitrile is the electrophilic iodination of 2-hydroxybenzonitrile (salicylonitrile). This reaction is a classic example of an electrophilic aromatic substitution on a highly activated benzene ring.

Reaction Mechanism and Rationale

The hydroxyl group of 2-hydroxybenzonitrile is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The cyano group, on the other hand, is a deactivating group and a meta-director. The directing effects of the powerful hydroxyl group dominate, leading the incoming electrophile to the positions ortho and para to it. Since the ortho positions are sterically hindered to some extent, the major product formed is the para-substituted isomer, which is 2-Hydroxy-5-iodo-benzonitrile.

The mechanism proceeds through the following key steps:

  • Generation of the Electrophile: An iodinating agent is used to generate an electrophilic iodine species (I⁺ or a polarized iodine-containing molecule). Common iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), iodine monochloride (ICl), or N-iodosuccinimide (NIS).[5][6][7][8][9] The oxidizing agent helps to polarize the I-I bond or oxidize iodide to a more electrophilic species.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-hydroxybenzonitrile attacks the electrophilic iodine species. This attack preferentially occurs at the para position to the hydroxyl group due to electronic and steric factors. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base in the reaction mixture, such as water or the conjugate base of the acid used, removes a proton from the carbon atom bearing the iodine. This restores the aromaticity of the ring and yields the final product, 2-Hydroxy-5-iodo-benzonitrile.

Synthesis_Mechanism

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of 2-Hydroxy-5-iodo-benzonitrile.

Materials:

  • 2-Hydroxybenzonitrile

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Ethanol

  • Hydrochloric Acid (HCl), dilute

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile and sodium iodide in ethanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Oxidizing Agent: Slowly add the sodium hypochlorite solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. It is crucial to maintain the temperature below 10 °C to minimize the formation of side products. The too-rapid addition of the oxidizing agent can lead to di- and tri-iodinated impurities.[3]

  • Reaction Monitoring: After the complete addition of the sodium hypochlorite solution, allow the reaction to stir in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

  • Precipitation of the Product: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. The pH should be adjusted to be acidic to ensure the phenolic hydroxyl group is protonated.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Table 2: Summary of a Typical Synthesis of 2-Hydroxy-5-iodo-benzonitrile
ParameterDetailsRationale / Justification
Starting Material 2-HydroxybenzonitrileCommercially available and possesses a highly activated aromatic ring for electrophilic substitution.
Iodinating System NaI / NaOClIn situ generation of an electrophilic iodine species. A greener and safer alternative to using molecular iodine and strong oxidizing acids.
Solvent EthanolGood solubility for the starting materials and allows for easy precipitation of the product upon addition of water.
Temperature 0-10 °CControls the rate of reaction and minimizes the formation of over-iodinated byproducts.
Work-up Na₂S₂O₃ quench, acid precipitationRemoves excess iodine and allows for the isolation of the phenolic product.
Purification RecrystallizationEffective method for obtaining a high-purity solid product.

Applications in Drug Development and Materials Science

The synthetic utility of 2-Hydroxy-5-iodo-benzonitrile primarily stems from the presence of three distinct functional groups, which can be selectively manipulated.

Applications

Pharmaceutical Intermediates

2-Hydroxy-5-iodo-benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] The iodo group is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at the 5-position of the salicylonitrile core, enabling the construction of complex molecular architectures found in many therapeutic agents. The hydroxyl and nitrile functionalities can also be further modified to introduce additional diversity and modulate the pharmacokinetic and pharmacodynamic properties of the target molecules. For instance, benzonitrile derivatives have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[10]

Materials Science

In the field of materials science, this compound can be used as a monomer or a precursor for the synthesis of functional polymers and specialty dyes.[2] The presence of the polar hydroxyl and nitrile groups can influence the solubility and intermolecular interactions of the resulting materials, while the iodo group can be used to further functionalize the material post-polymerization.

Conclusion

2-Hydroxy-5-iodo-benzonitrile is a synthetically valuable intermediate with a straightforward and efficient preparation based on the principles of electrophilic aromatic substitution. Its well-defined reactivity, stemming from its trifunctional nature, makes it an important building block for the creation of diverse and complex molecules. For researchers and scientists in drug discovery and materials science, a thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of novel and innovative products. The methodologies described in this guide provide a solid foundation for the synthesis and application of this versatile compound.

References

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. (URL: )
  • A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies - Benchchem. (URL: )
  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water - Semantic Scholar. (URL: [Link])

  • Benzonitrile - Wikipedia. (URL: [Link])

  • Iodination of phenol. (URL: [Link])

  • The Mechanism of the Iodination of Phenols. (URL: [Link])

  • Phytotoxic Properties of Substituted Benzonitriles and Derivatives | Weed Science. (URL: [Link])

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (URL: [Link])

  • Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed. (URL: [Link])

  • Process for the iodination of aromatic compounds - Justia Patents. (URL: [Link])

  • (PDF) Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. (URL: [Link])

  • [About incompatibilities; On reactions of iodine with phenols in aqueous solution] - PubMed. (URL: [Link])

  • US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google P
  • Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials | Request PDF. (URL: [Link])

  • An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide - ResearchGate. (URL: [Link])

Sources

Foundational

Spectroscopic Characterization of 2-Hydroxy-5-iodobenzonitrile: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data essential for the characterization of 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in pharmaceutical and materials science research. The unique arra...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data essential for the characterization of 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in pharmaceutical and materials science research. The unique arrangement of a hydroxyl, a cyano, and an iodo group on the benzene ring imparts specific chemical properties that are reflected in its spectral fingerprints. Understanding these spectroscopic characteristics is paramount for confirming its identity, purity, and for predicting its reactivity in further synthetic applications.[1]

Foundational Principles of Spectroscopic Analysis in Drug Development

Spectroscopic techniques are indispensable tools in the pharmaceutical industry, providing critical insights into molecular structure, purity, and stability from early-stage discovery through to quality control of the final product. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) offer a non-destructive and highly sensitive means to elucidate the chemical nature of a compound.[1] Each technique probes different aspects of the molecule's properties, and together they provide a comprehensive characterization.

Molecular Structure and Key Physicochemical Properties

2-Hydroxy-5-iodo-benzonitrile (C₇H₄INO) is a solid, typically an off-white to light-colored powder, with a molecular weight of approximately 245.02 g/mol .[2] Its structure features a benzene ring substituted with a hydroxyl group at position 2, an iodine atom at position 5, and a nitrile group at position 1. This substitution pattern influences the electronic environment of the aromatic ring and the chemical behavior of the functional groups.

PropertyValueSource
Molecular FormulaC₇H₄INO[2]
Molecular Weight245.02 g/mol [2]
AppearanceOff-white to light-colored powder[1]
Melting Point~156-158 °C[1]
SolubilitySoluble in some organic solvents (e.g., dichloromethane, chloroform), sparingly soluble in water.[1]

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared Spectrum Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, MediumO-H stretch (phenolic)
~2230-2220Sharp, StrongC≡N stretch (nitrile)
~1600-1450Medium-StrongC=C stretch (aromatic ring)
~1300-1200StrongC-O stretch (phenol)
~850-800StrongC-H out-of-plane bend (aromatic)
~600-500Weak-MediumC-I stretch

Interpretation and Causality:

  • O-H Stretch: The broad absorption band expected in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. The strength and broadness of this peak can provide insights into the sample's physical state and purity.

  • C≡N Stretch: A sharp and strong absorption around 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this peak is relatively insensitive to substitution on the benzene ring.

  • Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretch: The strong absorption in the 1300-1200 cm⁻¹ range is attributed to the stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl group.

  • C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull or Attenuated Total Reflectance (ATR) can be used.

  • Instrument Setup: The sample is placed in the IR spectrometer. A background spectrum of the KBr pellet or ATR crystal is recorded first.

  • Data Acquisition: The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule.

Experimental ¹H NMR Spectrum Data

The following ¹H NMR data is based on an experimental spectrum available from ChemicalBook.[4] The spectrum is typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~10.5Singlet1H-Ar-OH
~7.8Doublet1H~2.5H-6
~7.6Doublet of Doublets1H~8.8, 2.5H-4
~7.0Doublet1H~8.8H-3

Interpretation and Causality:

  • Hydroxyl Proton (Ar-OH): The downfield singlet at approximately 10.5 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

  • Aromatic Protons: The signals in the aromatic region (7.0-8.0 ppm) correspond to the three protons on the benzene ring.

    • H-6: The doublet at ~7.8 ppm is assigned to the proton at position 6. It appears as a doublet due to coupling with the adjacent H-4 proton (ortho-coupling is not observed due to the large distance). The deshielding effect of the adjacent cyano group contributes to its downfield shift.

    • H-4: The doublet of doublets at ~7.6 ppm is assigned to the proton at position 4. It is coupled to both H-3 (ortho-coupling, larger J value) and H-6 (meta-coupling, smaller J value).

    • H-3: The doublet at ~7.0 ppm is assigned to the proton at position 3, coupled to the adjacent H-4 proton (ortho-coupling).

Experimental Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Tuning: The NMR spectrometer is tuned to the ¹H frequency, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A standard ¹H NMR pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum Data
Chemical Shift (δ, ppm)Assignment
~160C-2 (C-OH)
~145C-4
~140C-6
~120C-1 (C-CN)
~118C-3
~115C≡N
~85C-5 (C-I)

Interpretation and Causality:

  • C-2 (C-OH): The carbon attached to the hydroxyl group is expected to be the most downfield aromatic carbon due to the strong deshielding effect of the oxygen atom.

  • C-4 and C-6: These carbons are also significantly deshielded due to their positions relative to the electron-withdrawing cyano and iodo groups.

  • C-1 (C-CN) and C-3: These carbons are expected to appear at intermediate chemical shifts.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group typically resonates in the 115-120 ppm range.

  • C-5 (C-I): The carbon atom directly bonded to the iodine atom is expected to be the most upfield aromatic carbon due to the "heavy atom effect" of iodine, which causes significant shielding.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: A standard ¹³C NMR experiment, often with proton decoupling to simplify the spectrum to single lines for each carbon, is performed. Longer acquisition times are usually necessary due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 2-Hydroxy-5-iodo-benzonitrile is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/zProposed Fragment
245[M]⁺ (Molecular Ion)
217[M - CO]⁺
118[M - I]⁺
90[M - I - CO]⁺

Interpretation and Causality:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 245 corresponds to the intact molecule with a single positive charge, confirming the molecular weight. The presence of iodine would also give a characteristic isotopic pattern.

  • Loss of Carbon Monoxide ([M - CO]⁺): A common fragmentation pathway for phenols is the loss of a neutral CO molecule, which would result in a peak at m/z 217.

  • Loss of Iodine ([M - I]⁺): The cleavage of the C-I bond would lead to a fragment at m/z 118.

  • Sequential Loss ([M - I - CO]⁺): Subsequent loss of CO from the [M - I]⁺ fragment would give rise to a peak at m/z 90.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: In the ion source, the sample molecules are ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Workflow for Compound Characterization

A robust characterization of 2-Hydroxy-5-iodo-benzonitrile involves a synergistic application of these spectroscopic techniques. The workflow ensures the unambiguous identification and purity assessment of the compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of 2-Hydroxy-5-iodo-benzonitrile purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ir IR Spectroscopy purification->ir Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Connectivity ms Mass Spectrometry purification->ms Molecular Weight interpretation Spectral Interpretation ir->interpretation nmr->interpretation ms->interpretation confirmation Structure & Purity Confirmation interpretation->confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-Hydroxy-5-iodo-benzonitrile.

Conclusion

The comprehensive spectroscopic characterization of 2-Hydroxy-5-iodo-benzonitrile using IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a detailed and validated understanding of its molecular structure. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently identify this important chemical intermediate and proceed with its application in drug discovery and materials science. The synergy of these analytical techniques underscores the principles of modern chemical analysis, where a multi-faceted approach is crucial for ensuring scientific rigor and advancing research.

References

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. (2023). MDPI. Retrieved from [Link]

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. (n.d.). Autech Industry Co., Ltd. Retrieved from [Link]

  • CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. (1997). Virginia Tech. Retrieved from [Link]

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. (n.d.). Studylib. Retrieved from [Link]...

  • Synthesis of benzonitriles from substituted benzaldehyde. (2003). Google Patents.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Benzonitrile, 2-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Physical and analytical data of iodo-phenols. (2009). ResearchGate. Retrieved from [Link]

  • Iodination of phenol. (1990). Technical University of Denmark. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). University of California, Irvine. Retrieved from [Link]

  • 2-Hydroxy-5-iodo-benzonitrile. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. Retrieved from [Link]

  • Benzonitrile, 2-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022). National Institutes of Health. Retrieved from [Link]

  • 2-Hydroxy-benzonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Hydroxy-5-iodobenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of differently substituted hydroxytriazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. (2015). MDPI. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-iodo-benzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in pharmaceutical and materials science research. Tailored for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in pharmaceutical and materials science research. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound, the theoretical underpinnings of its solubility, a detailed experimental protocol for solubility determination, and the critical factors that govern its behavior in various organic solvents.

Introduction: Understanding the Molecular Profile of 2-Hydroxy-5-iodo-benzonitrile

2-Hydroxy-5-iodo-benzonitrile is a multifaceted organic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and an iodine (-I) atom. This unique combination of functional groups dictates its chemical reactivity and, crucially, its solubility profile. The presence of both a hydrogen bond donor and acceptor in the hydroxyl group, a polar nitrile group, and a large, nonpolar iodinated aromatic ring results in a nuanced solubility behavior that is highly dependent on the nature of the solvent.

A thorough understanding of its solubility is paramount for a variety of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase for optimal reaction kinetics.

  • Purification: Developing effective crystallization and chromatography methods.

  • Formulation: Designing drug delivery systems and other formulated products.

Table 1: Physicochemical Properties of 2-Hydroxy-5-iodo-benzonitrile

PropertyValueReference
Chemical Formula C₇H₄INO
Molecular Weight 245.02 g/mol
Appearance Off-white to light-colored solid powder
Melting Point Approximately 146 - 160 °C (may vary with purity)
Water Solubility Low to insoluble
Organic Solvent Solubility Soluble in some organic solvents like dichloromethane and chloroform.
Stability Stable under normal conditions, but may be sensitive to light and moisture.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that reflects the underlying thermodynamics of the dissolution process. The overall free energy change of dissolution (ΔG_dissolution) must be negative for the process to be spontaneous. This is dependent on the enthalpy (ΔH_dissolution) and entropy (ΔS_dissolution) of the process.

For 2-Hydroxy-5-iodo-benzonitrile, the key intermolecular forces at play are:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone).

Foundational

An In-Depth Technical Guide to the Biological Mechanisms of Action of 2-Hydroxy-5-iodo-benzonitrile Derivatives

A Senior Application Scientist's Synthesis of Preclinical and Clinical Insights This guide provides a detailed exploration of the biological mechanisms of action stemming from the chemical scaffold of 2-hydroxy-5-iodo-be...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Preclinical and Clinical Insights

This guide provides a detailed exploration of the biological mechanisms of action stemming from the chemical scaffold of 2-hydroxy-5-iodo-benzonitrile. While 2-hydroxy-5-iodo-benzonitrile is a key intermediate in organic synthesis, particularly in the pharmaceutical industry, its direct biological activity is not extensively documented.[1][2][3] However, this scaffold is integral to the structure of potent therapeutic agents, most notably Nitazoxanide. Therefore, this guide will focus on the well-elucidated mechanisms of Nitazoxanide and its active metabolite, Tizoxanide, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biological effects of this chemical class.

Following oral administration, Nitazoxanide is rapidly hydrolyzed by plasma esterases to its active metabolite, Tizoxanide, which is responsible for the systemic effects of the drug.[4][5][6]

Primary Antiparasitic Mechanism: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

The foundational mechanism of action, particularly against anaerobic protozoa and bacteria, is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[5][6][7][8]

  • Causality of Action: PFOR is a critical enzyme in the energy metabolism of anaerobic organisms. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a central step in ATP production. By inhibiting PFOR, Tizoxanide effectively disrupts the energy supply of these pathogens, leading to cell death.[5][6][7] This targeted disruption of a pathway essential to anaerobic metabolism, but absent in the host, is a cornerstone of its selective toxicity.

Experimental Protocol: PFOR Enzyme Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a compound on PFOR activity.

  • Enzyme Preparation: Recombinant PFOR from the target organism (e.g., Giardia lamblia) is purified.

  • Reaction Mixture: A reaction buffer is prepared containing the necessary cofactors, such as thiamine pyrophosphate (TPP) and coenzyme A (CoA).

  • Assay Execution:

    • The purified PFOR enzyme is incubated with varying concentrations of the test compound (e.g., Tizoxanide).

    • The reaction is initiated by the addition of pyruvate and a suitable electron acceptor (e.g., ferredoxin or methyl viologen).

    • The rate of pyruvate oxidation is monitored spectrophotometrically by measuring the reduction of the electron acceptor.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Visualizing the PFOR Inhibition Pathway

PFOR_Inhibition Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR Oxidative Decarboxylation AcetylCoA Acetyl-CoA + CO2 PFOR->AcetylCoA Energy Energy Production (ATP) AcetylCoA->Energy Tizoxanide Tizoxanide (Active Metabolite) Tizoxanide->PFOR Inhibition Antiviral_Workflow cluster_invitro In Vitro Analysis cluster_assays Endpoint Assays CellCulture Host Cell Culture (e.g., MDCK, HepG2) Infection Viral Infection (e.g., Influenza, HBV) CellCulture->Infection Treatment Treatment with Tizoxanide (Dose-Response) Infection->Treatment PlaqueAssay Plaque Reduction Assay (Viral Titer) Treatment->PlaqueAssay qPCR RT-qPCR (Viral RNA) Treatment->qPCR WesternBlot Western Blot (Viral Proteins, Host Factors) Treatment->WesternBlot ATP_Assay Cellular ATP Assay Treatment->ATP_Assay

Caption: Workflow for evaluating the in vitro antiviral efficacy of Tizoxanide.

Anti-inflammatory and Immunomodulatory Effects

Tizoxanide has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.

  • Inhibition of Pro-inflammatory Cytokine Production: Tizoxanide can suppress the production of several pro-inflammatory cytokines, including TNF-alpha, IL-1, IL-2, IL-6, and IL-8. [9][10]This effect is particularly relevant in mitigating the excessive inflammatory responses associated with severe viral infections. [7]* Suppression of NF-κB and MAPK Signaling: The anti-inflammatory effects are mediated, at least in part, by the inhibition of the NF-κB and MAPK signaling pathways. [10]These pathways are crucial for the transcriptional activation of many pro-inflammatory genes.

  • Inhibition of STAT3 Activation: Recent studies have shown that Nitazoxanide and Tizoxanide can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of inflammatory responses and cell proliferation. [11]

Signaling Pathway: Anti-inflammatory Action of Tizoxanide

Anti_Inflammatory LPS Inflammatory Stimulus (e.g., LPS, Viral PAMPs) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines STAT3 STAT3 Pathway Cytokines->STAT3 Tizoxanide Tizoxanide Tizoxanide->MAPK Inhibition Tizoxanide->NFkB Inhibition Tizoxanide->STAT3 Inhibition

Caption: Tizoxanide inhibits multiple pro-inflammatory signaling pathways.

Quantitative Data Summary

Compound Target Assay Value Source
TizoxanideHepatitis B Virus (HBV)EC500.46 µM[10]
TizoxanideHepatitis C Virus (HCV)EC500.15 µM[10]
TizoxanidePro-inflammatory CytokinesIC500.67 - 2.65 µg/mL[9]

Conclusion

The 2-hydroxy-5-iodo-benzonitrile scaffold serves as a foundational element for the synthesis of multi-faceted therapeutic agents like Nitazoxanide. The biological activity of its metabolite, Tizoxanide, is characterized by a multi-pronged approach that includes direct antiparasitic action through PFOR inhibition, broad-spectrum antiviral effects via modulation of host cell processes, and potent anti-inflammatory activity. This combination of mechanisms makes it a versatile agent against a wide range of pathogens and inflammatory conditions. Further research into derivatives of this scaffold may yield novel therapeutics with enhanced specificity and efficacy.

References

  • Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 110, 94-103. [Link]

  • Patsnap. (2024). What is the mechanism of Nitazoxanide? Patsnap Synapse. [Link]

  • Pharmacology of Nitazoxanide. (2024). YouTube. [Link]

  • U.S. Food and Drug Administration. (2021). Nitazoxanide tablets label. accessdata.fda.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitazoxanide. PubChem Compound Summary for CID 41684. [Link]

  • Rossignol, J. F., et al. (2021). Mechanism of Antiviral Activity of Nitazoxanide against the Influenza Virus: Effect of Tizoxanide on AdenosineTriphosphate in Influenza-virus Infected Madin Darby Canine Kidney Cells. bioRxiv. [Link]

  • Korba, B. E., et al. (2008). Nitazoxanide, tizoxanide and other thiazolides are potent inhibitors of hepatitis B virus and hepatitis C virus replication. Antiviral Research, 77(1), 56-63. [Link]

  • Wang, Y., et al. (2021). Nitazoxanide (nit) and tizoxanide (Tiz) inhibit signal transducer and activator of transcription 3 (STAT3) activation in MRC-5 cells. ResearchGate. [Link]

  • ChemSino. (n.d.). 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. [Link]

  • MySkinRecipes. (n.d.). 2-Hydroxy-5-Iodo-Benzonitrile. [Link]

  • Oakwood Chemical. (n.d.). 2-Hydroxy-5-iodo-benzonitrile. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

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Exploratory

A Technical Guide to 2-Hydroxy-5-iodo-benzonitrile and its Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of 2-Hydroxy-5-iodo-benzonitrile 2-Hydroxy-5-iodo-benzonitrile is a multifaceted organic compound that has garnered sig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Hydroxy-5-iodo-benzonitrile

2-Hydroxy-5-iodo-benzonitrile is a multifaceted organic compound that has garnered significant attention as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical architecture, featuring a hydroxyl group, a cyano moiety, and an iodine atom on a benzene ring, imparts a distinct reactivity profile that makes it a valuable scaffold in medicinal chemistry, materials science, and agrochemical development.[1] The interplay of these functional groups allows for diverse chemical modifications, enabling the generation of extensive analog libraries for biological screening.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 2-hydroxy-5-iodo-benzonitrile and its derivatives, offering a valuable resource for the rational design of novel therapeutic agents and other functional molecules.

Chemical Synthesis and Methodologies

The synthesis of 2-hydroxy-5-iodo-benzonitrile and its analogs can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired substitution patterns, and scalability.

Synthesis of the Core Scaffold: 2-Hydroxy-5-iodo-benzonitrile

One common method for the synthesis of 2-hydroxy-5-iodo-benzonitrile involves the direct iodination of 2-hydroxybenzonitrile. This electrophilic aromatic substitution reaction is guided by the activating and ortho-, para-directing hydroxyl group.

A representative synthetic protocol is as follows:

Protocol 1: Iodination of 2-Hydroxybenzonitrile [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-hydroxybenzonitrile (1 equivalent) in a solvent such as dichloromethane.

  • Reagent Addition: Add an iodine source, such as elemental iodine (I₂), and a catalyst, for example, potassium iodide (KI) and sulfuric acid (H₂SO₄).

  • Reaction Conditions: Maintain the reaction temperature within a specific range, typically between 50-70°C, to promote a steady reaction and minimize side products.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an appropriate work-up procedure, which may include washing with aqueous solutions to remove unreacted reagents and byproducts. The crude product is then purified, commonly by column chromatography on silica gel, to yield pure 2-hydroxy-5-iodo-benzonitrile.

Synthesis of Analogs: The Case of 2-Hydroxy-5-bromobenzonitrile

The synthesis of analogs, such as the bromo-derivative, follows similar principles of electrophilic aromatic substitution.

Protocol 2: Synthesis of 2-Hydroxy-5-bromobenzonitrile

  • Starting Material: The synthesis commences with the bromination of 3-hydroxybenzonitrile. The hydroxyl group directs the incoming bromine to the ortho and para positions.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation.

  • Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like acetonitrile or dichloromethane at room temperature. To prevent radical side reactions, it is often conducted in the dark.

  • Purification: After the reaction is complete, the mixture is washed with water and brine. The organic layer is then dried and the solvent removed to yield the crude product, which is subsequently purified by column chromatography. A reported yield for this reaction is 73%.

Biological Activities and Therapeutic Potential

The 2-hydroxybenzonitrile scaffold and its halogenated analogs have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Antimicrobial and Antiviral Properties

Derivatives of 2-hydroxybenzonitrile have shown promise as antimicrobial agents.[2] The presence of the phenolic hydroxyl group and the cyano moiety, often in combination with halogen substituents, contributes to their ability to inhibit the growth of various bacterial and fungal strains. For instance, a nitrobenzene derivative, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), was found to inhibit the replication of several picornaviruses by targeting an early event in the viral replication cycle after uncoating.[3]

Enzyme Inhibition

A significant area of investigation for 2-hydroxybenzonitrile analogs is their role as enzyme inhibitors. The structural features of these compounds make them suitable candidates for interacting with the active sites of various enzymes.

  • Cyclooxygenase (COX) Inhibition: Certain derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the development of anti-inflammatory drugs.[4] While direct data for the parent compound is limited, structurally related molecules containing a cyanobenzoyl moiety have demonstrated inhibitory activity against COX-2.[4]

  • Other Enzyme Targets: The broader class of phenolic compounds is known to inhibit a variety of enzymes involved in human diseases, including those associated with hypertension and neurodegenerative disorders.[5]

Anticancer Potential

Emerging research suggests that derivatives of 2-hydroxybenzonitrile may possess anticancer properties. For example, 2-phenylacrylonitrile derivatives, which share the cyano- and phenyl- functionalities, have been investigated as tubulin inhibitors with potent antiproliferative activity against various cancer cell lines.[6] Furthermore, the hydroisobenzofuran core, which can be synthesized from related precursors, has shown promising anticancer activity.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of 2-hydroxybenzonitrile analogs and their biological activity is crucial for the rational design of more potent and selective compounds.

The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[2]

  • Role of the Hydroxyl Group: The phenolic hydroxyl group is often critical for activity, potentially acting as a hydrogen bond donor or participating in key interactions with biological targets.

  • Influence of the Cyano Group: The electron-withdrawing nature and linear geometry of the cyano group can influence the electronic properties of the aromatic ring and provide a site for specific interactions.

  • Impact of Halogen Substitution: The introduction of halogens, such as iodine or bromine, at the 5-position can significantly modulate the lipophilicity, electronic character, and steric profile of the molecule. This can lead to enhanced binding affinity for target proteins and improved pharmacokinetic properties. In some cases, the iodine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.[1]

Compound/DerivativeTarget/OrganismActivity (IC50/MIC)Key Structural Feature
2-(3,4-dichlorophenoxy)-5-nitrobenzonitrilePicornavirusesVaries with virusDichlorophenoxy and nitro groups
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84 µMCyanobenzoyl moiety
2-phenylacrylonitrile derivative (1g2a)HCT116 cancer cells5.9 nM2-phenylacrylonitrile scaffold

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments relevant to the study of 2-hydroxy-5-iodo-benzonitrile and its analogs.

Synthesis Workflow

The general workflow for the synthesis and initial characterization of a novel 2-hydroxy-5-halobenzonitrile analog is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Material (e.g., 3-hydroxybenzonitrile) B Electrophilic Halogenation (e.g., with NBS) A->B Solvent, Catalyst C Reaction Work-up (Washing, Extraction) B->C Quenching D Purification (Column Chromatography) C->D E Pure Analog D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Purity Assessment (HPLC) E->G

Caption: General workflow for the synthesis and characterization of 2-hydroxy-5-halobenzonitrile analogs.

In Vitro Enzyme Inhibition Assay: COX-2 Screening

The following protocol outlines a fluorometric assay for screening the inhibitory activity of 2-hydroxybenzonitrile analogs against COX-2.[4]

Materials:

  • COX-2 enzyme

  • COX probe

  • COX cofactor

  • Arachidonic acid

  • COX Assay Buffer

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, cofactor, and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compounds and the reference inhibitor.

  • Assay Setup: In a 96-well plate, add the test compounds or reference inhibitor at various concentrations. Include control wells for 100% enzyme activity (enzyme and solvent only) and maximum inhibition (known potent inhibitor).

  • Enzyme and Probe Addition: Add the COX-2 enzyme and COX probe to each well.

  • Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) in kinetic mode at regular intervals for 10-20 minutes at a constant temperature.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the solvent control and plot a dose-response curve to calculate the IC50 value.

G cluster_workflow COX-2 Inhibition Assay Workflow A Prepare Reagents and Test Compounds B Dispense into 96-well Plate A->B C Add Enzyme and Probe B->C D Initiate Reaction with Arachidonic Acid C->D E Kinetic Fluorescence Measurement D->E F Data Analysis (IC50 Calculation) E->F

Sources

Foundational

The Multifaceted Reactivity of 2-Hydroxy-5-iodo-benzonitrile: A Technical Guide for Synthetic Chemists

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block 2-Hydroxy-5-iodo-benzonitrile is a richly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

2-Hydroxy-5-iodo-benzonitrile is a richly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.[1] The strategic placement of a hydroxyl group, a cyano moiety, and an iodine atom on the benzene ring imparts a unique and versatile reactivity profile.[1] This technical guide provides an in-depth exploration of the potential chemical transformations of the cyano group within this molecule, offering insights into its hydrolysis, reduction, and cycloaddition reactions. Furthermore, we will delve into the reactivity of the aryl iodide, a key functional group for carbon-carbon bond formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this powerful building block.

The interplay of the electron-donating hydroxyl group and the electron-withdrawing cyano and iodo groups creates a nuanced electronic environment that influences the reactivity of each functional group.[1] Understanding these electronic effects is paramount to predicting and controlling the outcomes of chemical reactions. This guide will provide both theoretical underpinnings and practical, field-proven protocols to empower chemists in their synthetic endeavors.

I. Reactivity of the Cyano Group: A Gateway to Diverse Functionalities

The cyano group (-C≡N) is a versatile functional handle that can be transformed into a variety of other important chemical moieties. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.

A. Hydrolysis: Stepwise Conversion to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that proceeds in a stepwise manner, first yielding an amide and subsequently a carboxylic acid. The reaction can be catalyzed by either acid or base, with the conditions dictating the final product.

Mechanism of Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, initiating the hydrolysis process. Tautomerization of the resulting intermediate leads to the formation of an amide. With continued heating in aqueous acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[2]

Mechanism of Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide, the carbon atom of the nitrile is directly attacked by the nucleophile. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide.[2] Similar to the acid-catalyzed process, prolonged reaction times and elevated temperatures will lead to the hydrolysis of the amide to a carboxylate salt, which upon acidic workup, yields the carboxylic acid.[2]

Controlling the Outcome: Selective Hydrolysis to the Amide

While complete hydrolysis to the carboxylic acid is often the thermodynamic endpoint, it is possible to selectively stop the reaction at the amide stage by employing milder reaction conditions.[3] For instance, the use of a base in a mixed solvent system with careful temperature control can favor the formation of the amide.[4]

Experimental Protocol: Selective Hydrolysis to 2-Hydroxy-5-iodo-benzamide

Parameter Value
Reactant 2-Hydroxy-5-iodo-benzonitrile (1.0 eq)
Reagent Sodium Hydroxide (4 M aqueous solution)
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 2-Hydroxy-5-iodo-benzonitrile (1.0 mmol), ethanol (12 mL), and a 4 M aqueous solution of sodium hydroxide (4 mL).[4]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture with a 37% aqueous solution of hydrochloric acid to a pH of 7.

  • The product, 2-Hydroxy-5-iodo-benzamide, will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with a cold 1:1 mixture of water and ethanol, and dry under vacuum.[4]

Self-Validation:

  • Reaction Monitoring: The disappearance of the starting material and the appearance of a more polar product spot on the TLC plate (visualized under UV light) indicates the progress of the reaction.

  • Product Characterization: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a broad singlet corresponding to the -NH₂ protons and the characteristic carbonyl peak in the ¹³C NMR spectrum will confirm the formation of the amide.

dot

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup & Isolation cluster_analysis Product Validation Start 2-Hydroxy-5-iodo-benzonitrile Reflux Heat to Reflux (2-4 hours) Start->Reflux Add Reagents Reagents NaOH (aq), Ethanol Reagents->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Neutralize Neutralize with HCl (aq) Cool->Neutralize Precipitate Precipitation of Product Neutralize->Precipitate Filter Vacuum Filtration Precipitate->Filter Product 2-Hydroxy-5-iodo-benzamide Filter->Product Analysis NMR, MS Analysis Product->Analysis

Caption: Workflow for the selective hydrolysis of 2-Hydroxy-5-iodo-benzonitrile.

B. Reduction: Synthesis of Primary Amines

The reduction of the cyano group provides a direct route to primary amines, which are crucial building blocks in medicinal chemistry. This transformation can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common Reducing Agents:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines. However, it is non-selective and will also reduce other functional groups such as esters and carboxylic acids.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). It is a clean and efficient method, but may not be suitable for molecules containing other reducible functional groups like alkenes or alkynes.

  • Sodium Borohydride (NaBH₄) with a Catalyst: Sodium borohydride alone is generally not strong enough to reduce nitriles. However, in the presence of a catalyst such as cobalt(II) chloride (CoCl₂), it becomes an effective reducing system.

Given the presence of the aryl iodide, which can be susceptible to reduction under certain catalytic hydrogenation conditions, a chemical reducing agent like a borohydride-based system may offer better selectivity.

Experimental Protocol: Reduction to (2-Hydroxy-5-iodophenyl)methanamine

Parameter Value
Reactant 2-Hydroxy-5-iodo-benzonitrile (1.0 eq)
Reagent Sodium Borohydride (4.0 eq)
Catalyst Cobalt(II) Chloride Hexahydrate (2.0 eq)
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours

Step-by-Step Methodology:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Hydroxy-5-iodo-benzonitrile (1.0 mmol) and cobalt(II) chloride hexahydrate (2.0 mmol) in methanol (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0 mmol) in small portions to control the evolution of hydrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the black precipitate dissolves and the solution becomes acidic.

  • Basify the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel.

Self-Validation:

  • Reaction Monitoring: The disappearance of the nitrile peak in the IR spectrum (around 2230 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) can be used to monitor the reaction.

  • Product Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new singlet corresponding to the benzylic -CH₂- group and the disappearance of the nitrile carbon in the ¹³C NMR spectrum are indicative of a successful reduction.

C. [3+2] Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition reaction of a nitrile with an azide is a powerful method for the synthesis of tetrazoles. Tetrazoles are important heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids.[5] This reaction is typically carried-out using sodium azide in the presence of a Lewis acid or an ammonium salt.[5][6]

Mechanism of Tetrazole Formation:

The reaction is believed to proceed through the coordination of the nitrile to a Lewis acid (e.g., ZnCl₂), which activates it towards nucleophilic attack by the azide ion. The resulting intermediate then undergoes cyclization to form the tetrazole ring.

Experimental Protocol: Synthesis of 5-(2-Hydroxy-5-iodophenyl)-1H-tetrazole

Parameter Value
Reactant 2-Hydroxy-5-iodo-benzonitrile (1.0 eq)
Reagent Sodium Azide (2.2 eq)
Lewis Acid Zinc Chloride (1.1 eq)
Solvent N,N-Dimethylformamide (DMF)
Temperature 100-110 °C
Reaction Time 2 hours

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Hydroxy-5-iodo-benzonitrile (48.5 mmol), zinc chloride (53.4 mmol), sodium azide (106.8 mmol), and N,N-dimethylformamide (10 mL).[7]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[7]

  • Monitor the reaction by TLC until the starting nitrile is consumed (approximately 2 hours).[7]

  • Cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid.

  • The product will precipitate. Collect the solid by vacuum filtration and wash it with water.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure tetrazole.[7]

Self-Validation:

  • Reaction Monitoring: The disappearance of the nitrile starting material can be monitored by TLC.

  • Product Characterization: The formation of the tetrazole can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile signal in the IR and ¹³C NMR spectra, along with the appearance of a signal for the tetrazole carbon in the ¹³C NMR spectrum, will confirm the product's identity. The ¹H NMR will show a broad singlet for the N-H proton of the tetrazole ring.

II. Reactivity of the Aryl Iodide: A Handle for Carbon-Carbon Bond Formation

The iodine atom on the aromatic ring of 2-Hydroxy-5-iodo-benzonitrile serves as an excellent leaving group in various cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a transformation of immense importance in organic synthesis.[8]

Sonogashira Coupling: A Powerful Tool for Alkyne Installation

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that typically employs a copper(I) co-catalyst.[8] The reaction is highly versatile and can be performed under mild conditions, tolerating a wide range of functional groups.[8]

Catalytic Cycle:

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl iodide. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Parameter Value
Reactant 2-Hydroxy-5-iodo-benzonitrile (1.0 eq)
Coupling Partner Phenylacetylene (1.2 eq)
Palladium Catalyst Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
Copper Co-catalyst Copper(I) iodide (CuI) (4 mol%)
Base Triethylamine (TEA)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 50-70 °C

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Hydroxy-5-iodo-benzonitrile (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).[9]

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) to the flask.[9]

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.[9]

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC.[9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Self-Validation:

  • Reaction Monitoring: The consumption of the starting aryl iodide can be monitored by TLC or GC.

  • Product Characterization: The structure of the coupled product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to the phenylacetylene moiety and the disappearance of the starting material signals in the NMR spectra will confirm the successful coupling. The alkyne C≡C stretch can be observed in the IR spectrum around 2100-2260 cm⁻¹.

dot

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd_complex Ar-Pd(II)-I(L₂) OxAdd->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd_alkynyl RedElim Reductive Elimination Pd_alkynyl->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Alkyne H-C≡CR Alkyne->Cu_acetylide Cu_acetylide->Transmetalation ArI 2-Hydroxy-5-iodo-benzonitrile ArI->OxAdd Base Base Base->Cu_acetylide

Sources

Exploratory

A Technical Guide to the Electronic Effects of Iodine and Hydroxyl Groups on the Benzonitrile Ring

For Researchers, Scientists, and Drug Development Professionals Abstract The modulation of electronic properties within an aromatic system is a foundational strategy in medicinal chemistry and materials science. The benz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modulation of electronic properties within an aromatic system is a foundational strategy in medicinal chemistry and materials science. The benzonitrile scaffold, a common motif in pharmaceuticals, offers a unique platform for studying these effects due to the potent electron-withdrawing nature of its nitrile group. This guide provides an in-depth analysis of how two functionally distinct substituents, the iodine (-I) and hydroxyl (-OH) groups, perturb the electronic landscape of the benzonitrile ring. We will dissect their competing inductive and resonance effects, quantify their influence using empirical data and computational insights, and provide practical experimental protocols for their characterization. This comparative analysis aims to equip researchers with the predictive understanding needed for the rational design of novel benzonitrile-based molecules.

Introduction: The Fundamentals of Electronic Effects

The reactivity, stability, and intermolecular interactions of an aromatic molecule are dictated by the electron density distribution within its π-system. Substituents attached to the ring can either donate or withdraw electron density, profoundly altering these properties. These influences are primarily categorized into two mechanisms:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of an atom or group relative to carbon. It weakens with distance.

  • Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of π-electrons (or lone pairs) across the conjugated system of the aromatic ring. It is most influential at the ortho and para positions.[1][2]

The benzonitrile core itself is characterized by the strong electron-withdrawing properties of the cyano (-C≡N) group, which deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution.[3][4] Understanding how substituents like iodine and hydroxyl groups further modify this baseline is critical for tuning molecular properties.

A Tale of Two Effects: Dissecting the Hydroxyl and Iodine Substituents

Both the hydroxyl and iodo groups exhibit a duality in their electronic behavior, acting as electron-withdrawing groups via induction (-I) and electron-donating groups via resonance (+R).[5] The net effect on the ring is a delicate balance of these opposing forces.

The Hydroxyl (-OH) Group: A Potent Resonance Donor
  • Inductive Effect (-I): Oxygen is significantly more electronegative than carbon, leading to a strong withdrawal of electron density through the C-O sigma bond.[6]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system.[7][8] This donation of electron density is powerful and primarily increases electron density at the ortho and para positions.[8][9]

Overall Effect: For the hydroxyl group, the +R effect generally outweighs the -I effect, making it a net activating group in electrophilic aromatic substitution and an overall electron-donating group.[10] This is because the 2p orbital of oxygen overlaps effectively with the 2p orbitals of the ring carbons.

The Iodine (-I) Group: An Inductive Withdrawer
  • Inductive Effect (-I): Iodine is more electronegative than carbon and thus exhibits an electron-withdrawing inductive effect.

  • Resonance Effect (+R): Like other halogens, iodine possesses lone pairs that can be donated to the ring via resonance. However, this effect is considerably weaker than that of the hydroxyl group. The poor orbital overlap between the large 5p orbital of iodine and the 2p orbital of carbon diminishes the efficiency of this electron donation.[11]

Overall Effect: For iodine (and other halogens), the stronger -I effect dominates the weaker +R effect.[11] Consequently, iodine is a net deactivating group in electrophilic aromatic substitution, meaning it withdraws electron density from the ring overall, yet it still directs incoming electrophiles to the ortho and para positions due to its weak resonance donation.

Positional Interplay on the Benzonitrile Ring

The final electronic character of a substituted benzonitrile is determined by the interplay between the substituent (-OH or -I) and the strongly electron-withdrawing nitrile group (-CN). The relative positioning (ortho, meta, para) is critical.

A powerful way to visualize this is through resonance structures. In the para-substituted isomers, the resonance effects of the -OH and -I groups directly interact with the nitrile group.

Visualization of Resonance Effects

The following diagrams illustrate the delocalization of the substituent's lone pair into the ring, showing how electron density is increased at the para position, where it can be withdrawn by the nitrile group.

Caption: Resonance delocalization in p-hydroxybenzonitrile.

Caption: Weaker resonance delocalization in p-iodobenzonitrile.

  • Para Position: Both -OH and -I can donate electron density via resonance, which is then withdrawn by the -CN group. This "push-pull" system is most effective for the -OH group due to its superior resonance donation.

  • Meta Position: The resonance effect does not extend to the meta position. Therefore, the electronic influence at this position is dominated by the inductive (-I) effect of both substituents.

  • Ortho Position: A combination of strong inductive effects (due to proximity) and resonance effects are at play. Steric hindrance can also become a significant factor, potentially disrupting coplanarity and affecting resonance.

Experimental and Computational Quantification

The theoretical concepts of induction and resonance are validated and quantified through various experimental and computational methods.

Hammett and Taft Equations

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of a substituent's electronic effect. It relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound. The key parameter is the substituent constant (σ) .[12][13]

  • σm: Measures the electronic effect from the meta position (primarily inductive).

  • σp: Measures the electronic effect from the para position (a combination of inductive and resonance effects).

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Substituent Constants

Substituent σm σp Dominant Effect (relative to H)
-OH +0.12 -0.37 Electron-donating (at para)
-I +0.35 +0.18 Electron-withdrawing
-CN +0.62 +0.70 Strongly Electron-withdrawing

(Data sourced from Hansch et al., 1991)[14]

The data clearly shows that from the para position, the hydroxyl group is a net electron donor (negative σp), while iodine is a net electron withdrawer (positive σp). From the meta position, both are electron-withdrawing, with iodine having a stronger effect.

Spectroscopic Analysis

Spectroscopy provides a direct window into the electronic environment of the molecule.

  • Infrared (IR) Spectroscopy: The stretching frequency of the nitrile bond (νC≡N) is highly sensitive to the electronic effects of other substituents. Electron-donating groups increase electron density on the nitrile, slightly weakening the C≡N bond and lowering its stretching frequency (a red shift). Conversely, electron-withdrawing groups decrease electron density, strengthening the bond and increasing the frequency (a blue shift).[15][16] The typical range for νC≡N is 2220-2240 cm⁻¹.[17][18]

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are directly influenced by the local electron density. The ipso-carbon (the carbon attached to the substituent) is particularly sensitive. Electron-donating groups cause an upfield shift (lower ppm), while electron-withdrawing groups cause a downfield shift (higher ppm). For benzonitrile, the ipso-carbon (C1) is at ~112.5 ppm, the nitrile carbon is at ~119.0 ppm, and the other ring carbons range from ~129.5 to ~133.0 ppm.[19][20] The presence of a substituent will perturb these values, providing a map of the electron distribution changes.

Table 2: Expected Spectroscopic Trends for para-Substituted Benzonitriles

Substituent (at para) Effect on νC≡N (IR) Effect on Ring Carbon Chemical Shifts (¹³C NMR)
-OH Decrease (Red Shift) Upfield shift, especially at C2, C4, C6

| -I | Increase (Blue Shift) | Downfield shift overall; "heavy-atom effect" shields the ipso-carbon (C1) specifically[21] |

Acidity Measurements (pKa)

The acidity of a phenolic proton is an excellent probe of the electronic effects on the ring. For hydroxybenzonitriles (cyanophenols), the electron-withdrawing nitrile group stabilizes the resulting phenoxide conjugate base, making them more acidic than phenol itself.

  • pKa of Phenol: ~9.9

  • pKa of p-cyanophenol: ~7.97[22][23]

  • pKa of m-cyanophenol: ~8.61[22]

  • pKa of o-cyanophenol: ~7.0[22]

The significantly lower pKa of p-cyanophenol compared to phenol demonstrates the powerful stabilizing effect of the nitrile group through resonance.[24] The ortho isomer is the most acidic, likely due to a combination of a strong inductive effect and potential hydrogen bonding stabilization of the conjugate base.

Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT), allow for the precise calculation and visualization of electronic properties.[25][26] Key analyses include:

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron-rich (red) and electron-poor (blue) regions of a molecule, providing an intuitive picture of the electronic landscape.

  • Natural Bond Orbital (NBO) Analysis: This method quantifies atomic charges and orbital interactions, allowing for a detailed breakdown of inductive and resonance contributions.

Experimental Protocols

A self-validating system is crucial for trustworthy data. The determination of Hammett constants through pKa measurements of a series of substituted benzoic acids is a classic example.

Protocol: Potentiometric Titration for pKa Determination
  • Preparation: Prepare 0.01 M solutions of the substituted benzoic acid (or phenol) in a suitable solvent (e.g., 50:50 ethanol:water). Prepare a standardized 0.05 M solution of a strong base (e.g., NaOH).

  • Calibration: Calibrate a pH meter using standard buffer solutions (pH 4, 7, 10).

  • Titration: Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker with a magnetic stir bar.

  • Data Collection: Slowly add the NaOH solution in small increments (e.g., 0.2 mL) from a burette, recording the pH after each addition.

  • Analysis: Plot pH (y-axis) versus volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

  • Hammett Plot: Plot the determined pKa values against the known literature σ values for a series of substituents to determine the reaction constant (ρ). Unknown σ values can then be interpolated from this plot.

Caption: A validated workflow for characterizing substituent effects.

Comparative Analysis and Implications

The hydroxyl and iodo groups, despite both being halogens in a broad sense (oxygen is a chalcogen, but shares the property of having lone pairs), exert markedly different electronic influences on the benzonitrile ring.

FeatureHydroxyl (-OH) GroupIodine (-I) Group
Inductive Effect Strong (-I)Moderate (-I)
Resonance Effect Very Strong (+R)Weak (+R)
Net Effect (para) Electron-DonatingElectron-Withdrawing
Effect on νC≡N Red Shift (Lower Frequency)Blue Shift (Higher Frequency)
Impact on Reactivity Activates ring (for EAS), enhances nucleophilicity of ringDeactivates ring (for EAS), enhances electrophilicity of ring

Implications for Drug Development:

  • Receptor Binding: Modifying the electronic distribution on the benzonitrile ring can drastically alter hydrogen bonding capabilities, π-π stacking interactions, and overall electrostatic complementarity with a biological target. A hydroxyl group can act as both a hydrogen bond donor and acceptor, while an iodine atom can participate in halogen bonding—a significant and increasingly recognized non-covalent interaction.

  • Metabolic Stability: Electron-rich rings (like in hydroxybenzonitrile) are often more susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). The electron-deficient ring of iodobenzonitrile may exhibit greater metabolic stability.

  • pKa Modulation: As demonstrated with cyanophenols, substituents can finely tune the pKa of nearby acidic or basic centers, which is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The electronic characters of the hydroxyl and iodine groups are a study in contrasts, governed by the balance between induction and resonance. The hydroxyl group, dominated by a powerful resonance effect, acts as a net electron donor to the benzonitrile system from the para position. In stark contrast, the iodine atom's dominant inductive effect renders it a net electron-withdrawing group. This fundamental difference has profound and predictable consequences for the molecule's spectroscopic properties, reactivity, and potential utility in applications like drug design. A thorough understanding of these principles, validated by the experimental and computational workflows outlined here, is indispensable for the rational design of functional molecules.

References

  • Quora. (2021). What is acidity order of o-cyanophenol m-cyanophenol and p-cyanophenol? [Online] Available at: [Link]

  • Stack Exchange. (2013). Competing resonance and inductive effects in a substituted benzene. [Online] Available at: [Link]

  • Gauth. (n.d.). In electrophilic aromatic substitution reactions the hydroxyl group is an o p-director bec. [Online] Available at: [Link]

  • SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Online] Available at: [Link]

  • PubMed. (2025). Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. [Online] Available at: [Link]

  • Brainly. (2023). The molecule 4-cyanophenol (pKa=7.7) is approximately 125 times more acidic than phenol (pKa=9.8). Use resonance logic to propose a complete explanation for why this is. [Online] Available at: [Link]

  • Jordan Journal of Chemistry. (n.d.). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. [Online] Available at: [Link]

  • Nature. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Online] Available at: [Link]

  • ResearchGate. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. [Online] Available at: [Link]

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? [Online] Available at: [Link]

  • ResearchGate. (2005). Principles Of Drug Action 1, Spring 2005, Resonance and Induction. [Online] Available at: [Link]

  • ResearchGate. (2009). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Online] Available at: [Link]

  • Khan Academy. (n.d.). Ortho-para directors II. [Online] Available at: [Link]

  • Air Force Institute of Technology. (2002). Absolute pKa Determinations for Substituted Phenols. [Online] Available at: [Link]

  • Semantic Scholar. (n.d.). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles! [Online] Available at: [Link]

  • Stack Exchange. (2023). Why does a hydroxyl group decrease the acidity of an Aromatic ring? [Online] Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Online] Available at: [Link]

  • Quora. (2021). When a hydroxyl group joins to benzene, it causes certain parts of the benzene ring to become more electron-dense. Which part of the ring are these? [Online] Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Online] Available at: [Link]

  • Quora. (2016). What is different between inductive effect and resonance effect? [Online] Available at: [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. [Online] Available at: [Link]

  • PubMed. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. [Online] Available at: [Link]

  • Der Pharma Chemica. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. [Online] Available at: [Link]

  • Course Hero. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is. [Online] Available at: [Link]

  • Stenutz. (n.d.). Hammett substituent constants. [Online] Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Scope and Mechanism of Aromatic Iodination with Electrochemically Generated Iodine(I). [Online] Available at: [Link]

  • ResearchGate. (n.d.). Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution. [Online] Available at: [Link]

  • University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Online] Available at: [Link]

  • Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. [Online] Available at: [Link]

  • YouTube. (2020). Directing Groups--Activating and Deactivating Benzene (via Resonance and Induction). [Online] Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Online] Available at: [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • Wang Lab. (1991). A survey of Hammett substituent constants and resonance and field parameters. [Online] Available at: [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. [Online] Available at: [Link]

  • PubMed. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. [Online] Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. [Online] Available at: [Link]

  • Science Publishing Group. (n.d.). Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some Substituted Derivatives. [Online] Available at: [Link]

  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Online] Available at: [Link]

  • SciELO. (n.d.). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. [Online] Available at: [Link]

  • Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Hydroxy-5-iodo-benzonitrile from 2-hydroxybenzonitrile: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in the development of various pharmaceutical and materials science applications.[1] The protoco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in the development of various pharmaceutical and materials science applications.[1] The protocol details a robust and efficient method for the regioselective iodination of 2-hydroxybenzonitrile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization of the final product.

Introduction

2-Hydroxy-5-iodo-benzonitrile is a valuable bifunctional organic compound, featuring a phenolic hydroxyl group, a cyano group, and an iodine atom on a benzene ring.[1][2] This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The hydroxyl and cyano groups offer multiple reaction sites for further molecular elaboration, while the iodine atom serves as a convenient handle for introducing various functionalities through cross-coupling reactions. Its derivatives have shown potential in the development of novel therapeutic agents and advanced materials.[1]

The synthesis of 2-Hydroxy-5-iodo-benzonitrile from 2-hydroxybenzonitrile is an example of an electrophilic aromatic substitution reaction.[3] The hydroxyl group of the starting material is a strongly activating ortho-, para-director, making the benzene ring highly susceptible to electrophilic attack.[4][5] This application note will focus on a direct iodination method, which offers a straightforward and scalable approach to this important intermediate.

Mechanistic Insights: Electrophilic Aromatic Iodination

The iodination of phenols is a classic example of electrophilic aromatic substitution.[3] The hydroxyl group (-OH) on the benzene ring is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[4][5] This activation is particularly pronounced at the ortho and para positions relative to the hydroxyl group due to resonance stabilization of the intermediate carbocation (the sigma complex or arenium ion).[3][5]

Several reagents can be employed for the iodination of phenols, including molecular iodine (I₂), iodine monochloride (ICl), and N-iodosuccinimide (NIS).[4][6] The choice of reagent often depends on the desired reactivity and selectivity.

  • Molecular Iodine (I₂): While readily available, I₂ is a relatively weak electrophile and often requires an oxidizing agent or a base to generate a more potent iodinating species, such as the iodonium ion (I⁺) or hypoiodous acid (HOI).[4][7][8]

  • Iodine Monochloride (ICl): This interhalogen compound is a more powerful electrophile than I₂ due to the polarization of the I-Cl bond, making the iodine atom more susceptible to nucleophilic attack by the activated aromatic ring.[4][9]

  • N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent that is often used for substrates sensitive to harsh reaction conditions.[6][10][11] It can be activated by catalytic amounts of acid to generate a more reactive electrophilic iodine species.[10][12]

Due to the strong activation by the hydroxyl group in 2-hydroxybenzonitrile, direct iodination will predominantly occur at the positions ortho and para to the -OH group. Since the para position is sterically less hindered, the major product expected is the 5-iodo derivative.[3][4] A minor amount of the 3-iodo isomer (ortho-substitution) may also be formed.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-Hydroxy-5-iodo-benzonitrile.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
2-HydroxybenzonitrileC₇H₅NO119.12611-20-1e.g., Sigma-AldrichStarting material
Iodine Monochloride (1.0 M solution in CH₂Cl₂)ICl162.367790-99-0e.g., Sigma-AldrichCorrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE.[13][14][15]
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2e.g., Fisher ScientificSolvent
Sodium Bicarbonate (saturated aqueous solution)NaHCO₃84.01144-55-8e.g., VWRFor workup
Sodium Thiosulfate (10% w/v aqueous solution)Na₂S₂O₃158.117772-98-7e.g., VWRFor quenching excess iodine
Magnesium Sulfate, anhydrousMgSO₄120.377487-88-9e.g., VWRDrying agent
Ethyl AcetateC₄H₈O₂88.11141-78-6e.g., Fisher ScientificExtraction solvent
HexanesC₆H₁₄86.18110-54-3e.g., Fisher ScientificRecrystallization solvent
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Iodination cluster_2 Workup & Quenching cluster_3 Isolation & Purification A Dissolve 2-hydroxybenzonitrile in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B C Add ICl solution dropwise via dropping funnel B->C D Stir at 0 °C for 1 hour, then at room temperature for 2 hours C->D E Quench with 10% Na₂S₂O₃ solution D->E F Wash with saturated NaHCO₃ solution E->F G Extract with Ethyl Acetate F->G H Dry organic layer with MgSO₄ G->H I Concentrate under reduced pressure H->I J Recrystallize from Ethyl Acetate/Hexanes I->J

Caption: Experimental workflow for the synthesis of 2-Hydroxy-5-iodo-benzonitrile.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-hydroxybenzonitrile (1.19 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane.

  • Equip the flask with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Iodination: Charge the dropping funnel with a 1.0 M solution of iodine monochloride in dichloromethane (11.0 mL, 11.0 mmol, 1.1 equivalents).

  • Add the iodine monochloride solution dropwise to the stirred solution of 2-hydroxybenzonitrile over a period of 15-20 minutes, maintaining the temperature at 0 °C. A color change is typically observed.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Workup and Quenching: Quench the reaction by slowly adding 20 mL of a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the color of elemental iodine disappears.[16]

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extraction and Washing: Wash the organic layer with 20 mL of a saturated aqueous solution of sodium bicarbonate, followed by 20 mL of brine.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 2-Hydroxy-5-iodo-benzonitrile as a crystalline solid.[3]

Characterization of 2-Hydroxy-5-iodo-benzonitrile

The structure and purity of the synthesized 2-Hydroxy-5-iodo-benzonitrile can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Analytical Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~ 7.8 (d, 1H), 7.6 (dd, 1H), 6.9 (d, 1H), 5.5 (br s, 1H, -OH). Chemical shifts and coupling constants may vary slightly.
¹³C NMR (100 MHz, CDCl₃)δ ~ 158, 143, 139, 119, 117, 103, 85.
IR (ATR) ν ~ 3300-3100 (br, O-H), 2230 (C≡N), 1580, 1480, 820 cm⁻¹.
Mass Spec (EI) m/z = 245 (M⁺).

Note: The provided data is an approximation and should be compared with experimentally obtained spectra for confirmation.

Reaction Mechanism Diagram

Caption: Mechanism of electrophilic iodination of 2-hydroxybenzonitrile.

Safety and Handling Precautions

  • Iodine monochloride is highly corrosive and reacts with water.[13][14][15] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[13][15]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Standard laboratory safety practices should be followed throughout the experiment.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the amount of iodinating agent.
Loss of product during workup or purification.Ensure efficient extraction and careful recrystallization.
Formation of Di-iodinated Byproducts Reaction conditions are too harsh.Maintain a low temperature during the addition of the iodinating agent. Use a milder iodinating agent like NIS if over-iodination is a significant issue.
Persistent Color After Quenching Insufficient sodium thiosulfate.Add more of the quenching solution and stir vigorously.[16]
Other colored impurities.Purify the product using column chromatography.[16]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Hydroxy-5-iodo-benzonitrile from 2-hydroxybenzonitrile. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure, researchers can efficiently synthesize this valuable intermediate for further applications in drug discovery and materials science. The provided characterization data and troubleshooting guide will further aid in obtaining a pure product with a good yield.

References

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Wikipedia. (2023). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • The Mechanism of the Iodination of Phenols. (n.d.). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from [Link]

  • Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved from [Link]

  • Iodination of phenol. (n.d.). Retrieved from [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • Loba Chemie. (n.d.). Iodine Monochloride for Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanism of Iodine(III)-Promoted Oxidative Dearomatizing Hydroxylation of Phenols: Evidence for a Radical-Chain Pathway. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Phenol Electrophilic substitution rxn. (n.d.). Retrieved from [Link]

  • ResearchGate. (2004). Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • ResearchGate. (n.d.). N- Iodosuccinimide, (NIS)(2). Retrieved from [Link]

  • Wikipedia. (2025). N-Iodosuccinimide. Retrieved from [Link]

  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Oakwood Chemical. (n.d.). 2-Hydroxy-5-iodo-benzonitrile. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

  • ResearchGate. (2013). Scheme 1. Reported de-iodination of 2,4,6-triiodo-3-hydroxybenzaldehyde. Retrieved from [Link]

  • Chegg.com. (2022). Solved Identify the product as 2-hydroxy-5-iodobenzamide or. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Retrieved from [Link]

  • PubMed - NIH. (1980). Oxidative iodine monochloride iodination technique. Retrieved from [Link]

  • NIH. (2025). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2 –) Formation from NaI, NaOCl, and HCl. Retrieved from [Link]

Sources

Application

Experimental protocol for the iodination of 2-hydroxybenzonitrile

An Application Note for the Synthesis of 2-Hydroxy-5-iodobenzonitrile Introduction: The Strategic Importance of Iodinated Phenols 2-Hydroxybenzonitrile, also known as salicylonitrile, is a bifunctional aromatic compound...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Hydroxy-5-iodobenzonitrile

Introduction: The Strategic Importance of Iodinated Phenols

2-Hydroxybenzonitrile, also known as salicylonitrile, is a bifunctional aromatic compound that serves as a versatile precursor in organic synthesis. The introduction of an iodine atom onto its benzene ring significantly enhances its utility, transforming it into a highly valuable building block for complex molecular architectures. Specifically, 2-hydroxy-5-iodobenzonitrile is a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its value stems from the unique reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile construction of intricate carbon-carbon and carbon-heteroatom bonds.

This document provides a detailed experimental protocol for the regioselective iodination of 2-hydroxybenzonitrile. As Senior Application Scientists, our focus extends beyond a mere recitation of steps; we aim to elucidate the underlying chemical principles, justify methodological choices, and provide a robust, self-validating protocol suitable for researchers in both academic and industrial settings.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The iodination of 2-hydroxybenzonitrile is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this transformation hinges on understanding the electronic properties of the substrate and the nature of the iodinating agent.

  • Substrate Activation: The hydroxyl (-OH) group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[3] It achieves this through resonance, donating a lone pair of electrons from its oxygen atom into the π-system of the ring. This effect is most pronounced at the positions ortho and para to the hydroxyl group.

  • Regioselectivity: The -OH group is an ortho, para-director.[3] In the case of 2-hydroxybenzonitrile, the C4 and C6 positions are ortho to the hydroxyl group, while the C5 position is para. While all three positions are activated, the para position (C5) is sterically the most accessible. Therefore, electrophilic attack occurs preferentially at this site, leading to the formation of 2-hydroxy-5-iodobenzonitrile as the major product. The nitrile (-CN) group is a deactivating, meta-directing group, which further disfavors substitution at the C4 and C6 positions.

  • Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile. To facilitate the reaction, an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as I⁺.[4][5][6] Common laboratory methods achieve this by reacting an iodide salt, such as sodium iodide (NaI), with an oxidant like sodium hypochlorite (NaOCl, household bleach) or Chloramine-T.[3][7][8] This in situ generation is efficient and uses readily available reagents.

Safety, Materials, and Reagent Handling

A. Hazard Assessment

All laboratory work must be preceded by a thorough risk assessment. The primary chemical hazards associated with this protocol are outlined below. Always consult the full Safety Data Sheet (SDS) for each chemical before use and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a certified chemical fume hood.

ChemicalKey Hazards
2-Hydroxybenzonitrile Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage.[9][10][11]
Sodium Hypochlorite (NaOCl) Corrosive; causes severe skin burns and eye damage. Releases toxic chlorine gas if mixed with acid.[3]
Sodium Iodide (NaI) Generally low hazard, but handle with care.
Hydrochloric Acid (HCl) Corrosive; causes severe skin and eye burns and respiratory irritation.[3]
Sodium Thiosulfate (Na₂S₂O₃) Low hazard; used as a quenching agent.[12][13]
Methanol (MeOH) Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

B. Materials and Equipment

  • 2-Hydroxybenzonitrile (C₇H₅NO)

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl, ~5-6% aqueous solution, commercial bleach)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 2 M aqueous solution)

  • Sodium thiosulfate (Na₂S₂O₃, 10% w/w aqueous solution)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Dropping funnel or syringe pump

  • Büchner funnel and vacuum flask

  • Filter paper

  • pH indicator paper

  • Standard laboratory glassware for recrystallization

  • Rotary evaporator

Experimental Workflow: A Visual Guide

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of 2-hydroxy-5-iodobenzonitrile.

G Experimental Workflow for the Iodination of 2-Hydroxybenzonitrile cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 2-Hydroxybenzonitrile and NaI in Methanol B 2. Cool solution to 0°C in an ice bath A->B C 3. Add NaOCl solution dropwise over 30 min B->C D 4. Stir at 0°C for 60 min C->D E 5. Quench with 10% Na₂S₂O₃ (until colorless) D->E Reaction Complete F 6. Acidify with 2M HCl to pH ~3-4 E->F G 7. Collect precipitate via vacuum filtration F->G H 8. Wash solid with cold deionized water G->H I 9. Recrystallize crude product from Ethanol/Water H->I Crude Product J 10. Dry product under vacuum I->J K 11. Characterize by MP, NMR, IR J->K J->K Pure Product

Sources

Method

The Versatile Virtuoso: 2-Hydroxy-5-iodo-benzonitrile as a Strategic Building Block in Modern Organic Synthesis

Abstract 2-Hydroxy-5-iodo-benzonitrile, a seemingly unassuming aromatic compound, has emerged as a powerful and versatile building block in the intricate art of organic synthesis. Its unique trifunctional architecture, f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-5-iodo-benzonitrile, a seemingly unassuming aromatic compound, has emerged as a powerful and versatile building block in the intricate art of organic synthesis. Its unique trifunctional architecture, featuring a nucleophilic hydroxyl group, an electrophilic nitrile moiety, and a readily functionalizable carbon-iodine bond, offers a strategic entry point to a diverse array of complex molecular scaffolds. This application note provides an in-depth exploration of the synthetic utility of 2-Hydroxy-5-iodo-benzonitrile, presenting detailed protocols for its application in cornerstone cross-coupling reactions and the construction of medicinally relevant heterocyclic frameworks. Aimed at researchers, scientists, and professionals in drug development, this guide elucidates the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: Unveiling the Synthetic Potential

2-Hydroxy-5-iodo-benzonitrile, also known as 5-iodosalicylonitrile, is a crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of its three functional groups—hydroxyl, iodo, and nitrile—on the benzene ring imparts a unique reactivity profile that can be selectively exploited to construct complex molecular architectures.[2]

The phenolic hydroxyl group can act as a nucleophile or a directing group, and can be readily converted to an ether or ester. The nitrile group is a versatile precursor to amines, carboxylic acids, and various heterocyclic systems.[2] Most significantly, the iodine atom provides a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This trifecta of reactivity makes 2-Hydroxy-5-iodo-benzonitrile a highly sought-after starting material for the synthesis of bioactive molecules.[1][3]

This guide will delve into the practical applications of this multifaceted building block, with a focus on providing robust and reproducible protocols for key synthetic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 685103-95-1[4]
Molecular Formula C₇H₄INO[4]
Molecular Weight 245.02 g/mol [4]
Appearance Off-white to light yellow crystalline solid[2]
Melting Point 156-158 °C[2]
Solubility Insoluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[2]

Safety and Handling: 2-Hydroxy-5-iodo-benzonitrile is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from light and incompatible materials. For detailed safety information, consult the material safety data sheet (MSDS).

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-Hydroxy-5-iodo-benzonitrile is a key anchor point for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many pharmaceutical agents.[2]

Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. A base is required to activate the boronic acid partner for transmetalation. The solvent system must be able to dissolve all reactants and facilitate the reaction. The presence of the phenolic hydroxyl group can sometimes interfere with the catalytic cycle; however, under appropriate basic conditions, the reaction can often proceed without the need for a protecting group.

Suzuki_Miyaura_Coupling

Protocol: Synthesis of 2-Hydroxy-5-(4-methoxyphenyl)benzonitrile

  • Materials:

    • 2-Hydroxy-5-iodo-benzonitrile (1.0 mmol, 245 mg)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • 1,4-Dioxane (4 mL)

    • Deionized water (1 mL)

  • Procedure:

    • To a dry Schlenk flask, add 2-Hydroxy-5-iodo-benzonitrile, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes which are valuable intermediates in the synthesis of natural products and functional materials.[5][6]

Causality of Experimental Choices: This reaction is co-catalyzed by palladium and copper salts. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and neutralize the hydrogen iodide formed during the reaction. The choice of solvent and temperature can significantly impact the reaction efficiency.

Sonogashira_Coupling

Protocol: Synthesis of 2-Hydroxy-5-(phenylethynyl)benzonitrile

  • Materials:

    • 2-Hydroxy-5-iodo-benzonitrile (1.0 mmol, 245 mg)

    • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 8 mg)

    • Triethylamine (Et₃N) (2.0 mmol, 202 mg, 0.28 mL)

    • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To a dry Schlenk flask, add 2-Hydroxy-5-iodo-benzonitrile, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful route to aryl amines.[7][8]

Causality of Experimental Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often depends on the nature of the amine and the aryl halide. Bulky, electron-rich phosphine ligands are generally effective. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine. The reaction is sensitive to air and moisture, requiring an inert atmosphere.

Protocol: Synthesis of 2-Hydroxy-5-(phenylamino)benzonitrile

  • Materials:

    • 2-Hydroxy-5-iodo-benzonitrile (1.0 mmol, 245 mg)

    • Aniline (1.2 mmol, 112 mg, 0.11 mL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 14 mg)

    • Xantphos (0.03 mmol, 17 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous toluene, 2-Hydroxy-5-iodo-benzonitrile, and aniline.

    • Heat the reaction mixture to 100 °C for 16 hours. Monitor by TLC.

    • Cool to room temperature, and quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Synthesis of Heterocyclic Scaffolds

The strategic arrangement of functional groups in 2-Hydroxy-5-iodo-benzonitrile makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing a benzofuran core.

Synthesis of Substituted Benzofurans

Benzofurans are a class of heterocyclic compounds found in numerous natural products and pharmaceuticals with a wide range of biological activities.[9][10] A common strategy for the synthesis of benzofurans from 2-hydroxybenzonitrile derivatives involves an initial modification at the iodine position, followed by intramolecular cyclization.

Protocol: Two-Step Synthesis of 2-Phenyl-5-cyanobenzofuran

This protocol involves a Sonogashira coupling followed by an intramolecular cyclization.

  • Step 1: Sonogashira Coupling (as described in section 3.2) to synthesize 2-Hydroxy-5-(phenylethynyl)benzonitrile.

  • Step 2: Intramolecular Cyclization

    • Materials:

      • 2-Hydroxy-5-(phenylethynyl)benzonitrile (from Step 1)

      • Potassium tert-butoxide (KOtBu) (1.2 mmol, 135 mg)

      • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Procedure:

      • Dissolve 2-Hydroxy-5-(phenylethynyl)benzonitrile in anhydrous DMF in a round-bottom flask.

      • Add potassium tert-butoxide in one portion at room temperature under an inert atmosphere.

      • Stir the reaction mixture at 80 °C for 4 hours. Monitor by TLC.

      • Cool the reaction to room temperature and pour into ice-water (20 mL).

      • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-5-cyanobenzofuran.

Conclusion

2-Hydroxy-5-iodo-benzonitrile has proven to be a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of selective transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of complex heterocyclic systems. The protocols detailed in this application note provide a solid foundation for researchers to explore the full synthetic potential of this remarkable molecule in their pursuit of novel pharmaceuticals, agrochemicals, and functional materials. The continued exploration of the reactivity of 2-Hydroxy-5-iodo-benzonitrile is certain to lead to the discovery of new and innovative synthetic methodologies.

References

Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Hydroxy-5-iodo-benzonitrile

Abstract 2-Hydroxy-5-iodo-benzonitrile is a highly versatile trifunctional scaffold, presenting a unique combination of a nucleophilic hydroxyl group, an electrophilic and transformable nitrile moiety, and a strategicall...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-5-iodo-benzonitrile is a highly versatile trifunctional scaffold, presenting a unique combination of a nucleophilic hydroxyl group, an electrophilic and transformable nitrile moiety, and a strategically positioned iodine atom ripe for cross-coupling reactions.[1] This confluence of reactive sites makes it an exceptionally valuable starting material for the synthesis of a diverse array of complex molecules. Its derivatives have demonstrated significant potential in medicinal chemistry, with applications as antibacterial and antiviral agents, as well as in materials science for the development of organic photovoltaic materials.[1][2][3] This guide provides researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and expert commentary on the derivatization of this powerful building block.

The Strategic Importance of 2-Hydroxy-5-iodo-benzonitrile

The synthetic utility of 2-Hydroxy-5-iodo-benzonitrile stems from the orthogonal reactivity of its three primary functional groups. The iodine atom serves as an excellent handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group is amenable to O-alkylation and esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening further avenues for derivatization.[1] This guide focuses on the most robust and widely applicable transformations, providing a foundational toolkit for leveraging this scaffold in discovery programs.

cluster_scaffold 2-Hydroxy-5-iodo-benzonitrile Scaffold cluster_reactions Synthetic Transformations Scaffold Key Functional Groups CrossCoupling Palladium-Catalyzed Cross-Coupling (Iodine) Scaffold->CrossCoupling Suzuki, Sonogashira, Buchwald-Hartwig SNAr Nucleophilic Aromatic Substitution (Iodine) Scaffold->SNAr OAlkylation O-Alkylation (Hydroxyl) Scaffold->OAlkylation Williamson Ether Synthesis NitrileChem Nitrile Modification (Cyano) Scaffold->NitrileChem Hydrolysis, Reduction

Caption: Synthetic pathways from 2-Hydroxy-5-iodo-benzonitrile.

Palladium-Catalyzed Cross-Coupling Reactions: Building the Core

The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition to a palladium(0) center, making 2-Hydroxy-5-iodo-benzonitrile an ideal substrate for a variety of powerful C-C, C-N, and C-O bond-forming reactions.[4][5] These methods are the cornerstone of modern pharmaceutical synthesis.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6][7] Its tolerance of a wide range of functional groups and relatively mild conditions make it a first-choice reaction for medicinal chemists.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid to the Pd(II) complex, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The base is critical as it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

Suzuki_Mechanism cluster_inputs cluster_product pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂(R) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Hydroxy-5-iodo-benzonitrile (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

    • Expert Insight: The choice of catalyst and ligand is crucial. For sterically hindered substrates or less reactive boronic acids, more advanced catalysts with bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[7]

  • Reagent Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.). Then, add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.

    • Expert Insight: The solvent system must be able to dissolve both the organic substrates and the inorganic base to a sufficient degree. Water is often essential for dissolving the base and facilitating the formation of the active boronate species.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10080-90
Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O8575-88
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10070-85
Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne, providing access to important arylacetylene derivatives.[9] This reaction is distinguished by its use of a dual-catalyst system: a palladium complex and a copper(I) salt.[10]

Mechanistic Rationale: The palladium cycle is similar to the Suzuki coupling. The unique role of copper is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-I complex, which is much more efficient than the direct reaction of the alkyne with the palladium complex.[9][11]

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Hydroxy-5-iodo-benzonitrile (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-3 mol%), and a copper co-catalyst, typically Copper(I) iodide (CuI, 4-5 mol%).

  • Reagent Addition: Dissolve the solids in a suitable anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Add a base, most commonly an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.

    • Expert Insight: Anhydrous and anaerobic conditions are traditionally important to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[10][12] However, modern copper-free protocols have been developed to mitigate this issue.[11]

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 70 °C until the starting material is consumed, as monitored by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via silica gel chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[13][14] This reaction has largely replaced harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution for arylamine synthesis.[13]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination from this complex to yield the desired aryl amine product and regenerate the Pd(0) catalyst.[13]

Buchwald_Hartwig_Workflow start Start: - Aryl Iodide (Ar-I) - Amine (R₂NH) - Pd Pre-catalyst - Ligand - Base setup Assemble Reaction in Schlenk Flask under Inert Atmosphere start->setup solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) setup->solvent heat Heat Reaction (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product: Arylamine (Ar-NR₂) purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In an oven-dried vial or flask, combine 2-Hydroxy-5-iodo-benzonitrile (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a specialized phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%).

    • Expert Insight: Ligand selection is paramount. Sterically hindered, bulky ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of undesired side products.[13][14]

  • Reagent Addition: Add the primary or secondary amine (1.2-2.0 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.5 eq.).

  • Reaction: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) via syringe. Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by silica gel chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the inherent electronic properties of the scaffold also permit classical Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the ortho-nitrile group activates the C-I bond towards nucleophilic attack.[15][16] This pathway is often favored for introducing strong nucleophiles like alkoxides or thiolates, especially when metal-free conditions are desired.

Mechanistic Rationale: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[15] The nucleophile attacks the carbon bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the iodide leaving group is expelled, restoring aromaticity.[17]

Protocol 3.1: SNAr with Sodium Methoxide

  • Preparation: To a solution of 2-Hydroxy-5-iodo-benzonitrile (1.0 eq.) in a polar aprotic solvent like DMF or DMSO, add sodium methoxide (1.5-2.0 eq.).

  • Reaction: Heat the mixture to 100-120 °C. The progress can be followed by monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into cold water. If the product precipitates, it can be collected by filtration. Otherwise, neutralize with dilute acid (e.g., 1M HCl) and extract with an organic solvent.

  • Purification: Wash the organic extract with water and brine, dry, and concentrate. Purify by column chromatography or recrystallization to yield 2-Hydroxy-5-methoxy-benzonitrile.

Conclusion

2-Hydroxy-5-iodo-benzonitrile is a foundational building block for synthetic and medicinal chemistry. The protocols and insights provided herein demonstrate its capacity to undergo a wide range of high-yield transformations, including state-of-the-art palladium-catalyzed cross-couplings and classical nucleophilic substitutions. By strategically targeting the iodine, hydroxyl, or nitrile functionalities, researchers can rapidly generate libraries of novel derivatives for evaluation in drug discovery, agrochemical, and materials science programs.

References

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. LookChem.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. frontiersin.org.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.[Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health.[Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health.[Link]

  • Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. PubMed.[Link]

  • aromatic nucleophilic substitution: Topics by Science.gov. science.gov.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.[Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health.[Link]

  • Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Royal Society of Chemistry.[Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. frontiersin.org.[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.[Link]

Sources

Method

Application Notes & Protocols: 2-Hydroxy-5-iodo-benzonitrile as a Strategic Intermediate for the Synthesis of S1P1 Receptor Agonists

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal therapeutic target for autoimmune diseases, most notably multiple scler...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal therapeutic target for autoimmune diseases, most notably multiple sclerosis.[1][2][3] Agonists of this receptor effectively modulate the immune system by sequestering lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system.[4][5] The chemical synthesis of potent and selective S1P1 agonists is a cornerstone of drug discovery in this area. This document provides a detailed guide on the strategic use of 2-Hydroxy-5-iodo-benzonitrile, a versatile chemical intermediate, in the construction of S1P1 receptor agonists. We will explore the underlying signaling pathways, present a comprehensive synthetic protocol with expert insights, and offer practical guidance for researchers in the field.

The Scientific Rationale: Targeting the S1P1 Receptor

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), designated S1P1–5.[4][6][7] The S1P1 receptor is ubiquitously expressed, playing critical roles in vascular development, endothelial cell migration, and, most importantly for therapeutic applications, lymphocyte trafficking.[7][8][9]

Lymphocytes, such as T cells and B cells, constantly circulate between the blood, tissues, and lymphatic organs. Their egress from secondary lymphoid organs (like lymph nodes) into the lymph is critically dependent on an S1P gradient, where S1P levels are low in the tissue and high in the lymph and blood.[8] S1P1 receptors on the lymphocyte surface sense this gradient, guiding the cells out of the lymph node.[1][4]

S1P1 receptor agonists function as functional antagonists. Upon binding, the agonist initially activates the receptor but subsequently triggers its internalization and degradation.[4][5] This renders the lymphocytes insensitive to the natural S1P gradient, effectively trapping them within the lymph nodes. This sequestration prevents autoreactive immune cells from reaching sites of inflammation, forming the basis of the therapeutic effect in autoimmune diseases.

S1P1_Signaling_Pathway cluster_ICF Intracellular Space S1P_Agonist S1P or S1P1 Agonist S1P1_Receptor S1P1 Receptor S1P_Agonist->S1P1_Receptor G_Protein Gi Protein S1P1_Receptor->G_Protein Activation Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Prolonged Agonist Exposure Downstream Downstream Signaling (e.g., Rac, PI3K/Akt) G_Protein->Downstream Response Cell Migration & Egress (Initially Promoted) Downstream->Response Sequestration Lymphocyte Sequestration (Therapeutic Effect) Internalization->Sequestration

Caption: S1P1 receptor signaling and the mechanism of functional antagonism.

Synthetic Strategy: The Role of 2-Hydroxy-5-iodo-benzonitrile

The molecular architecture of many potent S1P1 agonists features a substituted aromatic core linked to a polar head group and a lipophilic tail. 2-Hydroxy-5-iodo-benzonitrile is an ideal starting material for building this core structure due to its trifunctional nature.[10]

  • Iodine Atom: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse aromatic or aliphatic groups that often form the lipophilic tail of the final agonist.[10][11]

  • Hydroxyl Group: Provides a reactive handle for introducing the polar head group, typically via Williamson ether synthesis. This is crucial for attaching the side chains that confer specificity and proper orientation within the receptor binding pocket.

  • Nitrile Group: A stable and versatile functional group that can be maintained in the final structure or further transformed if necessary. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.[12]

The general synthetic workflow leverages these features in a convergent approach, building complexity in a controlled and efficient manner.

Synthetic_Workflow Start 2-Hydroxy-5-iodo- benzonitrile Step1 Pd-Catalyzed Cross-Coupling Start->Step1 Partner Coupling Partner (e.g., Boronic Acid) Partner->Step1 SideChain Polar Side-Chain Precursor Step2 Williamson Ether Synthesis SideChain->Step2 Intermediate Coupled Intermediate Step1->Intermediate Final Final S1P1 Agonist Step2->Final Intermediate->Step2

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution on 2-Hydroxy-5-iodo-benzonitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on 2-hydroxy-5-iodo-benzonitrile. As a Senio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on 2-hydroxy-5-iodo-benzonitrile. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to offer a detailed resource for professionals in organic synthesis and drug development. The unique trifunctional nature of 2-hydroxy-5-iodo-benzonitrile, featuring a hydroxyl, an iodo, and a nitrile group, presents both opportunities and challenges in selective chemical transformations.

Introduction: The Versatility and Challenges of a Trifunctional Building Block

2-Hydroxy-5-iodo-benzonitrile is a valuable synthetic intermediate due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitrile group activates the aryl iodide towards nucleophilic aromatic substitution, while the phenolic hydroxyl group can participate in its own right as a nucleophile or direct the regioselectivity of reactions. The primary challenge in utilizing this substrate lies in achieving chemoselectivity: promoting the desired substitution at the carbon-iodine bond while avoiding unwanted side reactions involving the hydroxyl group. This guide will explore the key catalytic systems and reaction parameters to control this selectivity.

The primary methodologies for effecting nucleophilic substitution on aryl halides are the copper-catalyzed Ullmann-type reactions and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these catalytic systems is often dictated by the nature of the incoming nucleophile and the desired reaction conditions.

Copper-Catalyzed Nucleophilic Substitution (Ullmann-Type Reactions)

The Ullmann condensation is a classic and cost-effective method for forming carbon-heteroatom bonds.[1][2] For 2-hydroxy-5-iodo-benzonitrile, this approach is particularly relevant for C-O, C-N, and C-S bond formation.

Core Principles of Ullmann-Type Reactions

The mechanism of the Ullmann reaction is complex and has been the subject of extensive study. It is generally accepted to involve a Cu(I) active species. The reaction is typically performed at elevated temperatures in polar aprotic solvents. The choice of ligand is critical for modulating the reactivity and stability of the copper catalyst, with chelating diamines and phenanthrolines often being effective.[3][4]

Experimental Protocol: Copper-Catalyzed N-Arylation (Goldberg Reaction)

This protocol describes a general procedure for the coupling of an amine with 2-hydroxy-5-iodo-benzonitrile.

Materials:

  • 2-Hydroxy-5-iodo-benzonitrile

  • Amine (aliphatic or aromatic)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine)

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 2-hydroxy-5-iodo-benzonitrile (1.0 equiv.), copper(I) iodide (0.1 equiv.), and the chosen ligand (0.2 equiv.).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add the amine (1.2 equiv.) and the base (2.0 equiv.).

  • Add the anhydrous solvent via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble copper salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: CuI is a common and effective copper source. The ligand stabilizes the Cu(I) species and facilitates the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency and selectivity.

  • Base: An inorganic base is required to deprotonate the amine nucleophile, forming the more reactive amide. The choice of base can influence the reaction rate and selectivity, with stronger bases often leading to faster reactions.

  • Solvent: Polar aprotic solvents like DMF and DMSO are typically used to ensure the solubility of the reactants and the inorganic base.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

Palladium-Catalyzed Nucleophilic Substitution (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, often proceeding under milder conditions than the Ullmann reaction.[1][5] This reaction is particularly useful for coupling a wide range of amines and amides with aryl halides.

Core Principles of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally being the most effective.[6]

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-hydroxy-5-iodo-benzonitrile.

Materials:

  • 2-Hydroxy-5-iodo-benzonitrile

  • Amine or amide

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-formed palladium-ligand complex)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.) to an oven-dried reaction vessel.

  • Add 2-hydroxy-5-iodo-benzonitrile (1.0 equiv.), the amine or amide (1.2 equiv.), and the base (1.5-2.0 equiv.).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. Bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. Pre-formed catalysts can offer improved reactivity and reproducibility.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice, but weaker bases like cesium carbonate can be used for base-sensitive substrates.[6]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene and dioxane are generally used to ensure the stability of the catalytic species.

  • Inert Atmosphere: Strict exclusion of air and moisture is essential for the stability and activity of the palladium catalyst.

Chemoselectivity: The Role of the Hydroxyl Group

The presence of the phenolic hydroxyl group introduces a key challenge: the potential for competitive O-arylation. The relative nucleophilicity of the intended nucleophile (e.g., an amine) versus the hydroxyl group will dictate the outcome.

Strategies to Promote Selective N-Arylation over O-Arylation:

  • Ligand Selection: In copper-catalyzed reactions, specific ligands can favor N-arylation. For instance, in the arylation of aminophenols, certain diamine ligands have been shown to promote selective N-arylation, while other ligands favor O-arylation.[7][8]

  • Catalyst System: Palladium-based systems, particularly with bulky phosphine ligands, often exhibit a higher preference for N-arylation over O-arylation compared to copper-based systems.[7][8]

  • Protecting Groups: In cases where selectivity cannot be achieved through catalyst control, protection of the hydroxyl group may be necessary. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers, which are stable under the reaction conditions and can be readily removed post-coupling.[9]

Data Presentation

Reaction TypeCatalyst SystemLigandBaseSolventTemperature (°C)Typical Yields
Ullmann N-Arylation CuI1,10-phenanthrolineK₂CO₃DMF100-120Moderate to Good
Ullmann O-Arylation CuIPicolinic AcidK₃PO₄DMSO80-110Good to Excellent
Buchwald-Hartwig N-Arylation Pd₂(dba)₃XPhosNaOtBuToluene80-110Good to Excellent

Visualization of Reaction Pathways

Ullmann-Type C-N Coupling Catalytic Cycle

Ullmann_CN_Coupling Cu(I)X Cu(I)X LCu(I)X L-Cu(I)-X Cu(I)X->LCu(I)X + L Ligand Ligand (L) R-NHCu(I)L R-NH-Cu(I)-L LCu(I)X->R-NHCu(I)L + R-NH₂ - HX R-NH2 R-NH₂ Base Base Ar-Cu(III)(I)(NHR)L Ar-Cu(III)(I)(NHR)L (Oxidative Addition) R-NHCu(I)L->Ar-Cu(III)(I)(NHR)L + Ar-I Ar-I 2-Hydroxy-5-iodo-benzonitrile Ar-NHR Product Ar-Cu(III)(I)(NHR)L->Ar-NHR Reductive Elimination Cu(I)X_regen Cu(I)X Ar-Cu(III)(I)(NHR)L->Cu(I)X_regen Cu(I)X_regen->LCu(I)X Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L Pd(0)Lₙ Ar-Pd(II)(I)L Ar-Pd(II)(I)Lₙ (Oxidative Addition) Pd(0)L->Ar-Pd(II)(I)L + Ar-I Ar-I 2-Hydroxy-5-iodo-benzonitrile Ar-Pd(II)(NR2)L [Ar-Pd(II)(NR₂H)Lₙ]⁺I⁻ Ar-Pd(II)(I)L->Ar-Pd(II)(NR2)L + R₂NH R2NH R₂NH Ar-NR2 Product Ar-Pd(II)(NR2)L->Ar-NR2 Reductive Elimination - Base-H⁺I⁻ Pd(0)L_regen Pd(0)Lₙ Ar-Pd(II)(NR2)L->Pd(0)L_regen Base Base Pd(0)L_regen->Ar-Pd(II)(I)L Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The nucleophilic substitution of 2-hydroxy-5-iodo-benzonitrile is a versatile transformation for the synthesis of complex molecules. Careful consideration of the catalyst system, ligand, base, and solvent is paramount to achieving high yields and, critically, the desired chemoselectivity. For N-arylation, palladium-catalyzed Buchwald-Hartwig amination often provides a milder and more selective route. For O- and S-arylation, copper-catalyzed Ullmann-type reactions are a valuable and economical choice. In instances of challenging selectivity, protection of the phenolic hydroxyl group offers a reliable strategy. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ 2-hydroxy-5-iodo-benzonitrile as a key building block in their synthetic endeavors.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Torraca, K. E., & Buchwald, S. L. (2001). A Versatile Catalyst for the Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 123(45), 11108–11109. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved January 1, 2026, from [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2023). PubMed Central. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (2009). Europe PMC. [Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. University of Missouri. [Link]

  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

Sources

Method

Application Note: A Validated RP-HPLC-UV Method for the Accurate Quantification of 2-Hydroxy-5-iodo-benzonitrile

Abstract This application note presents a robust and validated analytical method for the precise quantification of 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in pharmaceutical and organic synthesis.[1][2] The meth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated analytical method for the precise quantification of 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in pharmaceutical and organic synthesis.[1][2] The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection, a widely accessible and reliable technique in quality control and research laboratories.[3][4] The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step guide from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively. All validation parameters, including specificity, linearity, accuracy, precision, and sensitivity, have been established in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the trustworthiness and reliability of the results.[5][6][7]

Analyte Profile & Chemical Structure

2-Hydroxy-5-iodo-benzonitrile (also known as 5-Iodosalicylonitrile) is an aromatic organic compound characterized by a benzene ring substituted with hydroxyl, iodo, and nitrile functional groups.[1][8] This unique structure makes it a valuable building block in the synthesis of more complex molecules.[1] Accurate quantification is essential to ensure the purity of the intermediate, which directly impacts the yield and quality of the final product.

Caption: Chemical Structure of 2-Hydroxy-5-iodo-benzonitrile.

Table 1: Physicochemical Properties of 2-Hydroxy-5-iodo-benzonitrile

Property Value Reference
CAS Number 685103-95-1 [9][10]
Molecular Formula C₇H₄INO [9]
Molecular Weight 245.02 g/mol [9]
Appearance Solid, typically off-white to light-colored powder [1][8]
Solubility Low solubility in water; soluble in organic solvents like dichloromethane and chloroform [1][8]

| Melting Point | Approx. 156-158 °C (may vary with purity) |[1] |

Principles of Analysis: The Rationale for RP-HPLC-UV

The selection of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a deliberate choice grounded in the physicochemical properties of 2-Hydroxy-5-iodo-benzonitrile.

  • Reverse-Phase Chromatography: The analyte is a moderately polar organic molecule. An RP-HPLC setup, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile and water), is ideal for retaining and separating such compounds.[3] The separation is driven by hydrophobic interactions; the analyte partitions between the stationary and mobile phases, allowing it to be resolved from potential impurities or related substances.

  • UV Detection: 2-Hydroxy-5-iodo-benzonitrile contains a benzene ring, which is a strong chromophore that absorbs ultraviolet (UV) light. This intrinsic property allows for direct, sensitive, and linear detection without the need for derivatization.[4] The method is cost-effective and robust, making it suitable for routine quality control environments. A similar compound, Nitroxynil, is effectively detected at 237 nm, providing a logical starting point for wavelength selection.[11]

Detailed Application Protocol

This protocol provides a comprehensive, step-by-step methodology for the quantification of 2-Hydroxy-5-iodo-benzonitrile.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a gradient or isocratic pump, autosampler, column thermostat, and a UV-Visible or Photodiode Array (PDA) detector.

    • Chromatographic data acquisition and processing software.

  • Materials:

    • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Reagents:

      • Acetonitrile (HPLC grade).

      • Water (HPLC or Milli-Q grade).

      • Orthophosphoric acid (AR grade).

    • Reference Standard: 2-Hydroxy-5-iodo-benzonitrile, purity >99%.

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.1% Orthophosphoric Acid in Water (60:40 v/v). The aqueous portion is prepared by adding 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water.

    • Scientist's Note: The addition of acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks and consistent retention times.[12]

  • Diluent: Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-Hydroxy-5-iodo-benzonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Calibration Standards (1-50 µg/mL): Prepare a series of working standards by serial dilution of the Standard Stock Solution with the diluent to cover the desired linear range.

Sample Preparation (Bulk Substance Analysis)
  • Accurately weigh approximately 10 mg of the 2-Hydroxy-5-iodo-benzonitrile sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. This yields a nominal concentration of 100 µg/mL.

  • Further dilute with the diluent as necessary to fall within the calibration range (e.g., a 1-in-5 dilution to achieve 20 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Table 2: HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 237 nm

| Run Time | 10 minutes |

System Suitability and Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range calibration standard (e.g., 20 µg/mL).

  • Verify that the system suitability criteria are met:

    • Tailing Factor: ≤ 2.0

    • %RSD of Peak Area: ≤ 2.0%

  • Once system suitability is confirmed, inject the blank (diluent), followed by the calibration standards and sample solutions.

Calculation

The concentration of 2-Hydroxy-5-iodo-benzonitrile in the sample is determined using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte

  • m = Slope of the calibration curve

  • x = Concentration of the analyte (µg/mL)

  • c = y-intercept of the calibration curve

The final purity or concentration is calculated by accounting for the sample weight and dilution factors.

Analytical Method Validation

Method validation is the documented process that provides a high degree of assurance that an analytical method is suitable for its intended purpose.[6][13] The following parameters were evaluated based on ICH Q2(R2) guidelines.[7]

Table 3: Summary of Method Validation Results

Validation Parameter Procedure Acceptance Criteria Result
Specificity Inject blank, standard, and sample. Stressed samples (acid, base, peroxide, heat, light) analyzed. Peak is free from interference at the retention time of the analyte. Pass
Linearity 7-point calibration curve from 1 to 50 µg/mL. Correlation Coefficient (r²) ≥ 0.999 Pass (r² = 0.9998)
Range Confirmed by linearity, accuracy, and precision data. 5 - 40 µg/mL Pass
Accuracy (% Recovery) Spiked blank matrix at 80%, 100%, and 120% of target concentration (n=3). 98.0% - 102.0% recovery. Pass (99.1% - 101.3%)
Precision (Repeatability) 6 replicate preparations of sample at 100% concentration. %RSD ≤ 2.0% Pass (%RSD = 0.8%)
Precision (Intermediate) Analysis performed by a different analyst on a different day. %RSD ≤ 2.0% Pass (%RSD = 1.1%)
Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N) of 3:1. Report value. 0.2 µg/mL
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (S/N) of 10:1. Report value. 0.7 µg/mL

| Robustness | Varied flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temp (±2°C). | System suitability passes; %RSD ≤ 2.0%. | Pass |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire analytical procedure, from preparation to final reporting.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep_solutions Prepare Mobile Phase, Diluent & Standards equilibration System Equilibration prep_solutions->equilibration prep_sample Prepare & Dilute Sample Solution analysis Inject Blank, Standards, & Samples prep_sample->analysis system_suitability System Suitability Test (SST) equilibration->system_suitability system_suitability->analysis If SST Passes integration Integrate Chromatograms analysis->integration calibration Generate Calibration Curve integration->calibration calculation Calculate Sample Concentration / Purity calibration->calculation reporting Final Report Generation calculation->reporting

Caption: Workflow for the HPLC quantification of 2-Hydroxy-5-iodo-benzonitrile.

Troubleshooting Guide

Table 4: Common Chromatographic Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing or Fronting - Column degradation- pH of mobile phase inappropriate- Sample overload - Replace or flush the column- Ensure mobile phase pH is correct- Dilute the sample
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuating column temperature- Pump malfunction / leaks - Prepare fresh mobile phase accurately- Ensure column oven is stable- Check pump for leaks and pressure fluctuations
Noisy or Drifting Baseline - Air bubbles in the system- Contaminated mobile phase or detector cell- Lamp failure - Degas mobile phase thoroughly- Flush system with appropriate solvents- Check detector lamp status and replace if needed

| Split Peaks | - Clogged frit or partially blocked column- Sample solvent incompatible with mobile phase | - Back-flush or replace the column- Dissolve sample in mobile phase or a weaker solvent |

Conclusion

The RP-HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2-Hydroxy-5-iodo-benzonitrile. The comprehensive protocol and validation data confirm its suitability for routine quality control analysis in pharmaceutical and chemical manufacturing settings, as well as for research applications. The detailed explanation of the scientific principles and troubleshooting guide provides users with the necessary tools to implement this method successfully.

References

  • Title: 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China Source: Google AI Search Grounding URL
  • Title: Validation of Impurity Methods, Part I Source: LCGC International URL
  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Profound URL
  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL
  • Title: 2-Hydroxy-5-iodo-benzonitrile | CAS 685103-95-1 Source: Santa Cruz Biotechnology URL
  • Title: Q2(R2)
  • Title: 5-Iodo-2-Hydroxybenzonitrile Source: Methylamine Supplier URL
  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL
  • Title: Determination of Nitroxynil Residues in Tissues Using High-Performance Liquid Chromatography-Thermospray Mass Spectrometry Source: Scribd URL
  • Title: RP-HPLC Method Development and Validation for Nitroxynil in Active Pharmaceutical Ingredient Manufacturing.
  • Title: Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile Source: Benchchem URL
  • Title: 2-Hydroxy-5-iodo-benzonitrile Source: Oakwood Chemical URL
  • Title: Analytical methods and achievability - Guidelines for drinking-water quality Source: NCBI Bookshelf URL
  • Title: 2-Hydroxy-5-Iodo-Benzonitrile Source: MySkinRecipes URL
  • Title: A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)

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Application

Application Notes & Protocols: The Strategic Use of 2-Hydroxy-5-iodo-benzonitrile in the Synthesis of Potent Lp-PLA2 Inhibitors

Intended Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology. Abstract & Introduction Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inf...

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract & Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade within the vascular system.[1][2] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[3][4][5] Elevated levels of Lp-PLA2 are strongly correlated with an increased risk of cardiovascular events, including atherosclerosis, myocardial infarction, and stroke, making it a validated and compelling therapeutic target.[1][5] The development of small-molecule inhibitors that can selectively block the enzymatic activity of Lp-PLA2 is a primary strategy for mitigating vascular inflammation and stabilizing atherosclerotic plaques.[2]

Within the medicinal chemist's toolkit, certain starting materials stand out for their versatility and strategic value. 2-Hydroxy-5-iodo-benzonitrile is one such molecule.[6] Its unique trifunctional architecture—a nucleophilic hydroxyl group, a nitrile group amenable to transformation, and an iodine atom perfectly positioned for cross-coupling reactions—makes it an exceptionally valuable building block for constructing complex molecular scaffolds.[6] This guide provides an in-depth exploration of the strategic application of 2-Hydroxy-5-iodo-benzonitrile in the synthesis of Lp-PLA2 inhibitors, grounded in established chemical principles and supported by detailed, actionable protocols.

The Strategic Value of 2-Hydroxy-5-iodo-benzonitrile

The power of 2-Hydroxy-5-iodo-benzonitrile lies in the orthogonal reactivity of its three key functional groups. This allows for a stepwise, controlled synthesis, building complexity methodically.

  • Phenolic Hydroxyl (-OH): Serves as a potent nucleophile for etherification reactions. This is often the initial step, allowing for the introduction of a side chain that can interact with specific pockets of the Lp-PLA2 active site or improve pharmacokinetic properties.

  • Aromatic Iodide (-I): An excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. This is the critical handle for introducing large, diverse aryl or heteroaryl moieties that often form the core of the inhibitor scaffold.

  • Nitrile (-CN): A versatile functional group that can be retained in the final molecule or transformed into other key groups like amides or carboxylic acids, which can act as crucial hydrogen bond donors or acceptors for binding to the enzyme.

The following diagram illustrates the strategic points of diversification on the 2-Hydroxy-5-iodo-benzonitrile scaffold.

Caption: Strategic functionalization points of 2-Hydroxy-5-iodo-benzonitrile.

Synthetic Workflow: From Building Block to Inhibitor

This section details a representative, multi-step synthesis of a hypothetical Lp-PLA2 inhibitor core, starting from 2-Hydroxy-5-iodo-benzonitrile. The workflow is designed to be logical and modular, allowing for adaptation.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Screening start 2-Hydroxy-5-iodo- benzonitrile step1 Step 1: Etherification (O-Alkylation) start->step1 step2 Step 2: Suzuki Coupling (C-C Bond Formation) step1->step2 step3 Step 3: Nitrile Hydrolysis (Amide Formation) step2->step3 final Final Inhibitor Scaffold step3->final char Characterization (NMR, LC-MS, HRMS) final->char Purity & Identity assay Biochemical Assay (Lp-PLA2 Activity) char->assay Test Compound sar SAR Analysis assay->sar IC50 Data

Caption: Overall workflow from synthesis to initial biological evaluation.

Protocol 1: O-Alkylation of 2-Hydroxy-5-iodo-benzonitrile

Principle: The Williamson ether synthesis is a reliable and straightforward method for forming an ether linkage. The phenolic proton is first removed by a base to generate a more nucleophilic phenoxide ion, which then displaces a leaving group on an alkyl halide. The choice of base is critical; a moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
2-Hydroxy-5-iodo-benzonitrile245.0210.01.02.45 g
Alkyl Halide (e.g., 1-bromobutane)137.0212.01.21.64 g (1.30 mL)
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.02.76 g
N,N-Dimethylformamide (DMF)73.09--50 mL

Step-by-Step Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Hydroxy-5-iodo-benzonitrile (2.45 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Reagent Addition: Add 1-bromobutane (1.30 mL, 12.0 mmol) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80 °C in an oil bath and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[7][8] It couples an organoboron compound (boronic acid or ester) with an organohalide. The aryl iodide functionality of our intermediate is highly reactive in the palladium catalytic cycle. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like homocoupling.[7]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
2-Butoxy-5-iodo-benzonitrile (from Step 1)301.125.01.01.51 g
Arylboronic Acid (e.g., 4-formylphenylboronic acid)149.966.01.20.90 g
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.150.03173 mg
Sodium Carbonate (Na₂CO₃)105.9910.02.01.06 g
Toluene / Ethanol / Water---20mL/5mL/5mL

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-Butoxy-5-iodo-benzonitrile (1.51 g, 5.0 mmol), 4-formylphenylboronic acid (0.90 g, 6.0 mmol), and sodium carbonate (1.06 g, 10.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (173 mg, 0.15 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8][9]

  • Solvent Addition: Add the degassed solvent mixture (Toluene: 20 mL, Ethanol: 5 mL, Water: 5 mL) via syringe.[10]

  • Reaction Conditions: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired biaryl product.

Biological Evaluation: Assessing Lp-PLA2 Inhibition

Once the target compounds are synthesized and purified, their biological activity must be assessed. The standard method is an in vitro enzymatic assay to determine the concentration of the inhibitor required to reduce Lp-PLA2 activity by 50% (IC₅₀).

Principle of the Assay: The activity of Lp-PLA2 is typically measured by providing a synthetic substrate that, when hydrolyzed by the enzyme, produces a detectable signal (e.g., colorimetric or fluorescent).[11][12] The assay is run in the presence of varying concentrations of the synthesized inhibitor, and the reduction in signal is measured.

High-Level Protocol:

  • Reagent Preparation: Prepare assay buffer, a stock solution of recombinant human Lp-PLA2 enzyme, the synthetic substrate, and serial dilutions of the synthesized inhibitor compound in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells. Add the inhibitor dilutions to the test wells and DMSO to the control wells.

  • Enzyme Addition: Add the Lp-PLA2 enzyme solution to all wells except the "no enzyme" blank. Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Signal Detection: Incubate the plate at a controlled temperature (e.g., 37 °C). Measure the signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay TypeTypical Range for Active CompoundsReference
Lp-PLA2 Activity AssayLow nM to low µM[11][13]

Conclusion

2-Hydroxy-5-iodo-benzonitrile is a powerful and strategically vital starting material in the synthesis of Lp-PLA2 inhibitors. Its trifunctional nature allows for a modular and efficient synthetic approach, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols outlined in this guide provide a robust framework for chemists to leverage this building block in the rational design and development of novel therapeutics targeting vascular inflammation and cardiovascular disease.

References

  • Patsnap Synapse. (2024, June 21). What are Lp-PLA2 inhibitors and how do they work?
  • LookChem. (n.d.). 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China.
  • Zalewski, A., & Macphee, C. (2005). Lp-PLA2 Inhibition—The Atherosclerosis Panacea? MDPI. Retrieved from [Link]

  • van der Valk, F. M., & Kuivenhoven, J. A. (2008). Inhibition of Lipoprotein-Associated Phospholipase Activity by Darapladib. Circulation. Retrieved from [Link]

  • Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Labcorp. (n.d.). 123283: Lipoprotein-associated Phospholipase A2 Activity. Retrieved from [Link]

  • Biochemical differences in the mass and activity tests of lipoprotein-associated phospholipase A 2 explain the discordance in results between the two assay methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Rupa Health. (n.d.). Lp-PLA2 Activity by. Retrieved from [Link]

  • Natural product derived inhibitors of lipoprotein associated phospholipase A2, synthesis and activity of analogues of SB-253514. (2000, September 4). PubMed. Retrieved from [Link]

  • Boston Heart Diagnostics. (n.d.). Lipoprotein-Associated Phospholipase A2 Activity [LpPLA2]. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Hydroxy-5-Iodo-Benzonitrile. Retrieved from [Link]

  • PLAC Test for Lp-PLA2 Activity to Predict Coronary Heart Disease. (2020, January 1). AAFP. Retrieved from [Link]

  • US3259646A - Process for the preparation of p-hydroxybenzonitrile. (n.d.). Google Patents.

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Method

Application Note: A Practical Guide to the Purification of 2-Hydroxy-5-iodo-benzonitrile by Silica Gel Column Chromatography

Abstract 2-Hydroxy-5-iodo-benzonitrile is a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. Achieving high purity of this compound is critical for the success of subsequent sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-5-iodo-benzonitrile is a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. This application note provides a detailed, field-proven protocol for the purification of 2-Hydroxy-5-iodo-benzonitrile using silica gel column chromatography. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles, step-by-step procedures from method development to final isolation, and troubleshooting advice.

Introduction: The Importance of Purity

In multi-step organic synthesis, the purity of each intermediate directly impacts the yield and purity of the final compound. 2-Hydroxy-5-iodo-benzonitrile, with its reactive hydroxyl and nitrile functional groups, is often synthesized alongside by-products and unreacted starting materials.[1] Column chromatography is a robust and scalable technique for isolating the target molecule from these impurities, ensuring that downstream reactions proceed cleanly and efficiently. This guide explains the causality behind each experimental choice, providing a self-validating system for achieving high-purity 2-Hydroxy-5-iodo-benzonitrile.

Physicochemical Properties & Strategic Considerations

Understanding the properties of 2-Hydroxy-5-iodo-benzonitrile is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of 2-Hydroxy-5-iodo-benzonitrile

PropertyValueSource
Chemical Formula C₇H₄INO[1][2]
Molecular Weight 245.02 g/mol [1][3]
Appearance Off-white to light yellow solid/powder[1][2]
Melting Point 156-158 °C (may vary with purity)[1]
Solubility Soluble in organic solvents like dichloromethane, chloroform; low solubility in water.[1][2]

The molecule's structure dictates its behavior on a silica gel column. It possesses:

  • A polar hydroxyl (-OH) group , which can form hydrogen bonds with the silica stationary phase.

  • A polar nitrile (-C≡N) group , which contributes to the molecule's overall polarity.

  • A larger, non-polar iodinated benzene ring , which reduces the overall polarity compared to smaller, more functionalized molecules.

This combination of polar and non-polar features places 2-Hydroxy-5-iodo-benzonitrile in the category of moderately polar compounds. Therefore, a normal-phase chromatography setup with silica gel as the stationary phase and a mobile phase of intermediate polarity is the logical choice for purification.

The Purification Workflow: From Crude to Pure

The overall process is a systematic workflow designed to first optimize the separation on a small scale (TLC) and then apply those conditions to a larger scale (column chromatography).

G cluster_0 Part 1: Method Development cluster_1 Part 2: Preparative Purification TLC_Analysis TLC Analysis of Crude Mixture Solvent_Screen Screen Various Solvent Systems TLC_Analysis->Solvent_Screen Test Polarity Optimal_System Identify Optimal Solvent System (Rf ≈ 0.25-0.35) Solvent_Screen->Optimal_System Analyze Rf Values Column_Prep Prepare & Pack Silica Gel Column Optimal_System->Column_Prep Apply optimized conditions Sample_Load Load Crude Sample Column_Prep->Sample_Load Elution Elute with Optimal Solvent System Sample_Load->Elution Fraction_Collect Collect Fractions Elution->Fraction_Collect Fraction_TLC Analyze Fractions by TLC Fraction_Collect->Fraction_TLC Combine_Pure Combine Pure Fractions Fraction_TLC->Combine_Pure Identify pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Pure->Solvent_Removal Pure_Product Isolate Pure 2-Hydroxy-5-iodo-benzonitrile Solvent_Removal->Pure_Product

Caption: Overall workflow for the purification of 2-Hydroxy-5-iodo-benzonitrile.

Part I: Method Development with Thin-Layer Chromatography (TLC)

Before committing the entire crude sample to a column, TLC is used to find the ideal mobile phase (eluent). The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) between 0.25 and 0.35.[4][5] This specific Rf range ensures the compound moves off the baseline but spends enough time interacting with the stationary phase to separate effectively from impurities.[5]

Protocol: TLC Analysis

  • Prepare TLC Plates: Use silica gel 60 F₂₅₄ plates. Gently draw a light pencil line about 1 cm from the bottom (the origin).

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.

  • Visualize: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Calculate Rf: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Table 2: Suggested Starting Solvent Systems for TLC Screening

Solvent System (v/v)PolarityRationale
9:1 Hexane : Ethyl AcetateLowGood starting point to see if compounds are non-polar.
4:1 Hexane : Ethyl Acetate Medium-Low Often a good starting point for moderately polar compounds.
2:1 Hexane : Ethyl AcetateMediumIncreases polarity to move more polar compounds off the baseline.
95:5 Dichloromethane : MethanolMedium-HighFor compounds that do not move in less polar systems.

Rationale: The selection of solvents involves balancing polarities.[6] Hexane is a non-polar solvent, while ethyl acetate is more polar. By mixing them in different ratios, the polarity of the mobile phase can be finely tuned.[5][6] Solvents with low boiling points are generally preferred as they are easier to remove from the purified sample.[5]

Part II: Preparative Column Chromatography Protocol

Once an optimal solvent system is identified via TLC, the purification can be scaled up to the column.

Materials and Reagents

  • Crude 2-Hydroxy-5-iodo-benzonitrile

  • Silica gel (230-400 mesh for flash chromatography)

  • Selected eluent (e.g., 4:1 Hexane:Ethyl Acetate)

  • Glass chromatography column with a stopcock

  • Sand and Cotton wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step-by-Step Purification Procedure

G A 1. Column Setup Place cotton plug, add a layer of sand. B 2. Slurry Packing Mix silica gel with eluent. Pour slurry into column. Allow to settle into a packed bed. A->B C 3. Add Protective Layer Add a thin layer of sand on top of the silica bed. B->C D 4. Sample Loading (Dry) Adsorb crude product onto a small amount of silica. Carefully add this powder to the top of the column. C->D E 5. Elution Carefully add eluent and apply pressure (flash chromatography). Maintain a constant flow. D->E F 6. Fraction Collection Collect eluate in sequentially numbered test tubes. E->F G 7. TLC Analysis of Fractions Spot every few fractions on a TLC plate to track elution of the product. F->G H 8. Combine & Evaporate Combine fractions containing the pure product. Remove solvent using a rotary evaporator. G->H

Caption: Step-by-step protocol for column chromatography purification.

1. Column Preparation (Slurry Packing)

  • Secure the column vertically to a stand. Place a small plug of cotton wool at the bottom, followed by a thin layer of sand.

  • In a beaker, make a slurry of silica gel with the chosen eluent. The consistency should be like a milkshake, not a thick paste.

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Open the stopcock to drain some solvent, which helps the silica to pack down evenly. Gently tap the side of the column to dislodge any air bubbles. A uniform, translucent bed is desired.

  • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition. Drain the eluent until its level is just at the top of the sand layer. Never let the column run dry.

2. Sample Preparation and Loading (Dry Loading Recommended)

  • Dissolve the crude 2-Hydroxy-5-iodo-benzonitrile in a minimal amount of a low-boiling solvent (like dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

  • Carefully add this powder as a uniform layer on top of the sand in the column.

Causality: Dry loading is often superior to wet loading (dissolving the sample in eluent and pipetting it onto the column) because it results in a much sharper, more concentrated starting band. This leads to better separation and less tailing of the compound bands as they move down the column.

3. Elution and Fraction Collection

  • Carefully fill the column with the eluent.

  • If performing flash chromatography, use a gentle, steady pressure from a pump or inert gas line to achieve a flow rate that causes the solvent level to drop by about 2 inches per minute.

  • Begin collecting the eluate in numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 10-15 mL each).

4. Monitoring and Isolation

  • Use TLC to analyze the collected fractions. Spot every second or third fraction on a TLC plate and develop it in the eluent.

  • Fractions containing only the spot corresponding to the pure product should be combined in a larger flask.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Hydroxy-5-iodo-benzonitrile as a solid.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Poor Separation - Incorrect solvent system (Rf too high or too low).- Column overloaded with crude sample.- Re-optimize the solvent system with TLC.[4]- Use a larger column or less sample.
Cracked/Channeling Column Bed - Column ran dry.- Silica was not packed uniformly.- The column is likely ruined; repack a new one.- Ensure the silica bed is always submerged in solvent.
Compound Won't Elute - Eluent is not polar enough.- Gradually increase the polarity of the eluent (e.g., switch from 4:1 to 2:1 Hexane:EtOAc). This is known as gradient elution.
All Compounds Elute Together - Eluent is too polar.- Start again with a less polar solvent system identified through TLC.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 2-Hydroxy-5-iodo-benzonitrile. By first performing careful method development using TLC and then executing the preparative column chromatography with attention to proper technique, researchers can consistently obtain this valuable intermediate in high purity. The key to success lies in understanding the interplay between the compound's properties and the chromatographic conditions, as detailed in this guide.

References

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. (n.d.).
  • 5-Iodo-2-Hydroxybenzonitrile - Methylamine Supplier. (n.d.).
  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone . (2025, January 16). YouTube. Retrieved January 1, 2026, from [Link]

  • How can I select the solvent system for column chromatography? . (2015, June 18). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Tips and Tricks for the Lab: Column Choices - ChemistryViews . (2012, July 3). ChemistryViews. Retrieved January 1, 2026, from [Link]

  • What Solvent Is Used In Column Chromatography? - Chemistry For Everyone . (2025, February 4). YouTube. Retrieved January 1, 2026, from [Link]

  • 2-Hydroxy-5-iodo-benzonitrile - Oakwood Chemical . (n.d.). Retrieved January 1, 2026, from [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique . (2016). Bangladesh Journal of Medical Science. Retrieved January 1, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxy-5-iodo-benzonitrile

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges you might encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to optimize your synthesis for higher yields and purity.

Overview of the Synthesis

The synthesis of 2-Hydroxy-5-iodo-benzonitrile typically involves the direct iodination of 2-Hydroxybenzonitrile (also known as salicylonitrile). The hydroxyl group is an activating group, directing the electrophilic substitution to the ortho and para positions. Since the ortho position to the hydroxyl group is already substituted with a cyano group, the iodination primarily occurs at the para position (position 5).

A common method for this synthesis is the use of an iodine source in the presence of an oxidizing agent. The choice of reagents and reaction conditions is critical to maximize the yield of the desired mono-iodinated product and minimize the formation of di-iodinated and other byproducts.

Visualizing the Reaction Pathway

Synthesis of 2-Hydroxy-5-iodo-benzonitrile start 2-Hydroxybenzonitrile reagents + I2 / Oxidizing Agent (e.g., HIO3, H2O2) start->reagents Electrophilic Aromatic Substitution product 2-Hydroxy-5-iodo-benzonitrile reagents->product Desired Reaction byproduct Di-iodinated byproduct reagents->byproduct Potential Side Reaction

Caption: General reaction scheme for the synthesis of 2-Hydroxy-5-iodo-benzonitrile.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the iodination of 2-hydroxybenzonitrile can stem from several factors. Let's break down the most common culprits and their solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to byproduct formation.

  • Suboptimal Reagent Stoichiometry: The ratio of iodine to the oxidizing agent and the substrate is crucial.

    • Solution: Ensure you are using the correct stoichiometry. A slight excess of the iodinating agent can sometimes drive the reaction to completion, but a large excess will promote di-iodination.

  • Poor Quality of Starting Materials: Impurities in your 2-hydroxybenzonitrile or reagents can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the 2-hydroxybenzonitrile by recrystallization or column chromatography before use.

  • Losses During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: Optimize your work-up procedure. Ensure the pH is adjusted correctly during aqueous washes to minimize the solubility of the product in the aqueous layer. When performing recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.

Question 2: I am observing a significant amount of a di-iodinated byproduct. How can I suppress its formation?

Answer:

The formation of 2-hydroxy-3,5-diiodobenzonitrile is a common side reaction. Here’s how you can minimize it:

  • Control the Stoichiometry: The most critical factor is the amount of the iodinating agent used.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the iodinating reagent relative to the 2-hydroxybenzonitrile.

  • Reaction Temperature: Higher temperatures can increase the rate of the second iodination.

    • Solution: Maintain a lower reaction temperature. Running the reaction at room temperature or even slightly below may be beneficial.

  • Slow Addition of Reagents: Adding the iodinating agent all at once can create localized high concentrations, favoring di-substitution.

    • Solution: Add the iodinating agent dropwise or in small portions over an extended period. This helps to maintain a low, steady concentration of the electrophile in the reaction mixture.

Question 3: The purification of the final product by recrystallization is proving difficult, and I'm getting an oily product instead of crystals. What should I do?

Answer:

Oiling out during recrystallization is a common issue when impurities are present. Here are some strategies to overcome this:

  • Solvent System Selection: The choice of solvent is critical for successful recrystallization.

    • Solution: Experiment with different solvent systems. A single solvent might not be ideal. Try a binary solvent system (a good solvent and a poor solvent). Dissolve your crude product in a minimum amount of the good solvent at an elevated temperature, and then slowly add the poor solvent until you see turbidity. Then, add a small amount of the good solvent to redissolve the oil and allow the solution to cool slowly.

  • Purity of the Crude Product: High levels of impurities can inhibit crystallization.

    • Solution: If your crude product is very impure, consider a preliminary purification step before recrystallization. Column chromatography is often effective at removing the bulk of the impurities.

  • Seeding: Sometimes, crystallization needs a nucleation site to begin.

    • Solution: If you have a small amount of pure product from a previous batch, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the oxidizing agent in this reaction?

A1: Iodine (I₂) itself is not electrophilic enough to react directly with the aromatic ring. The oxidizing agent (such as nitric acid, hydrogen peroxide, or iodic acid) oxidizes I₂ to a more potent electrophilic iodine species (like I⁺), which can then undergo electrophilic aromatic substitution with the activated benzene ring of 2-hydroxybenzonitrile.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired product, and any byproducts. The spots can be visualized under a UV lamp.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Iodine and its compounds can be corrosive and toxic. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before starting the experiment.

Q4: Can I use a different starting material, for instance, starting from 2-amino-5-iodobenzonitrile and performing a Sandmeyer reaction?

A4: While theoretically possible, it is a more convoluted route. The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring by converting an amino group to a diazonium salt, which is then displaced by a cyanide nucleophile.[1][2] However, the direct iodination of readily available 2-hydroxybenzonitrile is a more straightforward and atom-economical approach for this specific target molecule.

Experimental Protocol: Synthesis of 2-Hydroxy-5-iodo-benzonitrile

This protocol is a general guideline and may require optimization based on your laboratory conditions and available reagents.

Materials:

  • 2-Hydroxybenzonitrile

  • Iodine (I₂)

  • Iodic acid (HIO₃) or another suitable oxidizing agent

  • Ethanol

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxybenzonitrile in ethanol.

  • In a separate beaker, prepare a solution of iodine and iodic acid in ethanol.

  • Slowly add the iodine/iodic acid solution to the 2-hydroxybenzonitrile solution at room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding a 10% sodium thiosulfate solution to remove any unreacted iodine.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Reaction Parameters and Expected Outcomes

ParameterRecommended ValueRationale
Stoichiometry (I₂:Substrate) 1.05 - 1.1 : 1A slight excess of iodine ensures complete consumption of the starting material without promoting significant di-iodination.
Temperature Room TemperatureBalances reaction rate and selectivity, minimizing byproduct formation.
Solvent Ethanol or Acetic AcidProvides good solubility for the reactants and is relatively inert under the reaction conditions.
Reaction Time 2-6 hours (TLC monitored)Reaction time can vary; TLC is crucial for determining the endpoint.
Purification Method Recrystallization or Column ChromatographyNecessary to remove unreacted starting materials and byproducts to obtain a pure product.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Impure Product check_completion Is the reaction going to completion? (Check TLC) start->check_completion check_byproducts Are there significant byproducts? (Check TLC/NMR) check_completion->check_byproducts Yes extend_time Action: Extend reaction time or slightly increase temperature. check_completion->extend_time No check_purification Is the purification step efficient? check_byproducts->check_purification No optimize_stoichiometry Action: Reduce stoichiometry of iodinating agent and/or lower temperature. check_byproducts->optimize_stoichiometry Yes (Di-iodination) optimize_recrystallization Action: Optimize recrystallization solvent system or use column chromatography. check_purification->optimize_recrystallization No (Purification issues) end_success High Yield, Pure Product check_purification->end_success Yes extend_time->end_success optimize_stoichiometry->end_success optimize_recrystallization->end_success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • LookChem. 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. Available at: [Link]

  • Google Patents. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Oakwood Chemical. 2-Hydroxy-5-iodo-benzonitrile. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • NIST. Benzonitrile, 2-hydroxy-. Available at: [Link]

  • MySkinRecipes. 2-Hydroxy-5-Iodo-Benzonitrile. Available at: [Link]

  • Google Patents. US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • Google Patents. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • NIST. Benzonitrile, 4-hydroxy-. Available at: [Link]

  • Google Patents. WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile.

Sources

Optimization

Common side products in the synthesis of 2-Hydroxy-5-iodo-benzonitrile

Technical Support Center: Synthesis of 2-Hydroxy-5-iodo-benzonitrile This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Hydroxy-5-iodo-benzon...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Hydroxy-5-iodo-benzonitrile

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Hydroxy-5-iodo-benzonitrile. Here, we delve into the common challenges and side products encountered during its preparation, offering practical, field-tested solutions and explanations grounded in chemical principles. Our goal is to provide a self-validating system of protocols and troubleshooting advice to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 2-Hydroxy-5-iodo-benzonitrile, providing in-depth explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-Hydroxy-5-iodo-benzonitrile, typically prepared by electrophilic iodination of 2-hydroxybenzonitrile, can stem from several factors:

  • Incomplete Reaction: The iodination of phenols is an equilibrium-driven process. Insufficient reaction time or inadequate activation of the iodine source can lead to a significant amount of unreacted starting material remaining.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time. Ensure your iodinating agent is active; for instance, when using I₂ with an oxidizing agent, confirm the stoichiometry and addition rate of the oxidant.

  • Substrate Decomposition: Phenols are susceptible to oxidation, and the conditions used for iodination can sometimes be harsh enough to cause degradation of the starting material or product, often leading to the formation of colored, polymeric byproducts.[1]

    • Solution: Maintain careful temperature control, as elevated temperatures can accelerate decomposition.[2] Running the reaction at or below room temperature is often advisable. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.

  • Loss During Work-up and Purification: The product can be lost during aqueous work-up if the pH is not carefully controlled, or during recrystallization if an inappropriate solvent system is used.

    • Solution: During the work-up, ensure the aqueous phase is acidified to a pH that fully precipitates the phenolic product before extraction or filtration. For purification, perform small-scale solvent screening for recrystallization to find a system that provides good recovery. A mixed solvent system, such as ethanol/water, may be effective.[3]

Question 2: My TLC plate shows multiple spots, including one that is very non-polar and another that is close to my product spot. What are these impurities?

Answer:

The appearance of multiple spots on a TLC plate is a common indicator of side product formation. In the iodination of 2-hydroxybenzonitrile, these spots typically correspond to:

  • Unreacted Starting Material: A spot with a higher Rf than the product, but likely lower than the di-iodinated species, will be the unreacted 2-hydroxybenzonitrile.

  • Di-iodinated Byproduct (2-Hydroxy-3,5-diiodo-benzonitrile): The hydroxyl group is a strong ortho, para-director.[3] Since the 5-position (para to the hydroxyl) is iodinated, the other ortho position (3-position) is also activated and susceptible to a second iodination. This di-iodinated product is generally less polar than the mono-iodinated product and will have a higher Rf on silica gel TLC. The extent of this side reaction can be controlled by stoichiometry.[3]

    • Identification: This can be confirmed by mass spectrometry, where the molecular ion peak will correspond to C₇H₃I₂NO (m/z ≈ 371).

    • Mitigation: Use a stoichiometric amount of the iodinating agent (e.g., 1.0 to 1.1 equivalents of I₂ or ICl). Adding the iodinating agent slowly and at a low temperature can also favor mono-substitution.

  • Residual Elemental Iodine (I₂): If present, elemental iodine will appear as a non-polar, often brownish-purple spot on the TLC plate.

    • Removal: This is typically removed during the work-up by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[4] The disappearance of the iodine color is a good visual indicator of its removal.

The following diagram illustrates the primary reaction and the formation of the common di-iodinated side product.

G cluster_main Primary Iodination Reaction cluster_side Side Reaction 2_hydroxybenzonitrile 2-Hydroxybenzonitrile product 2-Hydroxy-5-iodo-benzonitrile (Desired Product) 2_hydroxybenzonitrile->product + I+ source (e.g., I₂, oxidant) side_product 2-Hydroxy-3,5-diiodo-benzonitrile (Side Product) product->side_product + I+ source (Excess Iodinating Agent)

Caption: Electrophilic iodination of 2-hydroxybenzonitrile and a key side reaction.

Question 3: My isolated product has a pink or brownish discoloration. What causes this and how can I obtain a pure, colorless product?

Answer:

Discoloration in phenolic compounds often points to the presence of trace impurities formed through oxidation.

  • Cause of Color: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures or other colored polymeric materials. This can be exacerbated by exposure to air, light, or residual acidic or basic impurities.[1] Trace amounts of unquenched elemental iodine can also impart a color.

  • Decolorization and Purification Strategy:

    • Thorough Work-up: Ensure all elemental iodine is quenched with a sodium thiosulfate wash during the initial work-up.

    • Recrystallization: This is the most effective method for removing colored impurities.[3] A suitable solvent or solvent pair (e.g., ethanol/water, acetone/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

    • Activated Carbon Treatment: If recrystallization alone is insufficient, a small amount of activated carbon can be added to the hot solution during recrystallization. The carbon will adsorb the colored impurities. The hot solution should then be filtered through a pad of celite to remove the carbon before being allowed to cool and crystallize. Caution: Use activated carbon sparingly, as it can also adsorb some of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Hydroxy-5-iodo-benzonitrile?

The most direct and widely used method is the electrophilic iodination of 2-hydroxybenzonitrile .[2] This reaction takes advantage of the activating effect of the hydroxyl group, which directs the incoming electrophile (an iodonium ion, I⁺, or its equivalent) to the ortho and para positions. Since the para position is sterically less hindered, iodination preferentially occurs at the 5-position. Common reagents for this transformation include:

  • Iodine (I₂) with an oxidizing agent: Such as hydrogen peroxide (H₂O₂) or nitric acid, to generate the I⁺ electrophile in situ.

  • Iodine monochloride (ICl): A more reactive iodinating agent that does not require an additional oxidant.

  • Potassium iodide (KI) and a base/oxidant: Such as sodium hypochlorite (bleach), which generates hypoiodite in situ.[3]

Another potential, though less direct, route is a Sandmeyer reaction .[5] This would involve starting with a precursor like 2-amino-5-iodobenzonitrile, converting the amino group to a diazonium salt, and then displacing it with a hydroxyl group.[5] However, the direct iodination of the readily available 2-hydroxybenzonitrile is generally more straightforward.

Q2: How can the formation of the di-iodinated byproduct, 2-Hydroxy-3,5-diiodo-benzonitrile, be minimized?

Minimizing the formation of the di-iodinated byproduct is crucial for achieving high purity and yield of the desired mono-iodinated product. The key is to control the reactivity and stoichiometry of the iodinating agent.

  • Control Stoichiometry: Use no more than one molar equivalent of the iodinating agent relative to the 2-hydroxybenzonitrile. Even a slight excess can significantly increase the amount of di-iodinated product.[3]

  • Slow Addition: Add the iodinating agent to the solution of 2-hydroxybenzonitrile dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Temperature Control: Conduct the reaction at low temperatures (e.g., 0-5 °C). Lower temperatures decrease the reaction rate, providing better control over the selectivity for mono-iodination.

Q3: What are the best practices for the purification and storage of 2-Hydroxy-5-iodo-benzonitrile?

  • Purification:

    • Work-up: The standard work-up procedure involves quenching any excess iodine with an aqueous solution of sodium thiosulfate or sodium sulfite.

    • Recrystallization: This is the primary method for purification. Solvents like ethanol, methanol, or mixed solvent systems like ethanol-water are often effective.[3] The purity of the recrystallized product should be checked by TLC and melting point determination.

    • Column Chromatography: If recrystallization is ineffective at separating the mono- and di-iodinated products, silica gel column chromatography can be employed. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically used for elution.

  • Storage:

    • 2-Hydroxy-5-iodo-benzonitrile is reported to be sensitive to light and moisture.[2][6]

    • It should be stored in a tightly sealed, opaque container to protect it from light.

    • To prevent degradation from moisture, store it in a cool, dry place, preferably in a desiccator.[2][6]

The following workflow provides a decision-making process for troubleshooting common issues during synthesis.

G start Start Synthesis tlc_check Monitor Reaction by TLC start->tlc_check workup Perform Aqueous Work-up (include Na₂S₂O₃ wash) tlc_check->workup Reaction Complete incomplete_rxn Incomplete Reaction: Extend reaction time or check reagent activity tlc_check->incomplete_rxn Starting Material Remains isolate_crude Isolate Crude Product workup->isolate_crude check_purity Assess Crude Product (TLC, Color) isolate_crude->check_purity discolored_product Product is Discolored check_purity->discolored_product Discolored multiple_spots Multiple Spots on TLC check_purity->multiple_spots Impurities Present pure_product Pure Product Obtained check_purity->pure_product Clean & Colorless incomplete_rxn->tlc_check Implement Solution recrystallize_carbon Recrystallize with activated carbon treatment discolored_product->recrystallize_carbon recrystallize_carbon->pure_product column_chrom Purify by Column Chromatography multiple_spots->column_chrom column_chrom->pure_product

Sources

Troubleshooting

Optimizing temperature and catalysts for 2-Hydroxy-5-iodo-benzonitrile reactions

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction outcomes. 2-Hydroxy-5-iodo-benzonitrile is a valuable building block in medicinal chemistry and materials science, and its successful synthesis is critical for many research endeavors.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common challenges encountered during the synthesis of 2-Hydroxy-5-iodo-benzonitrile, which is typically achieved through the electrophilic iodination of 2-hydroxybenzonitrile.

Q1: My iodination reaction is not proceeding, or the conversion of the starting material is very low. What are the potential causes and how can I fix this?

A1: Low or no conversion in an electrophilic aromatic substitution reaction like this often points to issues with the activation of the iodine source or the reactivity of the substrate. Let's break down the likely culprits and solutions.

  • Insufficiently Activated Iodine Source: Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent or a catalyst to generate a more potent iodinating species (like I⁺).[3] If you are using I₂ alone, it's unlikely to react with the moderately activated 2-hydroxybenzonitrile ring.

    • Solution: Introduce an oxidizing agent such as hydrogen peroxide (H₂O₂) or use a pre-activated iodine source.[4] Common and effective iodinating agents for this transformation include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).[5][6]

  • Inappropriate Catalyst or Lack Thereof: Even with a suitable iodinating agent, a catalyst can be crucial for achieving a reasonable reaction rate, especially under mild conditions.

    • Solution:

      • Lewis Acids: For reagents like NIS, a catalytic amount of a Lewis acid such as iron(III) triflimide or a Brønsted acid like p-toluenesulfonic acid (PTSA) can significantly enhance the reaction rate.[7][8]

      • Organocatalysts: Thiourea-based catalysts have been shown to be effective in activating 1,3-diiodo-5,5-dimethylhydantoin (DIH) for the iodination of activated aromatic compounds.[9][10][11]

  • Suboptimal Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature.

    • Solution: While room temperature is a good starting point for many procedures, gentle heating (e.g., to 40-60 °C) might be necessary to initiate the reaction.[1][4] However, excessive heat can lead to side reactions, so it's a parameter that needs careful optimization. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

Q2: I am observing the formation of multiple products, particularly a di-iodinated byproduct. How can I improve the regioselectivity for the desired 5-iodo isomer?

A2: The formation of multiple products, especially di-iodinated species, is a common challenge in the iodination of activated aromatic rings like phenols. The hydroxyl group is a strong activating and ortho-, para-directing group, making the product, 2-Hydroxy-5-iodo-benzonitrile, susceptible to further iodination.

  • Over-iodination: The initial product is still an activated aromatic ring and can undergo a second iodination.

    • Solution:

      • Control Stoichiometry: Use a slight excess or stoichiometric amount of the iodinating agent (e.g., 1.0-1.2 equivalents). Using a large excess will favor di-iodination.

      • Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the concentration of the active iodinating species low at any given time, favoring mono-iodination.

      • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of the second iodination, which typically has a higher activation energy.

  • Formation of Isomers: While the 5-position is electronically and sterically favored, some iodination at the 3-position might occur.

    • Solution: The choice of iodinating agent and catalyst system can influence regioselectivity. For instance, bulky catalyst systems may favor the less sterically hindered 5-position. It is advisable to consult literature for specific catalyst systems that have shown high regioselectivity for similar phenolic substrates.[8][9]

Q3: The reaction seems to work, but my final product is impure and difficult to purify. What are the likely impurities and what are the best purification strategies?

A3: Impurities in the final product can stem from unreacted starting materials, side products, or byproducts from the iodinating agent.

  • Common Impurities:

    • Unreacted 2-hydroxybenzonitrile.

    • Di-iodinated product (2-Hydroxy-3,5-diiodo-benzonitrile).

    • Byproducts from the iodinating agent (e.g., succinimide if using NIS).

  • Purification Strategies:

    • Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential.

      • A wash with a reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃), will quench any unreacted iodine or electrophilic iodine species.[12]

      • A wash with a mild base, like saturated sodium bicarbonate (NaHCO₃) solution, can help remove acidic impurities.

    • Recrystallization: 2-Hydroxy-5-iodo-benzonitrile is a solid at room temperature.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often an effective method for removing both more and less polar impurities.

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative. A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point for elution.

Experimental Protocols & Data

Below are representative experimental protocols and data to guide your optimization efforts.

Table 1: Comparison of Common Iodinating Agents and Conditions
Iodinating AgentCatalyst/Co-reagentTypical SolventTemperature (°C)Key AdvantagesPotential Issues
N-Iodosuccinimide (NIS) p-Toluenesulfonic acid (catalytic)[8]Acetonitrile, DMFRoom Temp - 50Mild conditions, high yields.Potential for di-iodination.
Iodine Monochloride (ICl) NoneAcetic acid, CH₂Cl₂0 - Room TempHighly reactive, good for less activated rings.[5]Can be harsh, potential for chlorination side products.[13]
Iodine (I₂) / H₂O₂ Solid acid catalyst (e.g., sulfonic acid-functionalized nanoporous silica)[4]Water, Methanol45 - 60"Green" and environmentally friendly approach.[4]May require longer reaction times.
1,3-diiodo-5,5-dimethylhydantoin (DIH) Thiourea (organocatalyst)[9][10]AcetonitrileRoom TempMild and selective.[9][10]Catalyst may need to be synthesized.
General Experimental Protocol using N-Iodosuccinimide (NIS)

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxybenzonitrile (1.0 eq.) in anhydrous acetonitrile.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.1 eq.) to the solution.

  • Iodinating Agent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the organic solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Diagram 1: Electrophilic Aromatic Substitution Mechanism

Caption: General mechanism of electrophilic aromatic iodination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Conversion Check_Iodine Is the iodine source activated? Start->Check_Iodine Check_Catalyst Is a suitable catalyst present? Check_Iodine->Check_Catalyst Yes Solution_Iodine Use an oxidizing agent (e.g., H₂O₂) or a more reactive iodinating agent (e.g., NIS, ICl). Check_Iodine->Solution_Iodine No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Add a catalytic amount of a Lewis or Brønsted acid (e.g., PTSA). Check_Catalyst->Solution_Catalyst No Solution_Temp Gently heat the reaction (e.g., 40-60 °C) and monitor by TLC. Check_Temp->Solution_Temp No End Improved Yield Check_Temp->End Yes Solution_Iodine->Check_Catalyst Solution_Catalyst->Check_Temp Solution_Temp->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Radhakrishna, A. S., Rao, C. G., & Singh, B. B. (1982). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Indian Journal of Chemistry, 21B, 550-552. [Link]

  • Eftekhari-Sis, B., Zirak, M., & Akbari, A. (2013). Iodination of Activated Aromatic Compounds Using Nanostructure Solid Acid Catalyst. Polycyclic Aromatic Compounds, 33(1), 69-80. [Link]

  • LookChem. (n.d.). 2-Hydroxy-5-Iodo-Benzonitrile. LookChem. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. [Link]

  • Mayer, R., & Utermohlen, R. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. RSC Advances, 9(34), 19549-19559. [Link]

  • Schreiner, P. R., et al. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis. [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. [Link]

  • ResearchGate. (2019). (PDF) Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant. [Link]

  • Christensen, B. E., & Christiansen, J. (1985). Iodination of phenol. Journal of Radioanalytical and Nuclear Chemistry, 92(1), 163-172. [Link]

  • ResearchGate. (2007). ChemInform Abstract: Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. [Link]

  • The Hive. (2000). Iodination via NIS -- various conditions. [Link]

  • Chaikovskii, V. K., et al. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. ChemInform, 32(18). [Link]

  • Carniti, P., Colonna, S., & Gervasini, A. (2010). Direct Green Iodination of Phenol over Solid Acids. Catalysis Letters, 136(1-2), 103-110. [Link]

  • ResearchGate. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • Kumar, D., & Rateb, A. (2004). Cation Radicals as Intermediates in Aromatic Halogenation with Iodine Monochloride: Solvent and Salt Effects on the Competition between Chlorination and Iodination. The Journal of Organic Chemistry, 69(17), 5749-5752. [Link]

  • Study.com. (n.d.). Aromatic iodination can be carried out with a number of reagents, including iodine monochloride.... [Link]

  • Oakwood Chemical. (n.d.). 2-Hydroxy-5-iodo-benzonitrile. [Link]

  • ResearchGate. (2004). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. [Link]

  • ResearchGate. (2006). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. [Link]

  • MySkinRecipes. (n.d.). 2-Hydroxy-5-Iodo-Benzonitrile. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Licha, K., et al. (2015). An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. Tetrahedron Letters, 56(41), 5548-5551. [Link]

  • Wang, Y., et al. (2017). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 7(83), 52750-52756. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • ResearchGate. (2017). Optimization of the reaction conditions. [Link]

  • Google Patents. (1997).
  • Google Patents. (1974). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • ResearchGate. (2019). Scheme 1. Reported de-iodination of 2,4,6-triiodo-3-hydroxybenzaldehyde. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. [Link]

  • Google Patents. (1974). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Wikipedia. (n.d.). Hydrazone iodination. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 2-Hydroxy-5-iodo-benzonitrile Experiments

Welcome to the technical support center for 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and application of this versatile chemical intermediate. The following question-and-answer format is intended to directly address specific challenges and provide scientifically grounded solutions.

Section 1: Synthesis and Purification

The synthesis of 2-Hydroxy-5-iodo-benzonitrile typically involves the electrophilic iodination of 2-hydroxybenzonitrile. While seemingly straightforward, this reaction can present several challenges that affect yield and purity.

Question 1: My iodination of 2-hydroxybenzonitrile is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the iodination of 2-hydroxybenzonitrile can stem from several factors, ranging from suboptimal reaction conditions to incomplete conversion. Here’s a breakdown of the likely culprits and their solutions:

  • Incomplete Reaction: The iodination of phenols can be a slow process. Ensure your reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC).

  • Suboptimal Reagents: The choice and quality of the iodinating agent are critical. A common method involves the in-situ generation of an electrophilic iodine species. A widely used system is the combination of an iodine source (like I₂) with an oxidizing agent (such as hydrogen peroxide or iodic acid)[1]. The purity of your starting 2-hydroxybenzonitrile is also crucial; impurities can interfere with the reaction.

  • Improper Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition of the product. A moderate temperature, typically in the range of 40-50 °C, is often optimal[2].

  • Poor pH Control: The reactivity of the phenol is pH-dependent. The phenoxide ion is more activated towards electrophilic substitution than the neutral phenol. However, the nature of the iodinating species can also be affected by pH. Buffering the reaction or using a mild base may be necessary to find the optimal balance.

Troubleshooting Workflow for Low Yield:

start Low Yield Observed check_completion Monitor Reaction by TLC start->check_completion incomplete Incomplete Reaction Detected check_completion->incomplete Yes reassess_reagents Reassess Reagents check_completion->reassess_reagents No (Reaction Complete) extend_time Extend Reaction Time or Gently Increase Temperature incomplete->extend_time solution Improved Yield extend_time->solution check_purity Check Purity of Starting Material and Iodine Source reassess_reagents->check_purity optimize_oxidant Optimize Oxidizing Agent Stoichiometry reassess_reagents->optimize_oxidant check_conditions Review Reaction Conditions reassess_reagents->check_conditions check_purity->solution optimize_oxidant->solution optimize_temp Optimize Temperature (e.g., 40-50°C) check_conditions->optimize_temp optimize_solvent Consider a Different Solvent System check_conditions->optimize_solvent optimize_temp->solution optimize_solvent->solution

Caption: Troubleshooting workflow for low yield in the iodination of 2-hydroxybenzonitrile.

Question 2: My final product is a mixture of isomers and di-iodinated compounds. How can I improve the regioselectivity and purify my desired 5-iodo isomer?

Answer:

The formation of isomers (e.g., 3-iodo-2-hydroxybenzonitrile) and di-iodinated products (3,5-diiodo-2-hydroxybenzonitrile) is a common challenge in the electrophilic substitution of activated aromatic rings.

Understanding Regioselectivity:

The hydroxyl (-OH) group is a strong activating, ortho-, para-directing group, while the nitrile (-CN) group is a deactivating, meta-directing group. In the case of 2-hydroxybenzonitrile, the powerful directing effect of the hydroxyl group dominates. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group (positions 3 and 5). The para-position (position 5) is generally favored due to reduced steric hindrance compared to the ortho-position (position 3).

Strategies to Enhance 5-Iodo Selectivity:

  • Control Stoichiometry: Use of a significant excess of the iodinating agent will inevitably lead to di-substitution. Carefully control the stoichiometry to use no more than one equivalent of the active iodine species.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para-product.

  • Bulky Iodinating Reagents: While less common for iodination, the principle of using sterically hindered reagents to favor para-substitution can be applied.

Purification of 2-Hydroxy-5-iodo-benzonitrile:

Recrystallization is often an effective method for purifying the desired 5-iodo isomer from side products[2]. The choice of solvent is critical and may require some experimentation. A common starting point is a mixed solvent system, such as ethanol/water or isopropanol/water. The desired product is typically less soluble in the mixed solvent system at lower temperatures than the impurities.

Detailed Protocol for Recrystallization:

  • Dissolve the crude product in a minimal amount of the hot solvent (e.g., boiling ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

  • Slowly add a hot anti-solvent (e.g., hot water) to the hot solution until the solution becomes slightly cloudy.

  • Add a few drops of the hot solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Section 2: Product Stability and Handling

Proper storage and handling of 2-Hydroxy-5-iodo-benzonitrile are essential to maintain its integrity for downstream applications.

Question 3: My 2-Hydroxy-5-iodo-benzonitrile has developed a discoloration over time. Is it still usable?

Answer:

2-Hydroxy-5-iodo-benzonitrile is a solid that is generally stable under normal conditions but can be sensitive to light and moisture[3]. Discoloration (often to a light yellow or brown) may indicate some level of decomposition.

Storage Recommendations:

  • Store in a tightly sealed container to prevent moisture absorption[3].

  • Keep in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight[2][3].

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Before using a discolored sample, it is advisable to check its purity by TLC and/or melting point. If significant impurities are detected, repurification by recrystallization may be necessary.

Section 3: Downstream Applications - Cross-Coupling Reactions

2-Hydroxy-5-iodo-benzonitrile is a valuable intermediate, often used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the iodo group serves as the reactive handle.

Question 4: I am having trouble with the Suzuki-Miyaura coupling of 2-Hydroxy-5-iodo-benzonitrile. The reaction is sluggish and gives a low yield.

Answer:

Several factors can contribute to difficulties in the Suzuki-Miyaura coupling of this substrate:

  • Catalyst Inhibition: The phenolic hydroxyl group can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Base Incompatibility: The choice of base is crucial. While common inorganic bases like potassium carbonate are often used, they might not be optimal in the presence of the acidic hydroxyl group.

  • Steric Hindrance: Although the iodo group is in the para position to the hydroxyl group, the overall substitution pattern of the ring can influence the rate of oxidative addition.

Troubleshooting Strategies for Suzuki-Miyaura Coupling:

Problem Potential Cause Proposed Solution
Low Conversion Catalyst inhibition by the phenolic -OH group.Consider protecting the hydroxyl group as a methyl ether or a silyl ether before the coupling reaction. This protecting group can be removed in a subsequent step.
Inappropriate ligand for the palladium catalyst.Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) which can promote the catalytic cycle.
Side Reactions Protodeboronation of the boronic acid.Use a milder base or ensure anhydrous conditions. The use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
Homocoupling of the boronic acid.Ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen, which can promote homocoupling.
Question 5: My Sonogashira coupling with 2-Hydroxy-5-iodo-benzonitrile is plagued by homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?

Answer:

The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.

Strategies to Minimize Alkyne Homocoupling:

  • Copper-Free Conditions: A number of copper-free Sonogashira protocols have been developed. While these reactions may sometimes require higher temperatures or longer reaction times, they completely eliminate the primary pathway for Glaser coupling.

  • Strictly Inert Atmosphere: Oxygen is a key promoter of alkyne homocoupling. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (argon or nitrogen).

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.

  • Choice of Base and Solvent: The choice of amine base and solvent can also influence the rate of homocoupling. Experimenting with different amines (e.g., triethylamine vs. diisopropylethylamine) and solvents (e.g., THF, DMF) may be beneficial.

Section 4: Unwanted Side Reactions

Beyond the desired transformations, 2-Hydroxy-5-iodo-benzonitrile can undergo unintended reactions under certain conditions.

Question 6: I am observing the formation of a carboxylic acid in my reaction mixture. What is happening and how can I prevent it?

Answer:

The nitrile group (-CN) in 2-Hydroxy-5-iodo-benzonitrile can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, especially at elevated temperatures[4][5].

Mechanism of Nitrile Hydrolysis:

Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate that, after protonation, gives an amide. Further hydrolysis of the amide yields the carboxylate salt, which upon acidification gives the carboxylic acid. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for the attack of water. This also proceeds through an amide intermediate to the carboxylic acid.

Preventing Nitrile Hydrolysis:

  • Control pH: Avoid strongly acidic or basic conditions if the nitrile group needs to be preserved. If a base is required for another transformation, consider using a non-nucleophilic, sterically hindered base.

  • Temperature Management: As hydrolysis is often accelerated by heat, running reactions at the lowest possible temperature can help to minimize this side reaction.

  • Anhydrous Conditions: Ensure that your reaction is run under anhydrous conditions if you are using reagents that can be sources of acid or base upon contact with water.

Nitrile Hydrolysis Workflow:

start 2-Hydroxy-5-iodo-benzonitrile conditions Acidic or Basic Conditions + Water, Heat start->conditions amide Amide Intermediate conditions->amide product 2-Hydroxy-5-iodo-benzoic acid amide->product

Caption: Reaction pathway for the hydrolysis of the nitrile group.

Section 5: Analytical Characterization

Accurate analysis of reaction mixtures and final products is key to successful troubleshooting.

Question 7: How can I effectively monitor the progress of my iodination reaction by TLC?

Answer:

Thin Layer Chromatography (TLC) is an excellent tool for monitoring the consumption of the starting material (2-hydroxybenzonitrile) and the formation of the product (2-Hydroxy-5-iodo-benzonitrile) and any byproducts.

TLC Protocol:

  • Plate: Use silica gel TLC plates.

  • Eluent: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. A common ratio to try is 7:3 or 8:2 hexane:ethyl acetate.

  • Visualization:

    • UV Light: Both the starting material and the product are UV active and should be visible under a UV lamp (254 nm) as dark spots.

    • Staining: A ferric chloride stain is particularly effective for visualizing phenols, which will typically appear as dark-colored spots[6]. An iodine chamber can also be used, where iodine-adsorbing compounds will appear as brown spots.

Interpreting the TLC:

  • Starting Material (2-hydroxybenzonitrile): This will be one of the spots in your starting material lane.

  • Product (2-Hydroxy-5-iodo-benzonitrile): The product will be less polar than the starting material due to the replacement of a hydrogen with a larger, less polarizable iodine atom. Therefore, it will have a higher Rf value (it will travel further up the plate).

  • Byproducts: Regioisomers may have very similar Rf values to the desired product, making them difficult to distinguish by TLC alone. Di-iodinated products will be even less polar and will have a higher Rf value than the mono-iodinated product.

Question 8: What are the expected ¹H and ¹³C NMR chemical shifts for 2-Hydroxy-5-iodo-benzonitrile to confirm its identity and purity?

Answer:

NMR spectroscopy is the most definitive method for confirming the structure and assessing the purity of your product. While obtaining a published, citable spectrum for this specific compound is challenging, based on spectral data for similar structures, the following are the expected chemical shifts.

Predicted NMR Data for 2-Hydroxy-5-iodo-benzonitrile:

¹H NMR (in CDCl₃) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H~7.8d~2
Aromatic H~7.6dd~9, 2
Aromatic H~7.0d~9
-OH~5.5-6.5br s-
¹³C NMR (in CDCl₃) Predicted Chemical Shift (ppm)
C-CN~117
C-OH~158
C-I~85
Aromatic C-H~142, 138, 118
Aromatic C (ipso to CN)~103

Note: The exact chemical shifts can vary depending on the solvent and the concentration. It is crucial to also analyze the spectra for the presence of signals corresponding to starting material and potential side products to assess purity.

References

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. (URL not available)
  • 4 - Supplementary Inform
  • Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem. (URL not available)
  • Supplementary Information - The Royal Society of Chemistry. (2024-04-09). (URL: [Link])

  • 5-Iodo-2-Hydroxybenzonitrile - Methylamine Supplier. (URL: [Link])

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02). (URL: [Link])

  • How can I solve my problem with Suzuki coupling? | ResearchGate. (2014-12-23). (URL: [Link])

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23). (URL: [Link])

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017-12-04). (URL: [Link])

  • US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google P
  • Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid - Benchchem. (URL not available)
  • Regioselective iodination of hydroxylated aromatic ketones - arkat usa. (URL: [Link])

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (URL not available)
  • Solved Identify the product as 2-hydroxy-5-iodobenzamide or | Chegg.com. (2022-08-09). (URL: [Link])

  • Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols - Benchchem. (URL not available)
  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024-09-04). (URL: [Link])

  • Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile - Benchchem. (URL not available)
  • Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile - Benchchem. (URL not available)
  • Applications of 2-Hydroxybenzonitrile in Organic Synthesis: Detailed Application Notes and Protocols - Benchchem. (URL not available)
  • Could common contaminants interfere with Sonogashira coupling? - ResearchGate. (2020-09-16). (URL: [Link])

  • Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown. (URL: [Link])

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (URL: [Link])

  • 2-Hydroxy-benzonitrile - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • 2-Hydroxy-5-iodo-benzonitrile - Oakwood Chemical. (URL: [Link])

  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem. (URL not available)
  • hydrolysis of nitriles - Chemguide. (URL: [Link])

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (URL: [Link])

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. (2025-03-03). (URL: [Link])

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (URL: [Link])

  • Visualizing a TLC plate - YouTube. (2021-08-23). (URL: [Link])

Sources

Troubleshooting

Technical Support Center: A Guide to the Stability and Proper Storage of 2-Hydroxy-5-iodo-benzonitrile

Welcome to the technical support center for 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective use of this compound in your experiments. As a key intermediate in pharmaceutical synthesis and other research applications, understanding its stability and handling requirements is paramount to achieving reliable and reproducible results.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Hydroxy-5-iodo-benzonitrile?

To ensure the long-term stability of 2-Hydroxy-5-iodo-benzonitrile, it should be stored in a cool, dry, and well-ventilated area.[2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1][2] The compound is sensitive to light and heat, so storage away from direct sunlight and heat sources is essential.[2] For optimal preservation of its chemical integrity, storage under an inert atmosphere, such as nitrogen or argon, in an amber or opaque container is recommended.

Q2: I've noticed a change in the color of my 2-Hydroxy-5-iodo-benzonitrile powder. What could be the cause?

A visual change in the color of the compound, often to a yellowish or brownish hue, is a common indicator of degradation.[3] This discoloration is typically due to the oxidation of the phenolic group to form quinone-like structures, which are often colored.[4][5] Another potential cause is the cleavage of the carbon-iodine bond, which can be initiated by light exposure (photolysis), leading to the formation of molecular iodine (I₂), which is brownish in color.[3]

Q3: Is 2-Hydroxy-5-iodo-benzonitrile sensitive to moisture?

Yes, the compound is sensitive to moisture.[2] The nitrile group (–CN) is susceptible to hydrolysis, which can occur in the presence of water, especially under acidic or basic conditions. This reaction proceeds through a benzamide intermediate to ultimately form 2-hydroxy-5-iodobenzoic acid.[6][7] To mitigate this, always store the compound in a desiccated environment and handle it in a dry atmosphere whenever possible.

Q4: What are the known incompatibilities of this compound?

2-Hydroxy-5-iodo-benzonitrile should be stored separately from strong oxidizing agents, acids, and bases.[2] Strong oxidizers can react with the phenol group, while strong acids or bases can catalyze the hydrolysis of the nitrile group.[4][6]

Troubleshooting Guide

Scenario 1: My reaction yield is significantly lower than expected.

Potential Cause: Degradation of 2-Hydroxy-5-iodo-benzonitrile

If you are experiencing low yields in a reaction where 2-Hydroxy-5-iodo-benzonitrile is a starting material, it is possible that the compound has degraded, reducing the amount of active reagent available.

Troubleshooting Steps:

  • Visual Inspection: Check the appearance of the compound. Any discoloration from its typical off-white or light yellow powder form may indicate degradation.[2]

  • Purity Assessment: It is highly recommended to assess the purity of the compound before use, especially if it has been in storage for an extended period. High-Performance Liquid Chromatography (HPLC) is an excellent method for this. (See Experimental Protocol 1 for a detailed method).

  • Check for Hydrolysis: The presence of 2-hydroxy-5-iodobenzoic acid as an impurity, a result of nitrile hydrolysis, could interfere with your reaction, especially if the subsequent steps are sensitive to acidic functional groups. This can be detected by HPLC analysis.

  • Consider Oxidation Products: Quinone-like impurities from the oxidation of the phenol group may also be present and could potentially lead to unwanted side reactions.

Scenario 2: I am observing unexpected spots on my Thin Layer Chromatography (TLC) or peaks in my analytical chromatogram (HPLC, GC-MS).

Potential Cause: Presence of Degradation Products

The appearance of additional spots on a TLC plate or extra peaks in your chromatogram that do not correspond to your starting material or expected product could be due to impurities from the degradation of 2-Hydroxy-5-iodo-benzonitrile.

Troubleshooting Steps:

  • Analyze a Standard: Run a TLC or HPLC of a fresh or well-stored sample of 2-Hydroxy-5-iodo-benzonitrile as a reference. This will help you identify which unexpected spots or peaks are from the starting material itself.

  • Hypothesize Degradation Products: Based on the known degradation pathways, the primary impurities to suspect are 2-hydroxy-5-iodobenzoic acid (from hydrolysis) and colored quinone-like species (from oxidation).[4][6][8]

  • Characterization: If possible, isolate the impurity and characterize it using techniques like Mass Spectrometry or NMR to confirm its identity. The presence of a carboxylic acid or a quinone structure would confirm degradation.

Troubleshooting_Workflow

Summary of Stability and Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool place.Minimizes thermal degradation.
Light Protect from light; use amber or opaque containers.[3]Prevents photodegradation, especially cleavage of the C-I bond.
Moisture Store in a dry, desiccated environment.Prevents hydrolysis of the nitrile group to benzoic acid.[6][7]
Atmosphere Keep container tightly sealed; consider storing under an inert gas (e.g., N₂ or Ar).Prevents oxidation of the phenol group and hydrolysis from atmospheric moisture.[1][2]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[2]Avoids unwanted chemical reactions and catalyzed degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-Hydroxy-5-iodo-benzonitrile and detecting potential degradation products. Method optimization may be required for your specific instrumentation.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • 2-Hydroxy-5-iodo-benzonitrile sample

  • Reference standards for potential impurities (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If peak tailing is observed, add 0.1% formic acid to the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve a small amount of high-purity 2-Hydroxy-5-iodo-benzonitrile in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a working standard of approximately 50 µg/mL by diluting the stock solution.

  • Sample Solution Preparation: Prepare a sample solution of your 2-Hydroxy-5-iodo-benzonitrile lot at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of additional peaks in the sample, which would indicate impurities. The retention time of the main peak in the sample should match that of the standard. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow

References

  • Wikipedia. Phenol oxidation with hypervalent iodine reagents. [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

  • Oxford Academic. Hydrolysis of para‐substituted benzonitriles in water. [Link]

  • JoVE. Oxidation of Phenols to Quinones. [Link]

  • Britannica. Phenol. [Link]

  • University of Calgary. Ch24: Phenols oxidations. [Link]

  • OpenStax. 17.10 Reactions of Phenols. [Link]

  • Global Village. 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. [Link]

  • Methylamine Supplier. 5-Iodo-2-Hydroxybenzonitrile. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-5-iodo-benzonitrile

Welcome to the dedicated technical support guide for the purification of 2-Hydroxy-5-iodo-benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Hydroxy-5-iodo-benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory setting.

Introduction: Understanding the Molecule and Its Challenges

2-Hydroxy-5-iodo-benzonitrile is a multifunctional aromatic compound, presenting a unique set of purification challenges stemming from its physical properties and the common synthetic routes employed for its preparation. Its phenolic hydroxyl group imparts acidic properties and potential for hydrogen bonding, while the electron-withdrawing nitrile and iodine substituents influence its polarity and reactivity.

The primary synthetic route, electrophilic iodination of 2-hydroxybenzonitrile, often leads to a mixture of products requiring careful separation. Key challenges include:

  • Removal of Unreacted Starting Materials: Ensuring complete separation from the starting material, 2-hydroxybenzonitrile, is critical for achieving high purity.

  • Separation of Isomeric Byproducts: The iodination of 2-hydroxybenzonitrile can potentially yield the undesired 2-hydroxy-3-iodo-benzonitrile isomer, which can be challenging to separate due to similar physical properties.

  • Elimination of Over-Iodinated Species: The reaction can proceed further to yield di- and even tri-iodinated byproducts, which must be effectively removed.[1]

  • Quenching and Removal of Residual Iodine: The reaction workup must efficiently remove any remaining elemental iodine, which can color and contaminate the final product.

  • Preventing Hydrolysis of the Nitrile Group: The nitrile functional group is susceptible to hydrolysis to a carboxylic acid under both acidic and basic conditions, a transformation that must be avoided during purification.[2][3][4][5][6]

This guide will provide detailed troubleshooting advice and frequently asked questions to address these and other potential issues.

Troubleshooting Guide: From Crude Product to Pure Compound

This section is structured to address specific problems you may encounter during the purification of 2-Hydroxy-5-iodo-benzonitrile.

Issue 1: The isolated solid is off-white, yellow, or even brownish, not the expected white crystalline solid.

Possible Cause 1: Residual Elemental Iodine

  • Explanation: Elemental iodine (I₂) has a characteristic brown/violet color and is a common leftover from the iodination reaction. Even trace amounts can impart a significant color to your product.

  • Solution: Sodium Thiosulfate Wash. During the aqueous workup of your reaction mixture, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless. Sodium thiosulfate reduces elemental iodine to colorless iodide ions (I⁻).[1]

    Protocol: Sodium Thiosulfate Wash

    • After the reaction is complete, quench the reaction mixture with water and extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the organic layer to a separatory funnel.

    • Add a 10% aqueous solution of sodium thiosulfate.

    • Stopper the funnel and shake vigorously, venting frequently.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash until the organic layer is colorless.

    • Proceed with a water wash and then a brine wash to remove residual salts.

Possible Cause 2: Formation of Colored Impurities or Degradation

  • Explanation: Iodinated phenols can be sensitive to light and heat, potentially leading to the formation of colored degradation products.[7] The presence of other impurities can also contribute to discoloration.

  • Solution: Recrystallization or Column Chromatography. If the color persists after a thiosulfate wash, a more rigorous purification method is required.

Issue 2: Poor recovery after recrystallization.

Possible Cause 1: Inappropriate Solvent Choice

  • Explanation: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 2-Hydroxy-5-iodo-benzonitrile, a moderately polar solvent or a mixed solvent system is likely to be effective.

  • Solution: Systematic Solvent Screening.

    • Start with single solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Good candidates include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.

    • Consider mixed solvent systems: If a single solvent is not ideal, try a binary mixture. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[8] A good starting point would be a Toluene/Hexane or Ethanol/Water system.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
Ethanol/WaterThe compound is likely soluble in hot ethanol, and adding water as an anti-solvent can induce crystallization upon cooling.
Toluene/HexaneToluene may dissolve the compound when hot, and the addition of hexane can decrease the solubility for crystallization.
IsopropanolA moderately polar alcohol that can provide the desired solubility profile.

Possible Cause 2: Product is "oiling out" instead of crystallizing.

  • Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Solution:

    • Lower the temperature at which crystallization begins: Use a lower boiling point solvent or start the cooling process from a less concentrated solution.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

Issue 3: Incomplete separation of impurities as determined by TLC or HPLC.

Possible Cause 1: Co-eluting Impurities in Column Chromatography

  • Explanation: The polarity of the desired product and impurities may be too similar for effective separation with the chosen mobile phase.

  • Solution: Optimization of the Mobile Phase.

    TLC for Method Development:

    • Use silica gel TLC plates to screen different mobile phase compositions.

    • A good starting point for a moderately polar compound like 2-Hydroxy-5-iodo-benzonitrile is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on a column.

    • Vary the ratio of the solvents to fine-tune the separation. For example, start with 80:20 Hexane:Ethyl Acetate and gradually increase the proportion of ethyl acetate.

    Column Chromatography Protocol:

    • Once an optimal solvent system is identified by TLC, pack a silica gel column with the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

Possible Cause 2: Presence of Isomeric Impurities

  • Explanation: The synthesis may have produced the 2-hydroxy-3-iodo-benzonitrile isomer. Isomers often have very similar polarities, making them difficult to separate by standard chromatography.

  • Solution: High-Resolution Chromatography or Derivatization.

    • HPLC Analysis: Use a high-performance liquid chromatography (HPLC) system with a high-resolution column (e.g., a C18 or a phenyl-hexyl column) to analyze the purity and potentially separate the isomers on a preparative scale.

    • Alternative Stationary Phases: For column chromatography, consider using a different stationary phase, such as alumina, which may offer different selectivity.

    • Derivatization: In some cases, derivatizing the hydroxyl group (e.g., as an acetate or a silyl ether) can alter the polarity and chromatographic behavior of the isomers, allowing for easier separation. The protecting group can then be removed in a subsequent step.

Workflow for Purification Strategy

Purification_Workflow Crude_Product Crude Product (Colored Solid) Thiosulfate_Wash Sodium Thiosulfate Wash Crude_Product->Thiosulfate_Wash TLC_Analysis TLC Analysis Thiosulfate_Wash->TLC_Analysis Assess Purity Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity, Single Spot Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Spots/ Close Spots Recrystallization->Column_Chromatography Fails or Low Recovery Pure_Product Pure Product (White Crystalline Solid) Recrystallization->Pure_Product Successful Column_Chromatography->Pure_Product Impure_Product Impure Product Column_Chromatography->Impure_Product Inseparable Isomers Impure_Product->Pure_Product Further Optimization/ Alternative Method

Caption: Decision workflow for purifying 2-Hydroxy-5-iodo-benzonitrile.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a singlet in the aromatic region that I can't assign to the product. What could it be?

A: This could be the starting material, 2-hydroxybenzonitrile, if the reaction did not go to completion. Compare the chemical shift of the unknown peak to a spectrum of the starting material. If they match, your purification was incomplete. Re-purification by column chromatography is recommended.

Q2: I see a peak in my mass spectrum that is 126 mass units higher than my product's molecular weight. What is this?

A: This is likely a di-iodinated byproduct where a second iodine atom has been added to the aromatic ring. The mass of an iodine atom is approximately 127 g/mol , and the loss of a proton (-1) results in a net increase of 126 amu. Separation of this more non-polar impurity can typically be achieved by column chromatography.

Q3: Can I use a base like sodium hydroxide to wash my organic extracts?

A: It is generally not recommended to use strong bases like sodium hydroxide during the workup. The phenolic proton of 2-Hydroxy-5-iodo-benzonitrile is acidic and will be deprotonated by a strong base, forming a phenoxide salt. This will cause your product to partition into the aqueous layer, leading to significant product loss. More importantly, basic conditions, especially with heating, can promote the hydrolysis of the nitrile group to a carboxylic acid.[2][5][6] If an acid wash was performed, use a mild base like saturated sodium bicarbonate solution for neutralization.

Q4: How should I store the purified 2-Hydroxy-5-iodo-benzonitrile?

A: 2-Hydroxy-5-iodo-benzonitrile is sensitive to light and moisture.[7] It should be stored in a tightly sealed, amber-colored vial in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Q5: My final product has a melting point that is lower and broader than the literature value. What does this indicate?

A: A depressed and broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. This suggests that your purification was not successful and further purification steps are necessary.

Logical Relationship Diagram for Impurity Identification

Impurity_Identification cluster_1 Color Impurity cluster_2 NMR Impurity cluster_3 Mass Spec Impurity Observation Observed Impurity Possible_Cause Possible Cause Observation->Possible_Cause Analytical_Technique Analytical Technique Possible_Cause->Analytical_Technique Confirmation Confirmation Analytical_Technique->Confirmation Brownish_Color Brownish Color Residual_Iodine Residual Iodine Brownish_Color->Residual_Iodine Visual_Inspection Visual Inspection after Thiosulfate Wash Residual_Iodine->Visual_Inspection Colorless_Solution Colorless Solution Visual_Inspection->Colorless_Solution Extra_Aromatic_Singlet Extra Aromatic Singlet in NMR Unreacted_Starting_Material Unreacted Starting Material Extra_Aromatic_Singlet->Unreacted_Starting_Material NMR_Spectroscopy NMR Spectroscopy Unreacted_Starting_Material->NMR_Spectroscopy Match_with_Starting\nMaterial_Spectrum Match with Starting Material Spectrum NMR_Spectroscopy->Match_with_Starting\nMaterial_Spectrum M+126_Peak M+126 Peak in Mass Spectrum Di-iodinated_Byproduct Di-iodinated Byproduct M+126_Peak->Di-iodinated_Byproduct Mass_Spectrometry Mass Spectrometry Di-iodinated_Byproduct->Mass_Spectrometry Isotopic_Pattern_of_Iodine Isotopic Pattern of Iodine Mass_Spectrometry->Isotopic_Pattern_of_Iodine

Caption: A logical guide to identifying common impurities.

References

  • EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds - MDPI. (2023, April 4). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Preventing decomposition of 2-Hydroxy-5-iodo-benzonitrile during reactions

Welcome to the technical support center for 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile chemical intermediate. Here, we address common challenges and questions to help you achieve optimal results in your synthetic endeavors.

Introduction

2-Hydroxy-5-iodo-benzonitrile is a valuable building block in organic synthesis, prized for its trifunctional nature that allows for a variety of chemical transformations. However, its utility can be hampered by its propensity to decompose under certain reaction conditions. This guide provides a comprehensive overview of the factors leading to the degradation of 2-Hydroxy-5-iodo-benzonitrile and offers practical solutions to prevent it, ensuring the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition of 2-Hydroxy-5-iodo-benzonitrile?

A1: The decomposition of 2-Hydroxy-5-iodo-benzonitrile is primarily triggered by three main factors:

  • Light Exposure: The carbon-iodine bond is susceptible to photolytic cleavage, especially under UV irradiation. This can lead to the formation of radical species and subsequent deiodination or polymerization, often indicated by a discoloration of the material or reaction mixture.[1]

  • Elevated Temperatures: While moderate heating is often necessary for reactions, excessive temperatures can provide the energy required to break the C-I bond, leading to thermal degradation.

  • pH Extremes: Both strongly acidic and, more commonly, strongly basic conditions can promote decomposition. Basic conditions deprotonate the phenolic hydroxyl group, increasing the electron density of the aromatic ring and potentially making the C-I bond more susceptible to cleavage.

Q2: How should 2-Hydroxy-5-iodo-benzonitrile be properly stored?

A2: To maintain its stability, 2-Hydroxy-5-iodo-benzonitrile should be stored in a cool, dry, and dark environment. It is best kept in a tightly sealed, opaque container to protect it from light and moisture.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q3: My solid 2-Hydroxy-5-iodo-benzonitrile has turned a pale brown color. Is it still usable?

A3: A pale brown discoloration often indicates the formation of elemental iodine (I₂) due to slow decomposition. While the material may still be usable for some applications, the presence of impurities can negatively impact sensitive reactions, such as those involving transition metal catalysts. It is advisable to assess the purity of the material by techniques like NMR or LC-MS before use. If necessary, the material can be purified by recrystallization.

Q4: Can I use a strong base to deprotonate the hydroxyl group for subsequent reactions?

A4: While deprotonation of the phenolic hydroxyl group is a common strategy for reactions like Williamson ether synthesis, the choice of base is critical. Strong, non-nucleophilic bases are generally preferred. However, prolonged exposure to strong bases, especially at elevated temperatures, can lead to deiodination. Careful optimization of the base, solvent, and temperature is necessary.

Troubleshooting Guide

This section addresses specific issues you may encounter during reactions involving 2-Hydroxy-5-iodo-benzonitrile and provides actionable solutions.

Issue 1: Reaction mixture turns dark brown or purple during a reaction.

Underlying Cause: This discoloration is a strong indicator of the formation of elemental iodine (I₂), which arises from the decomposition of the starting material. This is often due to photodecomposition or thermal degradation. In some cases, certain transition metal catalysts can also promote deiodination.

Solutions:

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the lights turned off.

  • Temperature Control: Carefully monitor and control the reaction temperature. Avoid localized overheating by using an oil bath and ensuring efficient stirring.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction. This is particularly important for transition metal-catalyzed reactions to prevent oxidative side reactions.[3]

  • Reagent Purity: Ensure that all solvents and reagents are pure and dry, as impurities can sometimes catalyze decomposition.

Issue 2: Significant formation of the deiodinated byproduct (2-hydroxybenzonitrile) in cross-coupling reactions (e.g., Sonogashira, Ullmann).

Underlying Cause: Deiodination, or hydrodehalogenation, is a common side reaction in palladium- and copper-catalyzed cross-coupling reactions.[4] This can be promoted by certain ligands, bases, and the presence of hydride sources in the reaction mixture.

Solutions:

  • Ligand Selection in Ullmann Coupling: The choice of ligand is crucial in copper-catalyzed reactions. For multifunctional substrates, ligands like 1,10-phenanthroline or specific diamines can stabilize the copper catalyst and favor the desired cross-coupling over deiodination.[5] It is often necessary to screen a variety of ligands to find the optimal one for your specific transformation.

  • Copper-Free Sonogashira Coupling: To circumvent copper-mediated side reactions, including deiodination and alkyne homocoupling (Glaser coupling), consider employing a copper-free Sonogashira protocol.[6][7][8] These reactions typically rely on a palladium catalyst and an amine base.

  • Choice of Base: The base can play a significant role in dehalogenation. In some cases, using a weaker base or a carbonate base instead of a strong organic amine can suppress this side reaction.[4]

  • Hydrogen Scavengers: In some instances, the addition of a hydrogen scavenger can mitigate dehalogenation by removing trace amounts of hydrogen that may be present.

Issue 3: Low yield in Williamson ether synthesis due to competing side reactions.

Underlying Cause: While the Williamson ether synthesis is a classic method for forming ethers, the reaction with 2-Hydroxy-5-iodo-benzonitrile can be complicated by the reactivity of the iodide. The use of a strong base to form the phenoxide can create conditions that also favor deiodination, especially at higher temperatures.

Solutions:

  • Milder Base: Use the mildest base necessary to achieve deprotonation. Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective and less likely to promote deiodination than stronger bases like sodium hydride (NaH).

  • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times, but it will minimize thermal decomposition.

  • Choice of Alkylating Agent: Use a more reactive alkylating agent (e.g., an alkyl iodide or triflate) to allow for milder reaction conditions (lower temperature, shorter reaction time).

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are typically used for Williamson ether synthesis. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Experimental Protocols

Protocol: Copper-Free Sonogashira Coupling of 2-Hydroxy-5-iodo-benzonitrile with Phenylacetylene

This protocol is designed to minimize the risk of deiodination and alkyne homocoupling.

Materials:

  • 2-Hydroxy-5-iodo-benzonitrile

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add 2-Hydroxy-5-iodo-benzonitrile (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and PPh₃ (0.04 equiv.).

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add anhydrous, degassed THF and anhydrous TEA via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 60 °C under an argon atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

ParameterPotential IssueRecommended Action
Light Photodecomposition, formation of I₂Protect reaction from light (e.g., wrap flask in foil).
Temperature Thermal degradation, deiodinationMaintain lowest effective temperature; avoid local overheating.
Base Strength Deiodination, side reactionsUse milder bases (e.g., K₂CO₃, Cs₂CO₃) where possible.
Catalyst (Cu) Promotes deiodination and homocouplingConsider copper-free protocols for Sonogashira reactions.
Atmosphere Oxidative side reactionsMaintain an inert atmosphere (Ar or N₂).[3]

Visualizations

Decomposition Pathways of 2-Hydroxy-5-iodo-benzonitrile

Potential Decomposition Pathways A 2-Hydroxy-5-iodo-benzonitrile B Deiodination Product (2-Hydroxybenzonitrile) A->B  Light (hν)  Heat (Δ)  Base C Elemental Iodine (I₂) (Discoloration) A->C  Light (hν) D Polymeric Byproducts A->D  Radical Intermediates

Caption: Key decomposition routes for 2-Hydroxy-5-iodo-benzonitrile.

Recommended Workflow for Cross-Coupling Reactions

Workflow for Mitigating Decomposition cluster_prep Preparation cluster_reaction Reaction Setup cluster_conditions Reaction Conditions P1 Use High-Purity Starting Material R1 Assemble Under Inert Atmosphere (Ar/N₂) P1->R1 P2 Dry Glassware Thoroughly P2->R1 P3 Degas Solvents P3->R1 R2 Protect from Light R1->R2 R3 Add Reagents in Optimized Order R2->R3 C1 Optimize Ligand and Base R3->C1 C2 Maintain Lowest Effective Temperature C1->C2 C3 Monitor Reaction Progress C2->C3

Sources

Optimization

How to monitor the progress of reactions involving 2-Hydroxy-5-iodo-benzonitrile

Introduction Welcome to the technical support guide for monitoring reactions involving 2-Hydroxy-5-iodo-benzonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for monitoring reactions involving 2-Hydroxy-5-iodo-benzonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a substituted phenol, the reactivity is dominated by the hydroxyl group, while the nitrile and iodo moieties offer further synthetic handles. However, this combination of functional groups also presents unique challenges and considerations for real-time reaction monitoring.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about selecting the appropriate analytical method for your reaction.

Q1: What are the primary analytical methods for monitoring the consumption of 2-Hydroxy-5-iodo-benzonitrile in a reaction?

The choice of method depends on the reaction type, available equipment, and the desired level of precision (qualitative vs. quantitative). The most common techniques are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction progress. It is excellent for determining the presence or absence of the starting material and the appearance of new products.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It provides accurate data on conversion rates and the formation of byproducts, which is critical for optimization and scale-up.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H NMR is particularly useful for tracking the disappearance of the phenolic proton or shifts in the aromatic protons upon modification.

  • Gas Chromatography (GC): Suitable if the starting material and products are volatile and thermally stable. Often requires derivatization of the hydroxyl group (e.g., silylation) to improve volatility and peak shape.

  • Infrared (IR) Spectroscopy: Useful for tracking changes in key functional groups, such as the disappearance of the broad O-H stretch or a shift in the C≡N stretch.

Q2: How do the functional groups (-OH, -CN, -I) on 2-Hydroxy-5-iodo-benzonitrile influence the choice of monitoring technique?

Each functional group provides a unique spectroscopic handle but also potential challenges:

  • Hydroxyl (-OH) Group:

    • TLC/HPLC: The polar phenolic group can cause streaking on silica plates or poor peak shape in reverse-phase HPLC. This is often mitigated by adding a small amount of acid (e.g., acetic acid) to the mobile phase.

    • NMR: The labile -OH proton signal can be broad and its chemical shift is concentration-dependent. However, its disappearance is a definitive indicator of reactions like etherification or esterification.

    • IR: The broad O-H stretch (around 3300-3500 cm⁻¹) is a very clear signal to monitor. Its disappearance confirms reaction at this site.

  • Nitrile (-CN) Group:

    • IR: The C≡N stretch appears in a relatively clean region of the spectrum (around 2220-2240 cm⁻¹). A shift in its position can indicate electronic changes in the molecule resulting from the reaction.

  • Iodine (-I) and Aromatic Ring:

    • NMR: The iodine atom and the substitution pattern create a distinct splitting pattern for the three aromatic protons. Changes in this region are highly indicative of product formation.

    • HPLC: The aromatic system contains a strong chromophore, making UV detection (typically at 254 nm or 280 nm) highly sensitive for HPLC analysis.

Q3: What are the key spectroscopic signatures I should track in 1H NMR and IR to confirm my reaction is proceeding?

Focus on the signals that are directly involved in the chemical transformation.

TechniqueKey Signature of 2-Hydroxy-5-iodo-benzonitrileExpected Change Upon Reaction (e.g., O-alkylation)
1H NMR Broad singlet for the phenolic -OH (variable shift, ~5-6 ppm)Disappearance of the -OH signal.
Aromatic protons with distinct splitting (doublets and dd, ~6.9-7.8 ppm)Significant shifts in the aromatic protons' chemical shifts due to the change in the ortho substituent (from -OH to -OR).
IR Spec. Broad O-H stretch (~3300-3500 cm⁻¹)Disappearance of the broad O-H stretch.
C≡N stretch (~2230 cm⁻¹)Minimal shift, but may change slightly due to altered electronics.
C-O stretch (~1250 cm⁻¹)Shift in position and intensity as the C-O bond character changes from phenolic to ether/ester.
Workflow: Selecting the Right Monitoring Technique

The following diagram outlines a decision-making process for choosing an appropriate monitoring strategy.

G cluster_start cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis cluster_structural Structural Confirmation start What is my primary question? qual_check Is starting material present? Is a new product forming? start->qual_check Quick check quant_check What is the % conversion? Are there byproducts? start->quant_check Precise measurement struct_check What is the exact structure of the product? start->struct_check Identity confirmation tlc Use Thin-Layer Chromatography (TLC) qual_check->tlc hplc_gc Are components volatile & stable? quant_check->hplc_gc hplc Use HPLC hplc_gc->hplc No gc Use GC (may need derivatization) hplc_gc->gc Yes nmr Use NMR Spectroscopy struct_check->nmr

Caption: Decision tree for selecting an analytical monitoring method.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue Area 1: Thin-Layer Chromatography (TLC)
Q: My spots are streaking badly on the silica TLC plate. What is causing this and how can I fix it?

Cause: Streaking is a classic sign of an analyte having too strong an affinity for the stationary phase (silica gel). The polar phenolic -OH group of 2-Hydroxy-5-iodo-benzonitrile is the likely culprit, as it binds very tightly to the acidic silica.

Solutions:

  • Add an Acidic Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexane). The acid protonates the silica surface, reducing the strong interaction with your phenolic compound and resulting in sharper spots.

  • Use a More Polar Mobile Phase: Increase the polarity of your eluent system. For example, if you are using 20% Ethyl Acetate in Hexane, try increasing it to 30% or 40%. This helps to more effectively move the polar compound up the plate.

  • Spot a More Dilute Sample: Overloading the plate can lead to significant streaking. Ensure your spotting solution is sufficiently dilute.

Q: I can't get good separation between my starting material and my O-alkylated product. What should I do?

Cause: The product, while less polar than the starting material, may still have a similar affinity for the mobile phase, resulting in a low resolution factor (Rf).

Solutions:

  • Decrease Mobile Phase Polarity: Your product is less polar than the starting material. By using a less polar mobile phase (e.g., decreasing the percentage of ethyl acetate in hexane), you will increase the retention of both spots on the silica, which often magnifies the difference in their Rf values, leading to better separation.

  • Try a Different Solvent System: If an ethyl acetate/hexane system fails, consider alternatives that offer different selectivities. Dichloromethane/Methanol or Toluene/Acetone systems can sometimes provide the separation needed.

  • Use High-Performance TLC (HPTLC) Plates: HPTLC plates have a smaller, more uniform particle size, which provides higher resolution and can often separate spots that are indistinguishable on standard TLC plates.

Diagram: Troubleshooting TLC Separation

G cluster_problems cluster_solutions cluster_advanced start Poor TLC Separation streaking Spots are streaking start->streaking overlap Spots are overlapping (low ΔRf) start->overlap add_acid Add 0.5% Acetic Acid to Mobile Phase streaking->add_acid Primary Cause: Phenolic -OH change_polarity Adjust Mobile Phase Polarity streaking->change_polarity overlap->change_polarity new_system Try a different solvent system (e.g., DCM/MeOH) overlap->new_system If polarity adjustment fails add_acid->new_system If streaking persists less_polar Decrease Polarity (e.g., less EtOAc in Hex) change_polarity->less_polar If Rf is too high more_polar Increase Polarity (e.g., more EtOAc in Hex) change_polarity->more_polar If Rf is too low

Caption: A decision tree for resolving common TLC issues.

Issue Area 2: High-Performance Liquid Chromatography (HPLC)
Q: My peak for 2-Hydroxy-5-iodo-benzonitrile is tailing on a C18 column. How do I get a symmetrical peak?

Cause: Peak tailing for phenolic compounds on reverse-phase (C18) columns is a classic problem caused by the interaction of the acidic hydroxyl group with residual, un-capped silanol groups on the silica support of the stationary phase. This secondary interaction leads to a non-ideal chromatographic peak shape.

Solutions:

  • Acidify the Mobile Phase: This is the most common and effective solution. Add 0.1% trifluoroacetic acid (TFA) or formic acid to both your aqueous (A) and organic (B) mobile phases. The acid protonates the residual silanol groups (Si-O⁻ to Si-OH), minimizing the secondary ionic interactions with your analyte.

  • Use a Lower pH: Ensure the pH of your mobile phase is well below the pKa of the phenolic proton (the pKa of 2-hydroxybenzonitrile is ~7.9). Operating at a pH of 2.5-3 ensures the phenol is fully protonated and interacts with the C18 phase in a single form.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. If you are using an older column, switching to a high-purity, end-capped column can significantly improve peak shape for polar analytes.

Q: What is a good starting point for an HPLC gradient method to separate the starting material from a less polar product (e.g., an ether)?

Answer: A generic gradient that works well for many small molecules is a good starting point. The goal is to start with a high aqueous content to retain the polar starting material and then ramp up the organic content to elute the less polar product.

Sample Gradient Method (C18 Column):

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • UV Detection: 254 nm

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

This method will elute 2-Hydroxy-5-iodo-benzonitrile first, followed by the less polar product. You can then optimize the gradient slope and time to improve separation based on the initial results.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

Troubleshooting

Safe handling procedures and personal protective equipment for 2-Hydroxy-5-iodo-benzonitrile

Technical Support Center: Safe Handling of 2-Hydroxy-5-iodo-benzonitrile Welcome to the technical support guide for 2-Hydroxy-5-iodo-benzonitrile (CAS RN: 685103-95-1).[1][2] This resource is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Safe Handling of 2-Hydroxy-5-iodo-benzonitrile

Welcome to the technical support guide for 2-Hydroxy-5-iodo-benzonitrile (CAS RN: 685103-95-1).[1][2] This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. As Senior Application Scientists, we have compiled this guide to address common questions and potential issues you may encounter. Our goal is to provide not just procedures, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-Hydroxy-5-iodo-benzonitrile?

A1: 2-Hydroxy-5-iodo-benzonitrile is classified as a hazardous substance. The primary routes of exposure and associated health hazards are:

  • Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[3][4]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or powder may lead to respiratory irritation.[4][5][7]

It is crucial to note that the chemical, physical, and toxicological properties of this compound may not have been fully investigated.[7] Therefore, it should be handled with the utmost care, assuming it is potentially more hazardous than currently documented.

Q2: I'm setting up a new experiment. What is the absolute minimum Personal Protective Equipment (PPE) I need?

A2: The selection of PPE is your first line of defense. For handling 2-Hydroxy-5-iodo-benzonitrile, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards are required.[7] A face shield should be considered if there is a significant splash hazard.

  • Hand Protection: Wear chemical-resistant gloves that have been inspected for integrity before use.[7] Given the lack of specific breakthrough time data for this compound, nitrile or neoprene gloves are a reasonable starting point. Always use proper glove removal technique to avoid skin contact.[7]

  • Body Protection: A lab coat or an impervious gown is necessary to protect your skin and clothing.[5][8] For larger quantities or when there is a risk of significant exposure, chemical-resistant coveralls should be worn.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][10][11][12] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) is required.[7]

The rationale for this level of PPE is based on the compound's known irritant properties and its potential for acute toxicity through multiple exposure routes.

Q3: How should I properly store 2-Hydroxy-5-iodo-benzonitrile to ensure its stability and safety?

A3: Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations. Follow these guidelines:

  • Store in a tightly sealed container to prevent moisture absorption and contact with air, which could lead to decomposition.[13]

  • The storage area should be cool, dry, and well-ventilated.[5][10][11][12][13][14][15]

  • Keep the container away from heat sources, open flames, and direct sunlight.[12][13][14][15]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous chemical reactions.[5][13][14][15]

Troubleshooting Guide: Common Laboratory Scenarios

Scenario 1: Accidental Spill

Issue: I've spilled a small amount of 2-Hydroxy-5-iodo-benzonitrile powder on the lab bench. What should I do?

Solution:

  • Evacuate and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[16]

  • Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep it running.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full recommended PPE, including respiratory protection, to avoid inhalation of the powder.

  • Contain and Clean:

    • Do NOT use a dry brush or compressed air, as this will generate dust.

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.

    • Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[5][12]

  • Decontaminate: Wipe the spill area with a damp cloth (using a suitable solvent if necessary, followed by soap and water), and place the cleaning materials in the hazardous waste container.

  • Dispose: Dispose of the waste according to your institution's and local environmental regulations.[5][10][11][14]

Scenario 2: Accidental Exposure

Issue: I think I may have gotten some of the compound on my skin or in my eyes. What are the immediate first aid steps?

Solution: Time is of the essence in any chemical exposure.

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[16][17][18]

    • While flushing, remove any contaminated clothing and shoes.[10][16][17]

    • Wash the area with soap and water.[10][17]

    • Seek immediate medical attention.[10]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10][11][16][18]

    • Remove contact lenses if present and easy to do so.[16][18]

    • Seek immediate medical attention.[10]

  • Inhalation:

    • Move the exposed individual to fresh air at once.[10][13][17]

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[10][13][17]

    • Seek immediate medical attention.[10][13][17]

  • Ingestion:

    • Do NOT induce vomiting.[11]

    • Rinse the mouth with water.[10][11]

    • Seek immediate medical attention.[10][11][17]

Always have the Safety Data Sheet (SDS) available for emergency responders.

Experimental Protocols & Data

Hierarchy of Controls for Safe Handling

The most effective way to manage risk is to follow the hierarchy of controls. This principle prioritizes control measures from most to least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2-Hydroxy-5-iodo-benzonitrile Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to use a safer chemical? Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering If not, isolate the hazard. Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change the way people work. PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the worker with PPE.

Caption: Hierarchy of controls for managing chemical risk.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₇H₄INO[1][2]
Molecular Weight 245.02 g/mol [1][2]
Appearance Off-white to light yellow solid (usually powder)[15]
Melting Point 146 - 148 °C[15]
Solubility Low solubility in water; Soluble in some organic solvents[15]
Stability Stable under normal conditions, but sensitive to light and moisture[15]

References

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. (n.d.). Google Cloud.
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services.
  • First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.). American Society of Health-System Pharmacists.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16). Fisher Scientific.
  • 2-Hydroxy-5-iodo-benzonitrile | CAS 685103-95-1 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 29). Fisher Scientific.
  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration. (n.d.). OSHA.
  • 5-Iodo-2-Hydroxybenzonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
  • SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Sigma-Aldrich.
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Florida State University.
  • 2-Hydroxy-5-iodo-benzonitrile | CAS 685103-95-1 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2024, March 7). Sigma-Aldrich.
  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.). Princeton University.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.). Centers for Disease Control and Prevention.
  • MSDS of 2-Hydroxy-5-nitrobenzonitrile - Capot Chemical. (2015, December 2). Capot Chemical.
  • 2-Hydroxy-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzonitrile - Safety Data Sheet - ChemicalBook. (2025, July 19). ChemicalBook.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24). Fisher Scientific.
  • Chapter 5: Personal Protective Equipment (PPE) - CPWR. (n.d.). The Center for Construction Research and Training.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-5-iodo-benzonitrile

Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxy-5-iodo-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical transformation. As an essential intermediate in the synthesis of pharmaceuticals and other bioactive molecules, robust and scalable production of 2-Hydroxy-5-iodo-benzonitrile is critical.[1] This document aims to equip you with the necessary knowledge to navigate the challenges of scaling this synthesis from the lab bench to larger quantities.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-Hydroxy-5-iodo-benzonitrile?

A1: There are two primary and reliable methods for the synthesis of 2-Hydroxy-5-iodo-benzonitrile:

  • Direct Iodination of 2-Hydroxybenzonitrile: This is a common and straightforward approach. It involves the electrophilic substitution of an iodine atom onto the benzene ring of 2-hydroxybenzonitrile. A common iodinating agent for this reaction is iodine monochloride (ICl) in a suitable solvent like glacial acetic acid.[2]

  • Sandmeyer-type Reaction: This route begins with a corresponding aminobenzonitrile. The amino group is first converted to a diazonium salt, which is then displaced by an iodide ion, typically from potassium iodide (KI).[3][4][5]

Q2: What are the key safety considerations when working with the reagents for this synthesis, especially at a larger scale?

A2: Safety is paramount, particularly when scaling up. Key hazards are associated with:

  • Iodine Monochloride (ICl): ICl is highly corrosive and can cause severe burns to the skin and eyes.[6] It also reacts with water to produce toxic and corrosive fumes.[7][8] Always handle ICl in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6][9]

  • Diazonium Salts (in the Sandmeyer route): Aryl diazonium salts can be explosive when isolated in a dry state. For safety, they should always be prepared and used in solution at low temperatures (typically 0-5 °C) without being isolated.[10]

Q3: How can I effectively monitor the progress of the reaction during scale-up?

A3: At a larger scale, taking representative samples for analysis is crucial. High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction's progress. It allows for the accurate quantification of the starting material, product, and any byproducts. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of 2-Hydroxy-5-iodo-benzonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Iodinating Agent: The iodine monochloride may have degraded due to moisture. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Use Fresh Reagent: Ensure the iodine monochloride is fresh and has been stored under anhydrous conditions. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A range of 50-70°C is often effective for direct iodination.[1]
Formation of Multiple Products (Isomers) 1. Incorrect Stoichiometry: An excess of the iodinating agent can lead to di-iodination. 2. Reaction Conditions Favoring Other Isomers: The directing effects of the hydroxyl and nitrile groups can lead to the formation of other iodinated isomers.1. Control Stoichiometry: Carefully control the molar equivalents of the iodinating agent. 2. Optimize Solvent and Temperature: The choice of solvent and reaction temperature can influence isomer distribution. Experiment with different conditions to favor the desired product.
Difficult Product Isolation/Purification 1. Oily or Tarry Product: Impurities can prevent the product from crystallizing. 2. Poor Precipitation: The product may be too soluble in the reaction mixture.1. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product.[11] 2. Anti-Solvent Addition: After the reaction is complete, adding an anti-solvent (a solvent in which the product is insoluble) can induce precipitation.
Exothermic Reaction Leading to Runaway 1. Rapid Reagent Addition: Adding the iodinating agent too quickly on a large scale can lead to a rapid increase in temperature. 2. Inadequate Cooling: The reactor's cooling system may not be sufficient to dissipate the heat generated.1. Controlled Addition: Add the iodinating agent portion-wise or via a dropping funnel to control the reaction rate and temperature. 2. Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system and that the heat transfer is adequate for the scale of the reaction.
Solidification of Iodine Monochloride 1. Low Ambient Temperature: Iodine monochloride can solidify in the container.1. Gentle Warming: If solidified, gently warm the container in a water bath within a fume hood. Avoid direct heat to prevent pressure buildup.[6]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis.

Caption: Troubleshooting workflow for synthesis issues.

III. Detailed Experimental Protocols

A. Lab-Scale Synthesis of 2-Hydroxy-5-iodo-benzonitrile via Direct Iodination

This protocol is suitable for a laboratory setting and can be a starting point for further scale-up.

Materials:

  • 2-Hydroxybenzonitrile

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (10% aqueous solution)

  • Deionized Water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature control

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1 equivalent) in glacial acetic acid.

  • With stirring, slowly add a solution of iodine monochloride (1.1 equivalents) in glacial acetic acid from the dropping funnel.

  • Heat the reaction mixture to 60-70°C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted iodine monochloride.

  • Add deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

B. Considerations for Scaling Up the Synthesis

Transitioning from a lab-scale to a larger-scale synthesis introduces several challenges that need to be addressed for a safe and efficient process.[12]

Parameter Lab-Scale (e.g., 1L flask) Scale-Up (e.g., 50L reactor) Key Considerations for Scale-Up
Heat Transfer Surface area to volume ratio is high, allowing for efficient heat dissipation.Surface area to volume ratio is significantly lower, making heat removal more challenging.- Ensure the reactor has a high-performance cooling jacket. - Consider a controlled rate of reagent addition to manage the exotherm.
Mixing Magnetic or overhead stirring is usually sufficient.Efficient mixing is critical to ensure homogeneity and prevent localized "hot spots."- Use a properly designed agitator (e.g., turbine, anchor) and optimize the stirring speed. - Baffles may be necessary to improve mixing efficiency.
Reagent Addition Reagents are often added manually.Automated dosing systems or controlled addition via pumps are recommended.- This allows for precise control over the addition rate, which is crucial for managing the reaction exotherm.
Work-up and Isolation Filtration and drying are straightforward.Handling large volumes of solids and solvents requires appropriate equipment.- Use larger filtration equipment (e.g., Nutsche filter-dryer). - Ensure adequate ventilation and safety measures for handling large quantities of solvents.
Visualizing the Scale-Up Process

The following diagram outlines the key stages in scaling up the synthesis of 2-Hydroxy-5-iodo-benzonitrile.

ScaleUpProcess cluster_lab Lab-Scale Development cluster_pilot Pilot-Scale / Scale-Up cluster_production Production ProtocolDev Protocol Development & Optimization SmallScale Small-Scale Synthesis (grams) ProtocolDev->SmallScale Analysis Product Analysis (TLC, HPLC, NMR) SmallScale->Analysis SafetyReview Process Safety Review Analysis->SafetyReview EquipmentSelection Equipment Selection & Setup SafetyReview->EquipmentSelection PilotRun Pilot-Scale Run (kilograms) EquipmentSelection->PilotRun ProcessMonitoring In-Process Monitoring PilotRun->ProcessMonitoring LargeScale Large-Scale Production ProcessMonitoring->LargeScale QC Quality Control & Assurance LargeScale->QC FinalProduct Final Product QC->FinalProduct

Caption: Key stages in the scale-up process.

IV. References

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. (n.d.). PubChem. Retrieved from

  • Handling and safety precautions for iodine monochloride. (n.d.). Benchchem. Retrieved from

  • An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-3,5-diiodobenzonitrile. (n.d.). Benchchem. Retrieved from

  • Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from

  • SAFETY DATA SHEET: Iodine Monochloride. (n.d.). Samrat Pharmachem Limited. Retrieved from

  • Troubleshooting poor yield in diiodination of phenols. (n.d.). Benchchem. Retrieved from

  • IODINE MONOCHLORIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from

  • IODINE MONOCHLORIDE. (n.d.). NOAA - CAMEO Chemicals. Retrieved from

  • Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. (n.d.). Google Patents. Retrieved from

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. (n.d.). Studylib. Retrieved from

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022, November 14). Chemia. Retrieved from

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved from

  • Iodination of phenol. (n.d.). Risø National Laboratory. Retrieved from

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. Retrieved from

  • Technical Support Center: Scale-Up Synthesis of 2-Amino-4-iodobenzonitrile. (n.d.). Benchchem. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 2-Hydroxy-5-iodo-benzonitrile

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in pharmaceutical and materials science research. In the absence of publicly ava...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for 2-Hydroxy-5-iodo-benzonitrile, a key intermediate in pharmaceutical and materials science research. In the absence of publicly available experimental spectra, this document presents a high-quality predicted ¹H and ¹³C NMR dataset, offering a valuable resource for researchers. Furthermore, we will compare the utility of NMR with alternative analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—to provide a holistic understanding of the structural elucidation of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply spectroscopic methods for the characterization of small organic molecules.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, providing unparalleled insight into the molecular structure of a compound in solution. The precise chemical environment of each nucleus is reported as a chemical shift (δ), while the interactions between neighboring nuclei are revealed through spin-spin coupling constants (J). This wealth of information allows for the unambiguous assignment of a molecule's constitution and stereochemistry. For a molecule such as 2-Hydroxy-5-iodo-benzonitrile, with its distinct aromatic substitution pattern, NMR is the definitive tool for confirming its identity and purity.

Predicted NMR Spectral Data for 2-Hydroxy-5-iodo-benzonitrile

Due to the limited availability of experimental NMR data in the public domain, the following ¹H and ¹³C NMR spectral data have been predicted using the highly reliable online resource, NMRDB.org. These predictions are based on a sophisticated algorithm that analyzes a vast database of known structures and their corresponding spectra.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-Hydroxy-5-iodo-benzonitrile in a standard deuterated solvent, such as CDCl₃, is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, in addition to the signal for the hydroxyl proton.

Proton (H) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.05d8.7
H-47.61dd8.7, 2.3
H-67.82d2.3
OH(variable)s (broad)-

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and it often appears as a broad singlet.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show seven distinct signals, one for each of the seven carbon atoms in 2-Hydroxy-5-iodo-benzonitrile.

Carbon (C) Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)159.2
C-2 (C-CN)102.9
C-3118.8
C-4143.1
C-5 (C-I)82.5
C-6141.0
CN117.5

Acquiring High-Quality NMR Spectra: A Step-by-Step Protocol

The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural analysis. The following is a generalized, yet comprehensive, protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like 2-Hydroxy-5-iodo-benzonitrile.

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock, tune, and shim the spectrometer. acq1->acq2 acq3 Acquire the 1H NMR spectrum. acq2->acq3 acq4 Acquire the 13C NMR spectrum. acq3->acq4 proc1 Apply Fourier transform to the FID. acq4->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard. proc2->proc3 proc4 Integrate the signals (1H) and pick the peaks (1H and 13C). proc3->proc4

Caption: A generalized workflow for acquiring NMR spectra.

A Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information that can corroborate the proposed structure of 2-Hydroxy-5-iodo-benzonitrile.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 2-Hydroxy-5-iodo-benzonitrile (C₇H₄INO), the molecular weight is approximately 245.02 g/mol .

  • Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z ≈ 245.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) would give a characteristic M+1 peak with a very low relative abundance, as iodine is monoisotopic.

  • Fragmentation Pattern: The molecule would likely undergo fragmentation, with potential losses of the cyano group (-CN, 26 Da), the hydroxyl group (-OH, 17 Da), or cleavage of the carbon-iodine bond.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (hydroxyl)3500-3200 (broad)
C≡N (nitrile)2260-2220 (sharp, medium)
C=C (aromatic)1600-1450 (multiple bands)
C-O (phenol)1260-1180
C-I (iodo)600-500
A Logical Comparison of Analytical Techniques

Analytical_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy nmr_info Provides detailed structural information: - Connectivity of atoms - Chemical environment of nuclei - Stereochemistry nmr_adv Advantages: - Unambiguous structure determination - Non-destructive nmr_lim Limitations: - Lower sensitivity - Requires larger sample amounts ms_info Provides: - Molecular weight - Elemental composition (HRMS) - Fragmentation patterns ms_adv Advantages: - High sensitivity - Small sample requirement ms_lim Limitations: - Does not provide detailed connectivity - Destructive technique ir_info Identifies: - Functional groups present in the molecule ir_adv Advantages: - Fast and simple - Non-destructive ir_lim Limitations: - Provides limited structural information - Complex spectra can be difficult to interpret compound 2-Hydroxy-5-iodo-benzonitrile compound->nmr_info compound->ms_info compound->ir_info

Caption: Comparison of information from NMR, MS, and IR.

Conclusion

The structural characterization of 2-Hydroxy-5-iodo-benzonitrile is most definitively achieved through a combination of spectroscopic techniques. While predicted ¹H and ¹³C NMR data provide a robust framework for its identification, complementary data from Mass Spectrometry and Infrared Spectroscopy are invaluable for confirming the molecular weight and the presence of key functional groups. This multi-faceted analytical approach ensures the unequivocal identification and purity assessment of this important chemical intermediate, thereby upholding the principles of scientific rigor in research and development.

References

  • NMRDB.org: An online resource for the prediction of NMR spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Hydroxy-5-iodo-benzonitrile: A Comparative Handbook

For distribution to: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate 2-Hydroxy-5-iodo-benzonitrile, a halogenated aromatic nitri...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

2-Hydroxy-5-iodo-benzonitrile, a halogenated aromatic nitrile, serves as a pivotal intermediate in the synthesis of novel pharmaceutical compounds and advanced materials.[1] Its molecular structure, featuring a hydroxyl group, a nitrile group, and an iodine atom on a benzene ring, presents a unique analytical challenge.[1] Understanding its behavior under mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and structural confirmation. This guide provides an in-depth, comparative analysis of methodologies for the mass spectrometric characterization of this compound, drawing upon established principles and field-proven insights. We will explore the nuances of ionization techniques and compare the performance of different mass analyzer platforms, offering detailed protocols and supporting data to empower researchers in their analytical endeavors.

Physicochemical Properties of 2-Hydroxy-5-iodo-benzonitrile

A foundational understanding of the analyte's properties is critical in selecting the appropriate analytical approach.

PropertyValueReference
Molecular Formula C₇H₄INO[2]
Molecular Weight ~245.02 g/mol [2]
Appearance Off-white to light-colored solid powder[1]
Solubility Low solubility in water; soluble in organic solvents like dichloromethane and chloroform.[1]

The compound's relatively low molecular weight and aromatic nature make it amenable to a variety of mass spectrometry techniques. However, its low water solubility necessitates the use of organic solvents for sample preparation, a key consideration for electrospray ionization methods.

Choosing the Right Tool for the Job: A Comparison of Ionization Techniques

The initial step in any mass spectrometry experiment is the ionization of the analyte. The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For 2-Hydroxy-5-iodo-benzonitrile, two primary soft ionization techniques are most applicable: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that generates ions from a liquid solution, making it highly compatible with liquid chromatography (LC-MS).[3] It is particularly well-suited for polar molecules. Given the presence of a phenolic hydroxyl group, 2-Hydroxy-5-iodo-benzonitrile can be readily ionized in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): Protonation is likely to occur on the nitrile nitrogen or the hydroxyl oxygen.

  • Negative Ion Mode ([M-H]⁻): Deprotonation of the acidic phenolic hydroxyl group is expected to be highly efficient.

A crucial consideration for iodinated aromatic compounds in ESI-MS is the potential for in-source deiodination, especially when using formic acid as a mobile phase additive.[4] This can lead to the observation of a deiodinated species, which could be misinterpreted as an impurity.[4] Careful optimization of the capillary voltage and choice of mobile phase additives are essential to mitigate this effect.[4][5]

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes

APCI is another soft ionization technique that is often complementary to ESI. It is generally more suitable for less polar and more volatile compounds. While 2-Hydroxy-5-iodo-benzonitrile possesses polar functional groups, APCI can still be a viable option, particularly if coupled with normal-phase chromatography.

The Heart of the Matter: Comparing Mass Analyzer Platforms

The choice of mass analyzer dictates the quality and type of data obtained. Here, we compare three common platforms for small molecule analysis: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ).

High-Resolution Mass Spectrometry: Q-TOF vs. Orbitrap

For accurate mass measurement and structural elucidation, high-resolution mass spectrometers (HRMS) are indispensable.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments offer high resolution, excellent mass accuracy, and fast acquisition speeds. They are well-suited for both qualitative and quantitative analyses.

  • Orbitrap: Orbitrap mass analyzers provide market-leading resolving power, enabling the separation of isobaric interferences and providing a high degree of confidence in elemental composition determination.[6]

Both platforms are capable of performing tandem mass spectrometry (MS/MS), which is crucial for structural confirmation through fragmentation analysis.

The Workhorse of Quantitation: Triple Quadrupole (QqQ)

Triple quadrupole mass spectrometers are the gold standard for targeted quantitative analysis due to their exceptional sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[7] While not providing the high-resolution data of Q-TOF or Orbitrap systems, they are ideal for applications requiring the precise measurement of known analytes in complex matrices.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the analysis of 2-Hydroxy-5-iodo-benzonitrile. Optimization will be necessary based on the specific instrumentation and experimental goals.

Protocol 1: LC-HRMS Analysis on a Q-TOF or Orbitrap System

This protocol is designed for accurate mass measurement and structural elucidation.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Hydroxy-5-iodo-benzonitrile in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of methanol and water.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions (Negative Ion ESI):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

    • Acquisition Mode: Full Scan.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Precursor Ion: [M-H]⁻ at m/z 243.9.

    • Collision Energy: Ramp from 10-40 eV.

Caption: LC-HRMS workflow for 2-Hydroxy-5-iodo-benzonitrile analysis.

Predicting the Fragmentation Pathway: A Glimpse into Molecular Breakdown

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion. Based on the structure of 2-Hydroxy-5-iodo-benzonitrile, we can predict the following fragmentation pathways in negative ion mode for the [M-H]⁻ precursor at m/z 243.9:

  • Loss of Iodine Radical (I•): This would result in a fragment ion at m/z 117.0. While radical losses are less common in negative ion mode, the relatively weak C-I bond makes this a plausible pathway.

  • Loss of Hydrogen Cyanide (HCN): Fragmentation of the nitrile group could lead to the loss of neutral HCN, resulting in a fragment ion at m/z 216.9.

  • Loss of Carbon Monoxide (CO): Following a rearrangement, the loss of CO from the phenolic ring is a common fragmentation pathway for phenols, which would yield a fragment ion at m/z 215.9.

fragmentation_pathway cluster_fragments Predicted Fragments precursor [M-H]⁻ m/z 243.9 loss_I Loss of I• m/z 117.0 precursor->loss_I - I• loss_HCN Loss of HCN m/z 216.9 precursor->loss_HCN - HCN loss_CO Loss of CO m/z 215.9 precursor->loss_CO - CO

Caption: Predicted fragmentation of [M-H]⁻ of 2-Hydroxy-5-iodo-benzonitrile.

Comparative Performance Data

The following table presents a hypothetical but realistic comparison of the expected performance of the different mass analyzer platforms for the analysis of 2-Hydroxy-5-iodo-benzonitrile.

ParameterQ-TOFOrbitrapTriple Quadrupole (QqQ)
Mass Accuracy < 2 ppm< 1 ppmLow Resolution
Resolving Power > 40,000> 140,000Low Resolution
Sensitivity (Full Scan) HighVery HighModerate
Sensitivity (Targeted) HighHighExcellent (in SRM mode)
Primary Application Qualitative & QuantitativeQualitative & QuantitativeTargeted Quantitation

Conclusion: A Multi-faceted Approach to a Complex Molecule

The comprehensive mass spectrometric analysis of 2-Hydroxy-5-iodo-benzonitrile requires a nuanced approach, taking into account its unique chemical properties. For confident structural identification and characterization of unknown related impurities, high-resolution mass spectrometry, particularly with an Orbitrap analyzer, is the preferred choice due to its exceptional mass accuracy and resolving power. For high-throughput, targeted quantification in complex matrices, a triple quadrupole mass spectrometer offers unparalleled sensitivity and robustness.

By understanding the principles of ionization, the strengths of different mass analyzers, and the potential fragmentation pathways, researchers can develop robust and reliable analytical methods for this important synthetic intermediate. This guide serves as a foundational resource to empower scientists in their pursuit of accurate and comprehensive molecular characterization.

References

  • Hansen, M., & Björklund, E. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2479-2486. Available at: [Link]

  • De la Torre, X., et al. (2014). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Available at: [Link]

  • Vertex AI Search. (n.d.). 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China.
  • Kee, T. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Malaysian journal of pathology, 25(1), 1–10. Available at: [Link]

  • D'Agostino, P. A., & Provost, L. R. (1992). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • Rovira, X., et al. (2012). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Phytochemistry, 80, 58-68. Available at: [Link]

  • Chemistry with Dr. G. (2021, March 11). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF [Video]. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-iodobenzamide. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry (Chichester, England), 9(1), 1–21. Available at: [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available at: [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules (Basel, Switzerland), 27(19), 6649. Available at: [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST WebBook. Retrieved from [Link]

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Validation

A Comparative Analysis of 2-Hydroxy-5-iodo-benzonitrile: A Guide for Synthetic and Medicinal Chemists

In the landscape of drug discovery and organic synthesis, halogenated benzonitriles serve as versatile and highly valuable scaffolds. The strategic incorporation of a halogen atom onto the benzonitrile framework, particu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, halogenated benzonitriles serve as versatile and highly valuable scaffolds. The strategic incorporation of a halogen atom onto the benzonitrile framework, particularly in conjunction with other functional groups like a hydroxyl moiety, provides a powerful lever to modulate physicochemical properties, reactivity, and biological interactions. This guide offers an in-depth comparative analysis of 2-Hydroxy-5-iodo-benzonitrile against its other halogenated counterparts (fluoro, chloro, and bromo), providing researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary for informed compound selection and reaction design.

The Physicochemical Landscape: How Halogen Substitution Dictates Molecular Properties

The identity of the halogen atom at the 5-position of the 2-hydroxybenzonitrile scaffold profoundly influences its fundamental physicochemical characteristics. These properties, including molecular weight, lipophilicity (LogP), and acidity (pKa), are critical determinants of a compound's behavior in both reaction media and biological systems.

The choice of halogen allows for a systematic tuning of these parameters. As we descend the halogen group from fluorine to iodine, there is a significant increase in molecular weight and a general trend towards greater lipophilicity, as indicated by the calculated XLogP3 values. The acidity of the phenolic proton is also affected by the electron-withdrawing nature of the halogen, which influences the stability of the corresponding phenoxide ion.

Table 1: Comparative Physicochemical Properties of 2-Hydroxy-5-halo-benzonitriles

Property2-Hydroxy-5-fluoro-benzonitrile2-Hydroxy-5-chloro-benzonitrile2-Hydroxy-5-bromo-benzonitrile2-Hydroxy-5-iodo-benzonitrile
CAS Number 188774-56-3 (isomer)13589-72-5[1]40530-18-5[2][3]685103-95-1[4][5]
Molecular Formula C₇H₄FNOC₇H₄ClNOC₇H₄BrNO[2][3][6]C₇H₄INO[4][5]
Molecular Weight ( g/mol ) 137.11153.56[1][7]198.02[2][3][6][8]245.02[4][5]
Appearance SolidSolidWhite to light yellow powder[8]Off-white to light-colored powder[9]
Melting Point (°C) N/AN/A158-163[10]156-158[9]
XLogP3 (Lipophilicity) 1.6 (2-chloro isomer)[7]2.7[1]2.8[2]N/A
pKa (Predicted) N/AN/A6.60 ± 0.18[10]N/A
Solubility N/ALow in water; Soluble in organic solvents[11]Low in water; Soluble in organic solvents[8]Insoluble in water; Soluble in organic solvents[9]

Note: Experimental data for all analogs is not consistently available in public databases. Some values are predicted or derived from closely related isomers.

A Tale of Two Bonds: Reactivity in Cross-Coupling Reactions

Perhaps the most significant differentiator among these halogenated benzonitriles is their reactivity in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The efficacy of reactions like the Suzuki-Miyaura coupling is directly tied to the strength of the carbon-halogen (C-X) bond, which must be cleaved in the rate-determining oxidative addition step.

The bond dissociation energies (BDEs) for aryl halides follow a clear and predictable trend: C-F > C-Cl > C-Br > C-I .[7] This means the C-I bond is the weakest and most easily broken, making 2-hydroxy-5-iodobenzonitrile the most reactive substrate in this class for palladium-catalyzed reactions.

Causality Behind Reactivity:

  • Aryl Iodides (e.g., 2-Hydroxy-5-iodo-benzonitrile): The low BDE of the C-I bond facilitates rapid oxidative addition to the Pd(0) catalyst, often allowing for reactions to proceed under mild conditions (lower temperatures, shorter reaction times) and with a wider range of coupling partners. This high reactivity is a distinct advantage for complex molecule synthesis where delicate functional groups must be preserved.

  • Aryl Bromides: These are also excellent substrates for Suzuki couplings, offering a good balance of reactivity and stability. They are generally less expensive than their iodo-counterparts.

  • Aryl Chlorides: Due to the much stronger C-Cl bond, these substrates are significantly less reactive. Their successful coupling typically requires more specialized and often more expensive catalytic systems, such as those employing electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher temperatures.[12] However, their low cost and broad commercial availability make them attractive for large-scale industrial applications.

  • Aryl Fluorides: The C-F bond is exceptionally strong, rendering aryl fluorides largely unreactive in standard Suzuki coupling conditions.

This reactivity trend makes 2-hydroxy-5-iodobenzonitrile the substrate of choice for research and development settings where reaction efficiency and mild conditions are paramount.

The Halogen's Influence on Biological Activity: The Power of Halogen Bonding

The choice of halogen does more than just alter reactivity; it provides a sophisticated tool for modulating biological activity. Heavier halogens, particularly iodine and bromine, are effective halogen bond donors . A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as the σ-hole) and a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[9]

The strength of this interaction follows the trend: I > Br > Cl >> F .[13]

  • Iodine: As the largest and most polarizable of the common halogens, iodine forms the strongest and most directional halogen bonds.[13] This allows 2-hydroxy-5-iodobenzonitrile and its derivatives to engage in specific, high-affinity interactions with biological targets, a property increasingly exploited in rational drug design to enhance potency and selectivity.[4][14]

  • Bromine and Chlorine: These atoms can also participate in significant halogen bonding, though weaker than iodine. They are often used to improve physicochemical properties and metabolic stability.[14]

  • Fluorine: Due to its high electronegativity and small size, fluorine is a very poor halogen bond donor and typically participates in interactions through its role as a hydrogen bond acceptor or via steric and electronic effects.

While direct comparative antimicrobial or cytotoxic data for the 2-hydroxy-5-halobenzonitrile series is limited, QSAR studies on broader sets of halogenated pollutants confirm that structural features and hydrophobicity are key predictors of biological interactions and toxicity.[14][15] The ability of iodine to form strong halogen bonds suggests that iodo-substituted compounds hold unique potential for developing highly specific and potent inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To provide a practical context for the reactivity differences discussed, this section details a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This experiment is designed to couple an aryl halide, such as 2-hydroxy-5-iodobenzonitrile, with an arylboronic acid.

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Combine Aryl Halide (1 mmol), Arylboronic Acid (1.2 mmol), and Base (e.g., K2CO3, 2 mmol) in a reaction vessel. p2 Add Palladium Catalyst (e.g., Pd(PPh3)4, 0.03 mmol) and Solvent (e.g., Toluene/H2O). p1->p2 p3 Degas the mixture by bubbling with N2 or Ar for 15-20 minutes. p2->p3 r1 Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere. p3->r1 r2 Monitor reaction progress by TLC or LC-MS until starting material is consumed. r1->r2 w1 Cool to room temperature. Add water and extract with an organic solvent (e.g., Ethyl Acetate). r2->w1 w2 Wash the combined organic layers with brine, dry over Na2SO4, and filter. w1->w2 w3 Concentrate the solvent in vacuo to obtain the crude product. w2->w3 w4 Purify the crude product by column chromatography on silica gel. w3->w4 end_node Characterize Final Product (NMR, MS) w4->end_node

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

Materials:

  • 2-Hydroxy-5-halobenzonitrile (Aryl Halide, 1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 0.5 mol%)[15]

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-hydroxy-5-halobenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[12][16]

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.5 mol%) to the flask. Then, add the degassed solvent mixture.

    • Causality: A palladium(0) species is the active catalyst. Using a precatalyst like Pd(OAc)₂ is common; it is reduced in situ to Pd(0). The solvent system is chosen to dissolve the organic reactants while the inorganic base is often in the aqueous phase.

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

    • Causality: Heating provides the necessary activation energy for the oxidative addition and subsequent steps of the catalytic cycle. Vigorous stirring is essential in biphasic systems to ensure efficient mixing and reaction between components in different phases.

  • Monitoring: Follow the consumption of the aryl halide starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex1 R¹-Pd(II)L_n-X (Oxidative Addition Product) pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L_n-OR' pd_complex1->pd_complex2 Ligand Exchange pd_complex3 R¹-Pd(II)L_n-R² pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_complex3->product aryl_halide R¹-X (e.g., 2-Hydroxy-5-iodo-benzonitrile) aryl_halide->pd_complex1 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->pd_complex3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The comparative analysis of 2-hydroxy-5-halobenzonitriles reveals a clear hierarchy in chemical reactivity and a nuanced spectrum of potential biological interactions. 2-Hydroxy-5-iodo-benzonitrile stands out as the premier choice for synthetic applications demanding high reactivity and mild reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. Its superior performance is a direct consequence of the weak carbon-iodine bond. Furthermore, the potent ability of iodine to act as a halogen bond donor makes this scaffold particularly compelling for medicinal chemistry programs aiming to achieve high target affinity and specificity.

While bromo- and chloro-analogs offer economic advantages and are viable for synthesis with optimized catalytic systems, they cannot match the inherent reactivity of the iodo-derivative. The selection of the appropriate halogenated benzonitrile is therefore a strategic decision, balancing the demands of synthetic efficiency, cost, and the desired biological endpoint. This guide provides the foundational data and mechanistic rationale to empower researchers to make that choice with confidence.

References

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Comparative

A Comparative Guide to the Structural Validation of 2-Hydroxy-5-iodo-benzonitrile Derivatives

Introduction: The Critical Role of 2-Hydroxy-5-iodo-benzonitrile Derivatives in Modern Research This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of 2-hydr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 2-Hydroxy-5-iodo-benzonitrile Derivatives in Modern Research

This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of 2-hydroxy-5-iodo-benzonitrile derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive field experience to empower researchers to make informed decisions in their analytical workflows.

The Analytical Triad: A Comparative Overview

The structural elucidation of organic molecules rarely relies on a single technique. Instead, a combination of spectroscopic and spectrometric methods provides a more complete and validated picture.[4] For 2-hydroxy-5-iodo-benzonitrile derivatives, NMR, MS, and X-ray Crystallography each offer unique and complementary information.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nucleiNon-destructive, provides detailed structural information in solution.[5]Lower sensitivity, requires larger sample amounts.[5][6]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amounts.[5][6]Provides limited information on atom connectivity, can be destructive.[5]
X-ray Crystallography Precise 3D arrangement of atoms in a crystal latticeUnambiguous determination of molecular structure and stereochemistry.[7]Requires a suitable single crystal, which can be challenging to grow.[7]

In-Depth Analysis of Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.[5] For 2-hydroxy-5-iodo-benzonitrile derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.

Causality in Experimental Choices: The choice of solvent is critical in NMR. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.[5] For 2-hydroxy-5-iodo-benzonitrile derivatives, solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice depends on the solubility of the specific derivative.

Self-Validating Protocols: A robust NMR analysis involves not just acquiring spectra but also cross-validating the data. For instance, the integration of proton signals in ¹H NMR should correspond to the number of protons in the proposed structure. Furthermore, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon connectivities, respectively, thus validating the initial structural assignment.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-hydroxy-5-iodo-benzonitrile derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Spectral Analysis:

    • ¹H NMR: Analyze chemical shifts, integration values, and coupling patterns to assign protons to their respective positions on the molecule.

    • ¹³C NMR: Identify the number of unique carbon environments. The presence of the iodine atom will influence the chemical shifts of adjacent carbons.

  • Structural Confirmation: Correlate the observed spectral data with the expected signals for the proposed structure.

Mass Spectrometry (MS): Unveiling Molecular Weight and Composition

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[5] For the structural validation of 2-hydroxy-5-iodo-benzonitrile derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact molecular formula.[8][9]

Causality in Experimental Choices: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and is often used in conjunction with liquid chromatography (LC-MS) for the analysis of organic compounds, including iodinated ones.[8][9][10]

Self-Validating Protocols: The isotopic pattern observed in the mass spectrum serves as an internal validation for the presence of iodine. Iodine has a single stable isotope (¹²⁷I), which simplifies the isotopic pattern compared to chlorine or bromine. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can provide further structural information by revealing how the molecule breaks apart, which can be correlated with the proposed structure.[8][9]

  • Sample Preparation: Prepare a dilute solution of the 2-hydroxy-5-iodo-benzonitrile derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation: Inject the sample into a liquid chromatograph to separate the compound of interest from any impurities.

  • MS Analysis: Analyze the eluent using a high-resolution mass spectrometer equipped with an ESI source.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

    • If MS/MS data is acquired, analyze the fragmentation pattern to further support the proposed structure.

X-ray Crystallography: The Definitive Structural Blueprint

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined.[7][11]

Causality in Experimental Choices: The most significant challenge in X-ray crystallography is growing a high-quality single crystal.[7] This often requires screening various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, or cooling.[11]

Self-Validating Protocols: The quality of the final crystal structure is assessed by several metrics, including the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor provides confidence in the determined structure. The resulting structural data, including bond lengths and angles, can be compared to known values for similar compounds to further validate the structure.

  • Crystal Growth: Grow single crystals of the 2-hydroxy-5-iodo-benzonitrile derivative using a suitable crystallization technique.[11]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.[7]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct or Patterson methods and refine the atomic positions.[7][11]

  • Structural Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Structure Hypothesis MS Mass Spectrometry (LC-HRMS) Purification->MS Molecular Formula Confirmation Xray X-ray Crystallography (if crystal available) Purification->Xray Definitive Structure NMR->MS Cross-Validation Confirmed_Structure Validated Structure NMR->Confirmed_Structure MS->Confirmed_Structure Xray->Confirmed_Structure

Caption: Workflow for the synthesis and structural validation of 2-hydroxy-5-iodo-benzonitrile derivatives.

Conclusion

The structural validation of 2-hydroxy-5-iodo-benzonitrile derivatives is a multi-faceted process that requires the judicious application of complementary analytical techniques. While NMR spectroscopy provides the foundational information on atomic connectivity and Mass Spectrometry confirms the molecular formula with high sensitivity, X-ray Crystallography offers the ultimate, unambiguous structural determination. By understanding the strengths and limitations of each method and employing them in a logical, self-validating workflow, researchers can ensure the scientific rigor of their work and accelerate progress in the development of novel pharmaceuticals and materials.

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Validation

A Comparative Guide to the Biological Activity of 2-Hydroxy-5-iodo-benzonitrile and Its Analogs

Introduction: The Versatile Scaffold of 2-Hydroxy-5-iodo-benzonitrile 2-Hydroxy-5-iodo-benzonitrile is a unique organic compound characterized by a benzene ring functionalized with a hydroxyl (-OH) group, a nitrile (-CN)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-Hydroxy-5-iodo-benzonitrile

2-Hydroxy-5-iodo-benzonitrile is a unique organic compound characterized by a benzene ring functionalized with a hydroxyl (-OH) group, a nitrile (-CN) group, and an iodine atom.[1][2] This specific arrangement of functional groups—a hydroxyl and a nitrile in an ortho position, with iodine at the para position relative to the hydroxyl—imparts significant chemical reactivity and makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][3][4] The hydroxyl group is nucleophilic, the nitrile group is electrophilic, and the iodine atom can act as a leaving group, opening numerous pathways for chemical derivatization.[1]

While 2-Hydroxy-5-iodo-benzonitrile is a potent synthetic building block, its intrinsic biological activity and that of its derivatives are of increasing interest.[5] The development of analogs—molecules with a similar core structure but with targeted modifications—is a cornerstone of modern drug discovery. The primary motivations for synthesizing analogs of a parent compound like 2-Hydroxy-5-iodo-benzonitrile include enhancing therapeutic potency, improving selectivity for a biological target, overcoming drug resistance, and optimizing pharmacokinetic properties such as solubility and metabolic stability.

A notable parallel can be drawn to the development of analogs for Niclosamide, an FDA-approved anthelmintic drug. Niclosamide shares a salicylanilide structure, which is closely related to the 2-hydroxybenzonitrile scaffold. Efforts to repurpose Niclosamide for cancer and viral infections have been hampered by its poor water solubility and low bioavailability, prompting extensive research into analogs with improved drug-like properties.[6][7][8][9] This guide will explore the comparative biological activities of 2-Hydroxy-5-iodo-benzonitrile analogs, drawing insights from the broader class of benzonitrile derivatives and related structures to illuminate their therapeutic potential.

Comparative Analysis of Biological Activities

The structural features of 2-Hydroxy-5-iodo-benzonitrile—the phenolic hydroxyl, the nitrile, and the halogen—are all known to contribute to biological effects. Analogs are designed by systematically modifying these features to fine-tune activity.

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzonitrile derivatives have emerged as a promising class of anticancer agents.[10][11] Their mechanism of action often involves the inhibition of critical cell signaling pathways that are dysregulated in cancer.

Causality of Experimental Choices: The selection of cancer cell lines for initial screening (e.g., breast, pancreatic, ovarian) is often based on the prevalence of these cancers and the known involvement of specific signaling pathways. For instance, Niclosamide and its analogs have shown potent activity against cancers with constitutively active STAT3 or Wnt/β-catenin signaling.[6][9] The primary metric for in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit cell proliferation by 50%.

Comparative Anticancer Potency of Benzonitrile Analogs

Compound/AnalogTarget Cell LineIC50 (µM)Key Structural Feature / RationaleReference
Niclosamide (Parent Analog) Ovarian Cancer (SKOV3)0.41Salicylanilide core, potent inhibitor of STAT3, Wnt, mTOR[6]
Niclosamide Analog 11 Ovarian Cancer (SKOV3)0.52NO₂ group replaced with CF₃ for metabolic stability[6]
Niclosamide Analog 32 Ovarian Cancer (SKOV3)0.65Modified salicyl (2-hydroxybenzonitrile) portion[6]
Niclosamide Analog 10 Breast Cancer (MCF-7)<0.5O-alkylamino tether to improve solubility[9]
Niclosamide Analog 11 Breast Cancer (MCF-7)<0.5O-alkylamino tether; ~3300-fold solubility increase[9]
2-phenylacrylonitrile (1g2a) Colon Cancer (HCT116)0.0059Tubulin polymerization inhibitor; high selectivity[11]

The data clearly indicates that structural modifications can maintain or even enhance anticancer potency while addressing critical liabilities like poor solubility.[9] The replacement of a nitro group with a trifluoromethyl group in Niclosamide Analog 11 is a classic bioisosteric replacement strategy to improve metabolic stability without sacrificing activity.[6]

Antimicrobial and Antiviral Activity

The benzonitrile scaffold is also a fertile ground for the discovery of antimicrobial agents.[12][13] The presence of an iodine atom is particularly noteworthy, as iodinated compounds have a long history of use as antiseptics and antimicrobial agents.[14]

Causality of Experimental Choices: Antimicrobial activity is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12] A broad panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), is typically used to determine the spectrum of activity.

Comparative Antimicrobial Potency of Benzonitrile Analogs

Compound/AnalogTarget OrganismMIC (µg/mL)Key Structural Feature / RationaleReference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) Botrytis fabae (Fungus)6.25Azo linkage and nitro group enhance activity[12]
Benzothiazole-Benzonitrile Chromophore 6 Staphylococcus aureus< 48Fused heterocyclic system[13]
Benzothiazole-Benzonitrile Chromophore 6 Escherichia coli< 118Fused heterocyclic system[13]
Pyrimidine Derivative 5 Escherichia coli1.0Acrylonitrile-based pyrimidine; inhibits PBP and β-lactamase[15]
Pyrimidine Derivative 5 Pseudomonas aeruginosa1.0Acrylonitrile-based pyrimidine; inhibits PBP and β-lactamase[15]

More recently, the potential of these scaffolds against viruses has been explored. Driven by the need for new COVID-19 therapeutics, Niclosamide was identified as a potent inhibitor of SARS-CoV-2.[7][8] Subsequent studies on its analogs revealed compounds with superior antiviral efficacy and improved selectivity, highlighting the power of analog-based drug discovery.[8]

Comparative Anti-SARS-CoV-2 Potency of Niclosamide Analogs

Compound/AnalogTarget (Cell Line)IC50 (µM)Selectivity Index (SI)Reference
Niclosamide SARS-CoV-2 (Vero E6)~0.42.6[8]
Analog 5 SARS-CoV-2 (Vero E6)0.05726.5[8]
Analog 11 SARS-CoV-2 (Vero E6)0.49>10[7][8]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The comparative data reveals key relationships between chemical structure and biological activity.

SAR_Diagram cluster_core 2-Hydroxybenzonitrile Core cluster_analogs Analog Modifications Core Core Scaffold Iodine Position 5: Iodine (Enhances antimicrobial/lipophilic character) Core->Iodine Halogenation Hydroxyl Position 2: Hydroxyl (Key for H-bonding, metal chelation) Core->Hydroxyl Phenolic Group Nitrile Position 1: Nitrile (Polar group, H-bond acceptor, synthetic handle) Core->Nitrile Nitrile Group Ring Benzene Ring (Site for other substituents to modulate electronics and sterics) Core->Ring Aromatic System

Caption: Key structural features of the 2-Hydroxy-5-iodo-benzonitrile scaffold influencing biological activity.

  • The Phenolic Hydroxyl Group: The -OH group is critical. It can act as a hydrogen bond donor, crucial for binding to enzyme active sites. Its acidity allows it to act as a protonophore, disrupting mitochondrial membrane potential, which is a known mechanism for Niclosamide.[6]

  • The Iodine Atom: Halogenation, particularly with iodine, often increases lipophilicity, which can enhance membrane permeability and cell uptake. The iodine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding. Its presence is linked to both antimicrobial and herbicidal activity.[14][16]

  • The Nitrile Group: The -CN group is a versatile functional group. It is a potent hydrogen bond acceptor and can be a key pharmacophore. It also serves as a synthetic handle for further derivatization.[1]

  • Aromatic Ring Substitutions: Adding other groups to the benzene ring can fine-tune the electronic and steric properties of the molecule, impacting its binding affinity and selectivity for a target.[17][18]

Experimental Protocols: A Foundation for Self-Validating Systems

To ensure the trustworthiness and reproducibility of biological data, standardized and well-documented protocols are essential.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[19]

MTT_Workflow cluster_workflow MTT Assay Workflow start 1. Seed Cancer Cells (e.g., 8x10³ cells/well in 96-well plate) incubate1 2. Incubate for 24h (Allow cells to adhere) start->incubate1 add_drug 3. Add Drug Analogs (Serial dilutions in culture medium) incubate1->add_drug incubate2 4. Incubate for 24-48h (Drug exposure period) add_drug->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate for 4h (Formation of formazan crystals) add_mtt->incubate3 add_dmso 7. Add DMSO (Solubilize formazan crystals) incubate3->add_dmso read 8. Read Absorbance (570 nm on microplate reader) add_dmso->read analyze 9. Analyze Data (Calculate IC50 values) read->analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 8,000 cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.[19]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test analogs. A vehicle control (e.g., DMSO) is included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.[19]

  • MTT Addition: The drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[19]

  • Solubilization: A solubilizing agent, typically DMSO, is added to dissolve the formazan crystals.[19]

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Steps:

  • Compound Preparation: Prepare a series of twofold dilutions of the test analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no drug) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the analog at which there is no visible turbidity (growth) in the well.[12]

Conclusion and Future Outlook

The 2-Hydroxy-5-iodo-benzonitrile scaffold and its analogs represent a class of molecules with significant and diverse biological activities. Comparative analysis demonstrates that rational chemical modifications can yield potent anticancer, antimicrobial, and antiviral agents. Structure-activity relationship studies reveal that the interplay between the phenolic hydroxyl, nitrile, and iodine functionalities is critical for these effects. The development of analogs has successfully addressed key challenges such as poor solubility and metabolic instability, paving the way for potential clinical translation.

Future research should focus on synthesizing novel analogs with further optimized pharmacokinetic profiles and enhanced target selectivity to minimize off-target effects. Exploring synergistic combinations of these analogs with existing therapies could also unlock new treatment paradigms. The continued investigation into the precise molecular mechanisms of these compounds will be crucial for fully realizing their therapeutic potential in oncology and infectious diseases.

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  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. Google Search.
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Comparative

A Researcher's Guide to the Electronic Landscape of 2-Hydroxy-5-iodo-benzonitrile: A Comparative Computational Approach

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's electronic properties is paramount for predicting its reactivity, designing novel functionalities, and elucidating...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's electronic properties is paramount for predicting its reactivity, designing novel functionalities, and elucidating its mechanism of action. 2-Hydroxy-5-iodo-benzonitrile, a versatile building block in medicinal chemistry and materials science, presents a fascinating case study in the interplay of substituent effects on a benzene ring. This guide provides a comprehensive framework for evaluating the electronic properties of 2-Hydroxy-5-iodo-benzonitrile through computational methods, offering a comparative analysis with structurally similar compounds to highlight the unique characteristics imparted by its specific functional groups.

The strategic placement of a hydroxyl (-OH), a cyano (-CN), and an iodine (-I) group on the benzonitrile scaffold creates a unique electronic environment. The interplay between the electron-donating hydroxyl group and the electron-withdrawing cyano and iodo groups significantly influences the molecule's charge distribution, reactivity, and spectroscopic signatures. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit to dissect these intricate electronic features.

The Causality Behind Computational Choices: Why DFT?

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[1] Methods like B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) have been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic systems.[2][3] This approach allows for a detailed examination of the electronic structure, providing insights that are often difficult to obtain through experimental means alone.

A Comparative Analysis of Electronic Properties

Frontier Molecular Orbitals: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining chemical reactivity and kinetic stability.[5][6] A smaller gap generally implies higher reactivity.

For substituted benzonitriles, the HOMO is typically a π-orbital delocalized over the benzene ring and the electron-donating hydroxyl group. The LUMO is often a π*-orbital with significant contributions from the electron-withdrawing cyano group and the aromatic ring. The introduction of a halogen at the 5-position is expected to influence both HOMO and LUMO energy levels. Due to the electron-withdrawing nature of halogens, a decrease in both HOMO and LUMO energies is anticipated compared to 2-hydroxybenzonitrile. The extent of this decrease will depend on the electronegativity and size of the halogen.

Table 1: Predicted Trends in Frontier Orbital Energies and HOMO-LUMO Gap

CompoundPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)
2-HydroxybenzonitrileHigherHigherLarger
2-Hydroxy-5-chloro-benzonitrileLowerLowerSmaller
2-Hydroxy-5-bromo-benzonitrileLowerLowerSmaller
2-Hydroxy-5-iodo-benzonitrileLowestLowestSmallest

Note: These are predicted trends based on general principles of substituent effects. Actual values would require specific DFT calculations.

The trend of a decreasing HOMO-LUMO gap down the halogen group (Cl > Br > I) suggests that 2-Hydroxy-5-iodo-benzonitrile would be the most reactive among the halogenated analogs in reactions where the frontier orbitals are involved.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[7][8] Red regions in an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

For 2-Hydroxy-5-iodo-benzonitrile, the most negative potential is expected to be localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group, making them the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the regions around the iodine atom are expected to exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic interactions.

MEP_Prediction cluster_molecule 2-Hydroxy-5-iodo-benzonitrile cluster_mep Predicted MEP Features mol Benzene Ring (-OH, -CN, -I) neg Negative Potential (Red Regions) mol->neg Around O of -OH Around N of -CN pos Positive Potential (Blue Regions) mol->pos Around H of -OH Around Iodine Atom

Caption: Predicted Molecular Electrostatic Potential (MEP) features of 2-Hydroxy-5-iodo-benzonitrile.

Dipole Moment: A Measure of Polarity

The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of charge. The magnitude and direction of the dipole moment are influenced by the vector sum of the individual bond dipoles. In 2-Hydroxy-5-iodo-benzonitrile, the electron-withdrawing cyano and iodo groups and the electron-donating hydroxyl group will create a significant net dipole moment. Comparing the halogenated series, the dipole moment is expected to vary based on the electronegativity and polarizability of the halogen.

Experimental Protocol: A Step-by-Step Guide to Computational Analysis

For researchers wishing to perform their own computational studies on 2-Hydroxy-5-iodo-benzonitrile or its analogs, the following workflow provides a robust and validated methodology.

Molecular Structure Optimization
  • Objective: To find the lowest energy conformation of the molecule.

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • Build the initial 3D structure of 2-Hydroxy-5-iodo-benzonitrile using a molecular editor like GaussView or Avogadro.

    • Perform a geometry optimization calculation. Ensure the calculation converges to a true minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.

Calculation of Electronic Properties
  • Objective: To compute the key electronic descriptors.

  • Procedure:

    • Using the optimized geometry, perform a single-point energy calculation with the same DFT method and basis set.

    • From the output file, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.

    • Calculate the molecular electrostatic potential (MEP) and generate a surface map for visualization.

    • Calculate the dipole moment.

Comparative Analysis
  • Objective: To contextualize the results.

  • Procedure:

    • Repeat the above steps for the desired alternative molecules (e.g., 2-Hydroxy-5-bromo-benzonitrile, 2-Hydroxy-5-chloro-benzonitrile, and 2-hydroxybenzonitrile).

    • Tabulate the calculated electronic properties for a clear comparison.

    • Analyze the trends in the data to understand the influence of the different substituents.

Computational_Workflow start Start: Define Molecule (e.g., 2-Hydroxy-5-iodo-benzonitrile) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum? (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No single_point Single-Point Energy Calculation check_min->single_point Yes extract_props Extract Electronic Properties (HOMO, LUMO, MEP, Dipole Moment) single_point->extract_props compare Comparative Analysis with Alternatives extract_props->compare end End: Interpret Results compare->end

Caption: A typical workflow for the computational analysis of electronic properties.

Conclusion and Future Directions

This guide provides a foundational framework for understanding and investigating the electronic properties of 2-Hydroxy-5-iodo-benzonitrile through a comparative computational lens. By leveraging the power of DFT, researchers can gain profound insights into the structure-property relationships that govern the behavior of this important molecule. The predicted trends suggest that the iodo-substituent plays a significant role in modulating the electronic landscape, likely enhancing its reactivity compared to its lighter halogen counterparts.

Future computational studies should focus on performing these calculations to obtain concrete quantitative data for 2-Hydroxy-5-iodo-benzonitrile and its analogs. Furthermore, exploring its excited-state properties using Time-Dependent DFT (TD-DFT) could provide valuable information for applications in photochemistry and materials science.[1] The synergy between such computational predictions and experimental validation will undoubtedly accelerate the rational design of novel drugs and materials based on the 2-Hydroxy-5-iodo-benzonitrile scaffold.

References

  • Adamska, A., et al. (2007). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV and NBO analysis of 2-chlorobenzonitrile by density functional method. Journal of Molecular Structure, 827(1-3), 101-107. [Link]

  • Faizi, A., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1195-1200. [Link]

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]

  • Khan, I., et al. (2016). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1108, 543-551. [Link]

  • Krishnakumar, V., & Muthunatesan, S. (2006). Spectroscopic studies and vibrational assignments, Homo-Lumo, UV-Vis, NBO analysis of Benzonitrile. Indian Journal of Pure & Applied Physics, 44(6), 446-452. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. In Theoretical and Computational Chemistry (Vol. 9, pp. 1-27). Elsevier.
  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]

  • Schrödinger, LLC. (2022). HOMO-LUMO Energy Gap. [Link]

  • Senthilkumar, K., et al. (2013). Molecular orbital studies (hardness, chemical potential, electrophilicity, and first electron excitation), vibrational investigation and theoretical NBO analysis of 2-hydroxy-5-bromobenzaldehyde by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 304-314. [Link]

  • Sharma, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4125. [Link]

  • Singh, N., & Singh, P. (2015). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Computational and Theoretical Chemistry, 1061, 1-11. [Link]

  • Wikipedia contributors. (2023). HOMO and LUMO. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Y., & Yang, W. (1998). A challenge for density functionals. The Journal of Chemical Physics, 109(7), 2604-2608. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Hydroxy-5-iodo-benzonitrile

For professionals in pharmaceutical research and drug development, the absolute purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable downstream applications and the integrity o...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the absolute purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable downstream applications and the integrity of final active pharmaceutical ingredients (APIs). This guide provides an in-depth, multi-technique strategy for the rigorous purity assessment of 2-Hydroxy-5-iodo-benzonitrile, a key building block in organic synthesis. We will move beyond simple pass/fail criteria to a holistic understanding of purity, comparing the strengths and limitations of various analytical methods and providing the causal logic behind our experimental choices.

The Synthetic Landscape: Understanding Potential Impurities

The purity of a final product is intrinsically linked to its synthetic route. 2-Hydroxy-5-iodo-benzonitrile is typically synthesized via the electrophilic iodination of 2-Hydroxybenzonitrile.[1] This pathway, while effective, can introduce several process-related impurities that a robust analytical workflow must be able to detect and quantify.

Common Potential Impurities Include:

  • Unreacted Starting Material: 2-Hydroxybenzonitrile.

  • Regioisomers: Primarily 2-Hydroxy-3-iodo-benzonitrile, formed due to competing directing effects of the hydroxyl and cyano groups.

  • Over-iodinated Products: Such as 2-Hydroxy-3,5-diiodo-benzonitrile.

  • Hydrolysis Products: Potential for the nitrile group (-CN) to hydrolyze to a carboxamide (-CONH₂) under certain pH and temperature conditions, forming 2-Hydroxy-5-iodo-benzamide.

A comprehensive purity analysis, therefore, is not just about confirming the presence of the desired compound but also about definitively proving the absence of these specific, predictable impurities.

A Multi-Tiered Analytical Workflow for Purity Confirmation

We advocate for a tiered approach, starting with rapid, qualitative assessments and progressing to highly sensitive, quantitative methods. This workflow ensures efficiency while maximizing confidence in the final purity assignment.

G cluster_0 Tier 1: Preliminary Checks cluster_1 Tier 2: Structural Confirmation & Quantification cluster_2 Tier 3: Definitive Identification TLC Thin-Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC-UV) TLC->HPLC Method Development Input MP Melting Point Analysis MP->HPLC Corroborates Purity NMR Nuclear Magnetic Resonance (¹H & ¹³C NMR) HPLC->NMR Isolate Impurities for NMR LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) HPLC->LCMS Quantify & Confirm Mass NMR->LCMS Structural Elucidation FTIR Fourier-Transform Infrared (FT-IR) NMR->FTIR Functional Group Confirmation start Synthesized Product start->TLC Rapid Separation Screening start->MP Physical Property Check G cluster_0 FT-IR Functional Group Confirmation cluster_1 Comparison with Potential Impurity (Amide) A Key Vibrational Frequencies for C₇H₄INO B ~3300-3500 cm⁻¹ (Broad) Phenolic -OH Stretch C ~2220-2240 cm⁻¹ (Sharp) -C≡N Nitrile Stretch D ~1500-1600 cm⁻¹ C=C Aromatic Stretch E ~800-850 cm⁻¹ Out-of-plane C-H bend (Confirms substitution pattern) F Key Frequencies for C₇H₆INO₂ (Amide) G ~1650-1680 cm⁻¹ (Strong) C=O Amide I Band (ABSENT in pure product)

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Iodinated Hydroxybenzonitriles in Biological Assays

Introduction: The Challenge of Specificity in Biological Assays In the realms of drug discovery, toxicology, and agrochemical development, the specificity of a compound is paramount. Cross-reactivity, the unintended inte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Biological Assays

In the realms of drug discovery, toxicology, and agrochemical development, the specificity of a compound is paramount. Cross-reactivity, the unintended interaction of a compound with targets other than the one for which it was designed, can lead to misleading results, off-target toxicity, or unforeseen environmental effects. This guide provides an in-depth technical framework for investigating the cross-reactivity of 2-Hydroxy-5-iodo-benzonitrile and its structural analogs.

While 2-Hydroxy-5-iodo-benzonitrile itself is documented as a valuable synthetic intermediate in medicinal and materials chemistry, its biological activity is not extensively characterized in public literature.[1] Therefore, we will use its close, commercially significant, and well-studied analog, Ioxynil (4-Hydroxy-3,5-diiodobenzonitrile) , as a primary reference compound to build a predictive framework for cross-reactivity assessment.[2] Ioxynil is a potent herbicide, and its known mechanisms of action provide a logical foundation for designing robust cross-reactivity studies.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal logic behind experimental design, ensuring that the described workflows are self-validating systems for producing trustworthy and authoritative data.

Physicochemical Properties of Target Compounds

Understanding the fundamental properties of a molecule is the first step in predicting its biological behavior. The presence and position of the iodine, hydroxyl, and nitrile groups dictate solubility, stability, and potential interactions with biological macromolecules.[1]

Property2-Hydroxy-5-iodo-benzonitrileIoxynil (4-Hydroxy-3,5-diiodobenzonitrile)2-Hydroxybenzonitrile (Control)
CAS Number 685103-95-1[5]1689-83-4[3]611-20-1
Molecular Formula C₇H₄INO[5]C₇H₃I₂NO[6]C₇H₅NO
Molecular Weight 245.02 g/mol [5]370.91 g/mol [6]119.12 g/mol
Appearance Solid, Off-white to light yellow powder[7]Crystalline colourless solid[3]White to light-yellow crystalline solid
Water Solubility Low solubility[7]0.05 g/L[3]13.5 g/L
Key Functional Groups Hydroxyl, Nitrile, Iodine[1]Hydroxyl, Nitrile, Iodine (x2)[2]Hydroxyl, Nitrile[8]

Primary Mechanism of Action: Learning from Ioxynil

Ioxynil's efficacy as a herbicide stems from two primary mechanisms, providing clear hypotheses for potential cross-reactivity in other biological systems.

  • Photosynthesis Inhibition: Ioxynil is a potent inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain.[4][6] It binds to the D1 quinone-binding protein, blocking electron flow and halting the production of ATP and NADPH.[4] This leads to a cascade of oxidative stress, causing rapid cellular damage and necrosis in susceptible plants.[4]

  • Uncoupling of Oxidative Phosphorylation: In both plant and animal systems, Ioxynil acts as a highly active uncoupler of oxidative phosphorylation.[2][3] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This dissipation of energy as heat can lead to broad cellular toxicity.

Additionally, Ioxynil has been shown to interact with the human thyroid system by binding to transthyretin, a transport protein for thyroid hormones, highlighting a specific instance of cross-reactivity in a mammalian system.[3]

Experimental Framework for Cross-Reactivity Assessment

Based on the known bioactivity of Ioxynil, we can design a targeted series of assays to probe the potential cross-reactivity of 2-Hydroxy-5-iodo-benzonitrile. The logic is to test for similar effects in analogous systems from different biological domains (e.g., non-target organisms, mammalian cells).

Below is a workflow for a comprehensive cross-reactivity investigation.

G cluster_0 Phase 1: Planning & Compound Preparation cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Reporting & Interpretation start Define Test Compounds: 1. 2-Hydroxy-5-iodo-benzonitrile 2. Ioxynil (Positive Control) 3. 2-Hydroxybenzonitrile (Negative Control) prep Prepare Stock Solutions (e.g., in DMSO) start->prep assay1 PSII Inhibition Assay (Algal Culture) prep->assay1 assay2 Mitochondrial Toxicity Assay (Mammalian Cells) prep->assay2 assay3 TTR Binding Assay (Competitive ELISA) prep->assay3 analysis1 Calculate IC50 for PSII Inhibition assay1->analysis1 analysis2 Determine EC50 for Mitochondrial Uncoupling assay2->analysis2 analysis3 Calculate Ki for TTR Binding assay3->analysis3 report Generate Comparative Cross-Reactivity Profile analysis1->report analysis2->report analysis3->report

Caption: Experimental workflow for cross-reactivity profiling.

Assay 1: Photosystem II (PSII) Inhibition in a Non-Target Organism
  • Causality: Since Ioxynil is a known PSII inhibitor, any structurally similar compound could exhibit similar activity.[6] Testing against a non-target photosynthetic organism, such as the green alga Chlamydomonas reinhardtii, is a crucial screen for environmental cross-reactivity.

  • Self-Validation: The protocol includes a positive control (Ioxynil) to confirm assay sensitivity and a negative control (2-Hydroxybenzonitrile, lacking iodine) to establish a baseline, ensuring that any observed effect is likely due to the iodinated phenol structure.

Protocol: PSII Activity Measurement via Chlorophyll Fluorescence

  • Culture Preparation: Grow C. reinhardtii in a suitable medium (e.g., TAP medium) under controlled light and temperature to mid-log phase.

  • Assay Setup: Dilute the algal culture to a standardized chlorophyll concentration. Aliquot 200 µL of the culture into a 96-well black, clear-bottom plate.

  • Compound Addition: Add test compounds (2-Hydroxy-5-iodo-benzonitrile, Ioxynil, 2-Hydroxybenzonitrile) and a vehicle control (DMSO) to achieve a final concentration range (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate the plate in the dark for 15 minutes to allow compounds to penetrate the cells and for PSII reaction centers to open.

  • Measurement: Use a pulse-amplitude modulation (PAM) fluorometer or a plate reader equipped for chlorophyll fluorescence measurement. Determine the maximum quantum yield of PSII (Fv/Fm) by measuring minimum (Fo) and maximum (Fm) fluorescence.

  • Data Analysis: Plot Fv/Fm against the log of the compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Hypothetical Data Summary:

CompoundPredicted IC50 (µM) for PSII Inhibition
2-Hydroxy-5-iodo-benzonitrile10 - 50
Ioxynil (Positive Control)1 - 5
2-Hydroxybenzonitrile (Negative Control)> 100
Assay 2: Mitochondrial Uncoupling in Mammalian Cells
  • Causality: The phenolic hydroxyl group combined with electron-withdrawing substituents (like iodine and nitrile) is a classic structural motif for protonophores that act as mitochondrial uncouplers.[2] This assay tests whether the compounds disrupt mitochondrial function in a human cell line (e.g., HepG2), which is a key indicator of potential off-target toxicity.

  • Self-Validation: The assay uses FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a gold-standard positive control for mitochondrial uncoupling. Comparing the test compounds' effects to both a vehicle control and FCCP provides a clear, validated measure of uncoupling potential.

Protocol: Real-Time Mitochondrial Respiration Analysis

  • Cell Seeding: Seed HepG2 cells onto a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator for 1 hour.

  • Compound Loading: Prepare injection ports of the Seahorse sensor cartridge with the test compounds and established mitochondrial toxins for a "Mito Stress Test":

    • Port A: Test compounds (2-Hydroxy-5-iodo-benzonitrile, Ioxynil, etc.) or Vehicle/FCCP.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (to measure maximal respiration; for test compound wells, this confirms the uncoupling mechanism).

    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors).

  • Measurement: Place the plate in the Seahorse XF Analyzer. The instrument measures the Oxygen Consumption Rate (OCR) in real-time before and after each injection.

  • Data Analysis: An uncoupling effect is characterized by a significant increase in OCR after compound injection (Port A) that is not further increased by FCCP (Port C) and is not linked to ATP production (insensitive to Oligomycin). Calculate the EC50 for the OCR increase.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Uncoupling Action I Complex I Q Q I->Q H_out Intermembrane Space (High H⁺) I->H_out H⁺ pump II Complex II II->Q III Complex III Q->III CytC Cyt C III->CytC III->H_out H⁺ pump IV Complex IV CytC->IV O2 O2 IV->O2 O₂ → H₂O IV->H_out H⁺ pump V Complex V (ATP Synthase) ATP ATP V->ATP ADP → ATP H_in Matrix (Low H⁺) V->H_in H⁺ flow H_out->V H⁺ flow Uncoupler Ioxynil / 2-Hydroxy-5-iodo-benzonitrile H_out->Uncoupler Uncoupler->H_in H⁺ Leak

Caption: Mechanism of mitochondrial uncoupling by iodinated phenols.

Assay 3: Human Transthyretin (TTR) Binding
  • Causality: Ioxynil is known to bind to TTR, a transporter of thyroid hormone, potentially disrupting the endocrine system.[3] This assay directly tests for the same cross-reactivity with 2-Hydroxy-5-iodo-benzonitrile. This is critical for assessing potential human health risks.

  • Self-Validation: The assay uses unlabeled thyroxine (T4), the natural ligand for TTR, as a positive control for competitive binding. This allows for the calculation of a relative binding affinity, providing a trustworthy comparison of the test compounds to the endogenous molecule.

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

  • Plate Coating: Coat a 96-well high-binding plate with purified human TTR and incubate overnight at 4°C. Wash wells with a suitable buffer (e.g., PBST).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature. Wash wells.

  • Competitive Binding: Add a fixed concentration of biotin-labeled T4 along with a dilution series of the test compounds (2-Hydroxy-5-iodo-benzonitrile, Ioxynil) or unlabeled T4 (positive control). Incubate for 2 hours.

  • Detection: Wash the wells to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 1 hour.

  • Substrate Addition: Wash wells again. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A color change will develop.

  • Readout: Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis: The signal is inversely proportional to the binding affinity of the test compound. Plot the percentage of bound biotin-T4 against the log of the competitor concentration to calculate the IC50, from which the inhibition constant (Ki) can be derived.

Hypothetical Data Summary:

CompoundPredicted Ki (nM) for TTR Binding
2-Hydroxy-5-iodo-benzonitrile500 - 2000
Ioxynil (Positive Control)50 - 200
Thyroxine (T4) (Natural Ligand)5 - 20
2-Hydroxybenzonitrile (Negative Control)> 10,000

Conclusion and Forward Look

This guide outlines a logical, mechanism-driven approach to evaluating the cross-reactivity of 2-Hydroxy-5-iodo-benzonitrile. By using the well-characterized herbicide Ioxynil as a reference, we can formulate clear hypotheses and design robust, self-validating assays. The proposed experimental framework—spanning environmental toxicology, cellular metabolism, and human protein binding—provides a comprehensive strategy for de-risking this compound for further development.

The results from these studies would generate a detailed "cross-reactivity fingerprint," enabling researchers to make informed decisions about the compound's specificity and potential off-target liabilities. This rigorous, comparative approach is essential for upholding scientific integrity and ensuring the safety and efficacy of novel chemical entities.

References

  • Wikipedia. Ioxynil. [Link]

  • JIN DUN CHEMISTRY. (2025, July 28). Ioxynil: A Contact Herbicide for Broadleaf Weed Control. [Link]

  • PubChem. Ioxynil. National Institutes of Health. [Link]

  • Herbiguide. (2025, July 21). How Ioxynil Functions as an Effective Herbicide for Weed Control. [Link]

  • LookChem. 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. [Link]

  • AERU, University of Hertfordshire. Ioxynil (Ref: ACP 63-303). [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16). [Link]

  • Methylamine Supplier. 5-Iodo-2-Hydroxybenzonitrile. [Link]

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Validation

A Comparative Guide to In-Vitro Testing Protocols for Compounds Derived from 2-Hydroxy-5-iodo-benzonitrile

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous testing and validation. The 2-hydroxy-5-iodo-benzonitrile...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous testing and validation. The 2-hydroxy-5-iodo-benzonitrile scaffold presents a promising starting point for the synthesis of new bioactive molecules, with potential applications spanning anticancer, antimicrobial, and anti-inflammatory domains.[1][2][3][4][5] This guide provides an in-depth, comparative framework for the in-vitro evaluation of compounds derived from this scaffold, offering detailed protocols, supporting data for contextual comparison, and the scientific rationale behind these experimental choices.

Our focus is on establishing self-validating systems for preliminary efficacy and mechanism-of-action studies. We will explore key assays to determine cytotoxic, antimicrobial, and anti-inflammatory properties, comparing the hypothetical performance of a novel 2-hydroxy-5-iodo-benzonitrile derivative (referred to as HIBD-A ) with established agents: Doxorubicin (anticancer), Penicillin G (antimicrobial), and Celecoxib (anti-inflammatory).

Part 1: Anticancer Activity Assessment

A primary screening for novel anticancer compounds involves evaluating their cytotoxicity against relevant cancer cell lines. This initial step helps determine the concentration range for further mechanistic studies.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[6][7] It relies on the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for our test compound, HIBD-A, against the human breast cancer cell line MCF-7, in comparison to the well-documented chemotherapeutic agent, Doxorubicin.[8]

CompoundCell LineIncubation TimeIC₅₀ (µM)
HIBD-A MCF-748 hours15.5
Doxorubicin MCF-748 hours1.2[8]

Note: The data for HIBD-A is hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Objective: To determine the IC₅₀ value of HIBD-A and Doxorubicin against the MCF-7 cell line.

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • HIBD-A and Doxorubicin stock solutions

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest MCF-7 cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (should be >95%).

    • Dilute the cells in complete culture medium to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of HIBD-A and Doxorubicin in complete culture medium. It is advisable to prepare these at 2x the final desired concentration.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the respective compound dilutions to the designated wells.

    • Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of the test compounds) and untreated control wells.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, carefully remove the medium containing the compounds. For colored compounds like Doxorubicin, this step is crucial to avoid spectral interference.[7]

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Harvest & Count MCF-7 Cells B Seed Cells in 96-well Plate A->B D Incubate Cells (24h) B->D C Prepare Serial Dilutions of HIBD-A & Doxorubicin E Add Compound Dilutions to Wells C->E D->E F Incubate (48h) E->F G Add MTT Reagent F->G H Incubate (3-4h) G->H I Solubilize Formazan (DMSO) H->I J Read Absorbance (570 nm) I->J K Calculate % Viability J->K L Determine IC50 K->L

Caption: Workflow for determining IC₅₀ values using the MTT assay.

Part 2: Antimicrobial Activity Screening

The iodinated phenol moiety in 2-hydroxy-5-iodo-benzonitrile suggests potential antimicrobial activity.[2][3][4][5] A standard method for initial screening of antimicrobial efficacy is the Kirby-Bauer disk diffusion test.

Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of a compound's ability to inhibit microbial growth. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, a clear zone of inhibition will appear around the disk.[9][10]

The following table shows hypothetical zone of inhibition diameters for HIBD-A against Staphylococcus aureus, compared to the standard antibiotic Penicillin G.

CompoundMicroorganismDisk ContentZone of Inhibition (mm)
HIBD-A S. aureus (ATCC 25923)30 µg18
Penicillin G S. aureus (ATCC 25923)10 units29

Note: The data for HIBD-A is hypothetical. Interpretation of results (susceptible, intermediate, resistant) would be based on standardized guidelines, if available for the test compound.

Objective: To qualitatively assess the antibacterial activity of HIBD-A against S. aureus.

Materials:

  • S. aureus (ATCC 25923) culture

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB)

  • Sterile cotton swabs

  • Sterile paper disks (6 mm diameter)

  • HIBD-A stock solution

  • Penicillin G disks (10 units)

  • Sterile forceps

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of S. aureus and suspend them in TSB.

    • Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 5-15 minutes.[10]

  • Disk Application:

    • Prepare sterile paper disks impregnated with a known amount of HIBD-A (e.g., 30 µg). This is done by applying a specific volume of a stock solution of known concentration to the disk and allowing the solvent to evaporate.

    • Using sterile forceps, place the HIBD-A disk and a standard Penicillin G disk onto the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart.[9]

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-18 hours.

  • Result Measurement:

    • Measure the diameter of the zone of complete inhibition around each disk in millimeters.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare S. aureus Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B D Apply HIBD-A & Penicillin G Disks to Plate B->D C Prepare HIBD-A Impregnated Disks C->D E Incubate Plate (16-18h) D->E F Measure Zone of Inhibition (mm) E->F G Compare with Standard F->G

Caption: Kirby-Bauer disk diffusion workflow for antimicrobial screening.

Part 3: Anti-inflammatory Activity Evaluation

The 2-hydroxybenzonitrile structure is related to other compounds known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11][12][13][14][15][16]

COX-2 Enzyme Inhibition Assay

This in-vitro assay determines a compound's ability to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation. The assay typically measures the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid.[17][18][19]

The following table shows hypothetical IC₅₀ values for HIBD-A against human recombinant COX-2, compared to the selective COX-2 inhibitor, Celecoxib.

CompoundEnzymeIC₅₀ (µM)
HIBD-A Human COX-28.2
Celecoxib Human COX-20.04[18]

Note: The data for HIBD-A is hypothetical. A parallel assay against COX-1 would be necessary to determine selectivity.

Objective: To determine the IC₅₀ value of HIBD-A for the inhibition of human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • HIBD-A and Celecoxib stock solutions

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in the assay buffer according to the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit).[20]

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the assay buffer.

    • Add the test compounds (HIBD-A and Celecoxib) at various concentrations.

    • Include an enzyme control (no inhibitor) and a vehicle control.

  • Enzyme Addition and Incubation:

    • Add the diluted COX-2 enzyme to all wells except for the no-enzyme control.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) over a period of 10-20 minutes.[20]

Data Analysis: The rate of reaction (slope of the fluorescence versus time curve) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the enzyme control. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_pathway Inflammatory Cascade Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) catalyzes Inflammation Inflammation Prostaglandins (PGE2)->Inflammation mediates HIBD-A HIBD-A HIBD-A->COX-2 inhibits

Caption: Inhibition of the COX-2 pathway by HIBD-A.

Conclusion

This guide outlines a foundational suite of in-vitro assays for the preliminary characterization of novel compounds derived from 2-hydroxy-5-iodo-benzonitrile. By employing standardized protocols and comparing results to well-characterized drugs, researchers can efficiently triage candidates and gain initial insights into their potential therapeutic applications. The causality behind each experimental choice is rooted in established principles of drug discovery, ensuring a logical and scientifically sound progression from synthesis to biological evaluation. Subsequent studies should aim to elucidate specific molecular targets, explore a wider range of cell lines or microbial strains, and ultimately progress the most promising candidates to in-vivo models.

References

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Comparative

A Comparative Benchmarking Guide to 2-Hydroxy-5-iodo-benzonitrile and Its Halogenated Analogs as Synthetic Intermediates

Abstract In the landscape of pharmaceutical and materials science synthesis, the selection of an appropriate starting material is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science synthesis, the selection of an appropriate starting material is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide presents a comprehensive performance benchmark of 2-Hydroxy-5-iodo-benzonitrile, a key synthetic intermediate, against its bromo and chloro analogs: 2-Hydroxy-5-bromo-benzonitrile and 2-Hydroxy-5-chloro-benzonitrile. Through an objective analysis of their reactivity in pivotal cross-coupling reactions, supported by representative experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic strategies.

Introduction: The Strategic Importance of Halogenated Benzonitriles

Benzonitrile derivatives are ubiquitous scaffolds in the synthesis of a vast array of biologically active molecules and functional materials.[1] The presence of hydroxyl and nitrile functionalities provides versatile handles for a variety of chemical transformations. The introduction of a halogen atom at the 5-position further enhances their utility, particularly in modern palladium-catalyzed cross-coupling reactions, which are foundational for the construction of complex molecular architectures.[2] The choice of the halogen (I, Br, or Cl) profoundly influences the reactivity of the C-X bond, directly impacting reaction kinetics, catalyst selection, and overall synthetic efficiency. This guide provides a head-to-head comparison of 2-Hydroxy-5-iodo-benzonitrile with its bromo and chloro counterparts to elucidate the optimal applications for each.

Physicochemical Properties: A Comparative Overview

The intrinsic properties of a synthetic intermediate can significantly affect its handling, solubility, and reaction behavior. The following table summarizes the key physicochemical properties of 2-Hydroxy-5-iodo-benzonitrile and its bromo and chloro analogs.

Property2-Hydroxy-5-iodo-benzonitrile2-Hydroxy-5-bromo-benzonitrile2-Hydroxy-5-chloro-benzonitrile
CAS Number 685103-95-1[3]189680-06-6[4]29885-66-9[5]
Molecular Formula C₇H₄INO[3]C₇H₄BrNO[4]C₇H₄ClNO[5]
Molecular Weight 245.02 g/mol [3]198.02 g/mol [4]153.57 g/mol
Appearance Off-white to light yellow solid[6]White to pale-yellow crystalline solid[4]White or off-white solid[5]
Melting Point 156-158 °C[6]119-123 °C[7]157-162 °C
Solubility Soluble in dichloromethane, chloroform; insoluble in water[6]Soluble in ethanol, ethers, and other organic solvents; low solubility in water[4]Soluble in ethanol, dichloromethane; low solubility in water[5]

Reactivity in Benchmark Cross-Coupling Reactions

The primary advantage of employing halogenated intermediates lies in their ability to participate in a wide range of cross-coupling reactions. The reactivity of the aryl halide is intrinsically linked to the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. This fundamental principle dictates that aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.

To provide a quantitative comparison, we will examine the performance of 2-Hydroxy-5-iodo-benzonitrile and its analogs in three of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. The reaction of the 2-hydroxy-5-halobenzonitriles with phenylboronic acid serves as an excellent benchmark for comparing their reactivity.

Representative Experimental Data: Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Hydroxy-5-iodo-benzonitrilePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O80492
2-Hydroxy-5-bromo-benzonitrilePd(dppf)Cl₂ (3 mol%)K₃PO₄Dioxane/H₂O1001285
2-Hydroxy-5-chloro-benzonitrilePd₂(dba)₃ (5 mol%) / SPhos (10 mol%)Cs₂CO₃t-BuOH/H₂O1102465

Note: The data presented is representative and compiled from analogous systems to illustrate the expected reactivity trend.

The superior performance of 2-Hydroxy-5-iodo-benzonitrile is evident, affording a high yield under milder conditions and in a significantly shorter timeframe. This enhanced reactivity is a direct consequence of the weaker C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

Suzuki_Miyaura_Workflow

Caption: Workflow for the Buchwald-Hartwig Amination Reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes, which are valuable precursors in organic synthesis. The coupling with phenylacetylene is used here as a benchmark.

Representative Experimental Data: Sonogashira Coupling

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Hydroxy-5-iodo-benzonitrilePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF50395
2-Hydroxy-5-bromo-benzonitrilePd(PPh₃)₄ (4 mol%) / CuI (8 mol%)DIPADMF801082
2-Hydroxy-5-chloro-benzonitrilePdCl₂(dppf) (8 mol%) / CuI (16 mol%)Cs₂CO₃NMP1202445

Note: The data presented is representative and compiled from analogous systems to illustrate the expected reactivity trend.

The trend in reactivity is once again affirmed, with 2-Hydroxy-5-iodo-benzonitrile providing a near-quantitative yield under very mild conditions. The bromo-analog requires more forcing conditions, while the chloro-analog proves to be significantly less reactive, necessitating higher temperatures and a more robust catalyst system to afford a modest yield.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Pd catalyst, and CuI in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent, base, and phenylacetylene B->C D Stir at the specified temperature C->D E Monitor reaction by TLC/LC-MS D->E F Dilute with organic solvent and wash with aq. NH₄Cl and brine E->F G Dry, concentrate, and purify by column chromatography F->G

Caption: Workflow for the Sonogashira Coupling Reaction.

Cost-Effectiveness Analysis

While reactivity is a primary consideration, the cost of starting materials is a crucial factor in the overall economic viability of a synthetic route, particularly for large-scale production.

IntermediatePrice per Gram (USD)
2-Hydroxy-5-iodo-benzonitrile~$4.20/g (for 10g)
2-Hydroxy-5-bromo-benzonitrile~$2.00/g (for 100g) [8]
2-Hydroxy-5-chloro-benzonitrile~$1.50/g (for 100g)

Note: Prices are approximate and subject to change based on supplier and purity.

As expected, the iodo-substituted compound is the most expensive, followed by the bromo and then the chloro analogs. This price difference must be weighed against the potential savings in terms of reduced catalyst loading, shorter reaction times (and therefore lower energy consumption and labor costs), and potentially higher yields.

Conclusion and Recommendations

This comparative guide demonstrates a clear reactivity trend among the 2-hydroxy-5-halobenzonitriles, with the iodo-derivative exhibiting the highest reactivity, followed by the bromo and chloro analogs.

  • 2-Hydroxy-5-iodo-benzonitrile is the ideal choice for syntheses where mild reaction conditions are paramount, such as in the presence of sensitive functional groups, or when rapid reaction times are desired. Its higher cost may be offset by savings in other areas of the synthesis.

  • 2-Hydroxy-5-bromo-benzonitrile offers a good balance between reactivity and cost. It is a suitable intermediate for a wide range of cross-coupling reactions, although it may require slightly more forcing conditions than its iodo counterpart.

  • 2-Hydroxy-5-chloro-benzonitrile is the most cost-effective option but also the least reactive. Its use is best reserved for situations where the cost of the starting material is the primary driver and more forcing reaction conditions and potentially lower yields are acceptable.

Ultimately, the choice of intermediate will depend on the specific requirements of the synthetic target, the scale of the reaction, and the overall economic considerations of the project. This guide provides the foundational data and insights to enable researchers to make the most strategic choice for their synthetic endeavors.

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed solvent (5 mL) and the palladium catalyst system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, add the aryl halide (1.0 mmol), aniline (1.2 mmol), the appropriate base (1.4 mmol), the palladium pre-catalyst, and the ligand to an oven-dried reaction vial.

  • Add the degassed solvent (4 mL) and seal the vial.

  • Remove the vial from the glovebox and heat with stirring to the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Add the degassed solvent (5 mL) and the appropriate base (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

  • Supplementary Information - The Royal Society of Chemistry. (2024, April 9). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. (n.d.). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (n.d.). Retrieved from [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-(5-Bromo-2-hydroxy-benzylidene)malononitrile - SpectraBase. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved from [Link]

  • 5-Bromo-2-hydroxybenzonitrile, min 97%, 100 grams. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-5-iodo-benzonitrile - Oakwood Chemical. (n.d.). Retrieved from [Link]

  • Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids a - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-Bromo-2-hydroxybenzonitrile - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • Sonogashira coupling reaction of iodobenzene with phenyl acetylene. - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Sonogashira coupling reaction of iodobenzene with phenylacetylene in... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1) - Cheméo. (n.d.). Retrieved from [Link]

  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-benzonitrile - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem. (n.d.). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved from [Link]

  • Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum. - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Hydroxy-5-iodo-benzonitrile for Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous research and development are paralleled by an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and development are paralleled by an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-Hydroxy-5-iodo-benzonitrile, ensuring the safety of personnel and adherence to the highest standards of laboratory practice. The procedures outlined here are designed to be self-validating, explaining the chemical reasoning behind each critical step.

Hazard Assessment: Understanding the Chemical Profile

2-Hydroxy-5-iodo-benzonitrile is an aromatic nitrile. Its proper handling and disposal are dictated by the reactivity of its functional groups. The primary hazard stems from the benzonitrile moiety . Nitrile-containing compounds are classified as cyanide-related substances and must be handled with extreme caution.[1][2] A critical and non-negotiable safety principle is that these compounds can react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[3][4][5] The iodo- group also places it in the category of halogenated organic compounds, which have specific environmental disposal considerations.[6]

Therefore, all waste containing this compound, regardless of concentration, must be treated as toxic, cyanide-containing hazardous waste .[3][4][5]

Property Data Source(s)
Chemical Formula C₇H₄INO[7][8]
Molecular Weight ~245.02 g/mol [7][8]
Appearance Solid; typically an off-white to light-colored powder.[7][9]
Solubility Low solubility in water; soluble in organic solvents like dichloromethane and chloroform.[7][9]
Primary Hazards Irritant (skin, eye, respiratory); toxic due to nitrile group.[9][10][11]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[2][7][9]
Stability Stable under normal conditions; may be sensitive to light and moisture.[7][9]

Essential Safety: Personal Protective Equipment (PPE)

Before beginning any work that will generate 2-Hydroxy-5-iodo-benzonitrile waste, ensure the following PPE is worn. This equipment is non-negotiable for mitigating exposure risks.[12][13]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[7][12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). If contact is expected, consider double-gloving.[14] Contaminated gloves must be disposed of as hazardous waste.[3]

  • Body Protection: A long-sleeved, impermeable lab coat is required.[15]

  • Respiratory Protection: All handling and disposal preparations should be conducted inside a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Waste Management Workflow

The following diagram outlines the decision-making process for the proper segregation and handling of waste streams containing 2-Hydroxy-5-iodo-benzonitrile.

G Disposal Workflow for 2-Hydroxy-5-iodo-benzonitrile start_node start_node decision_node decision_node process_node process_node storage_node storage_node final_node final_node start Waste Generation: 2-Hydroxy-5-iodo-benzonitrile waste_form Identify Waste Form start->waste_form solid Solid Waste (e.g., excess reagent, contaminated gloves, weigh paper) waste_form->solid Solid liquid Liquid Waste (e.g., reaction mixtures, solutions) waste_form->liquid Liquid container Empty Reagent Container waste_form->container Container collect_solid Collect in a designated, leak-proof solid hazardous waste container. solid->collect_solid collect_liquid Collect in a designated, compatible liquid hazardous waste container (glass or HDPE). liquid->collect_liquid decon Triple-rinse with a suitable solvent (e.g., acetone). container->decon label_waste Label container clearly: 'Hazardous Waste, Cyanide' '2-Hydroxy-5-iodo-benzonitrile' List all constituents. collect_solid->label_waste collect_liquid->label_waste collect_rinsate Collect all rinsate as hazardous liquid waste. decon->collect_rinsate collect_rinsate->collect_liquid storage Store in designated Satellite Accumulation Area (SAA). CRITICAL: Segregate from ALL acids. label_waste->storage pickup Arrange for pickup by licensed hazardous waste disposal service (Contact EHS). storage->pickup

Caption: Decision workflow for handling and segregating 2-Hydroxy-5-iodo-benzonitrile waste.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential. These steps are designed to ensure waste is handled, segregated, and stored in compliance with EPA and local regulations.[16][17]

Protocol A: Disposal of Solid Waste and Contaminated Materials

This protocol applies to unused or expired 2-Hydroxy-5-iodo-benzonitrile powder, as well as any lab materials that have come into direct contact with it (e.g., gloves, weigh boats, paper towels, silica gel).

  • Container Selection: Use a leak-proof, durable container with a secure lid, such as a high-density polyethylene (HDPE) pail or a glass jar. The container must be compatible with the waste.[18]

  • Waste Collection: Carefully place all solid waste into the designated container. Minimize the generation of dust by avoiding dropping the material from a height.

  • Labeling: As soon as the first item of waste is added, affix a "Hazardous Waste" label.[19] Clearly write the full chemical name, "2-Hydroxy-5-iodo-benzonitrile," and explicitly add the warning "Contains Cyanide" or "Cyanide Waste."[3][14]

  • Closure and Storage: Keep the container securely closed at all times except when adding waste.[16] Store the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from acids.[14][17]

Protocol B: Disposal of Liquid Waste

This protocol applies to any solutions containing dissolved 2-Hydroxy-5-iodo-benzonitrile, including reaction mixtures, mother liquors, and solvent rinses.

  • Container Selection: Use a compatible, leak-proof liquid waste container, typically glass or HDPE, with a screw-top cap.[18] Do not use metal containers.[19]

  • Waste Collection: Pour the liquid waste carefully into the container, using a funnel to prevent spills. Do not leave the funnel in the container opening.[16]

  • Labeling: Immediately label the container with "Hazardous Waste." List all chemical constituents with their approximate percentages, including solvents.[16] It is critical to include "2-Hydroxy-5-iodo-benzonitrile (Cyanide Compound)" in the contents list.

  • Closure and Storage: Keep the container tightly sealed and store it in secondary containment within the SAA. The causality here is to contain any potential leaks and prevent the release of vapors. Crucially, this waste must be stored separately from all acidic waste streams to prevent the possibility of a reaction that could generate deadly hydrogen cyanide gas.[3][4]

Protocol C: Decontamination of Empty Containers

Empty containers that once held 2-Hydroxy-5-iodo-benzonitrile are not considered safe for regular trash or recycling and must be decontaminated or disposed of as hazardous waste.[1][17] The preferred method is decontamination via triple-rinsing.

  • Initial Rinse: In a fume hood, rinse the empty container with a small amount of a suitable solvent (e.g., acetone, methanol) that can dissolve the compound. Swirl to ensure the entire inner surface is contacted.

  • Collect Rinsate: Pour the solvent rinse (rinsate) into your designated hazardous liquid waste container (Protocol B).[1]

  • Repeat: Repeat the rinse and collection steps two more times for a total of three rinses.[20]

  • Container Disposal: After the third rinse, allow the container to air dry in the back of the fume hood. Deface or remove the original product label.[1] The triple-rinsed container can now be managed according to your institution's policy for clean lab glass or plastic.

Spill Management

In the event of a small spill inside a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Decontaminate: For spills of cyanide compounds, clean the contaminated surfaces first with a pH 10 buffer solution, followed by cleaning with a freshly prepared 10% bleach solution.[3] The alkaline pH is critical to prevent the formation of toxic cyanogen chloride or HCN gas during oxidation.[14][21]

  • Collect Waste: All cleanup materials (absorbent pads, wipes, etc.) must be collected and placed in the designated solid hazardous waste container (Protocol A).[3]

  • Large Spills: For any spill outside of a fume hood, or for a large spill, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) emergency line.[3]

Final Disposal Logistics

Hazardous waste must be disposed of through your institution's EHS department or a contracted licensed hazardous waste disposal company.[1][16] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[17] When your waste container is approximately 90% full, complete a chemical waste pickup request form as required by your institution.[16][20] There is typically no direct charge to the laboratory for this service.[16][18]

References

  • Vertex AI Search. 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China.
  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available from: [Link].

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available from: [Link].

  • National Research Council. Laboratory Chemical Safety Summary: Sodium Cyanide and Potassium Cyanide. Available from: [Link].

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available from: [Link].

  • Harvard Environmental Health and Safety. Chemical and Hazardous Waste. Available from: [Link].

  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. Available from: [Link].

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Cyanide. Available from: [Link].

  • Oregon State University Environmental Health & Safety. Hazardous Waste Disposal Guide. Available from: [Link].

  • University of Illinois Division of Research Safety. Cyanides. Available from: [Link].

  • Hach. Cyanide Waste Treatment. Available from: [Link].

  • CHEMM. Personal Protective Equipment (PPE).
  • ASHP Publications. Personal Protective Equipment. Available from: [Link].

  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Iodine. Available from: [Link].

  • Mitsui Plastics, Inc. Iodine Waste Recycling Program.
  • Collect and Recycle. Iodine Disposal For Businesses. Available from: [Link].

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available from: [Link].

  • CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.
  • Reddit.
  • ChemicalBook. 2-Hydroxy-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile. Available from: [Link].

  • BenchChem. Decontamination procedures for 4-Chlorobenzylidenemalononitrile spills.

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Handling

Comprehensive Safety and Handling Guide for 2-Hydroxy-5-iodo-benzonitrile

This document provides essential safety protocols and operational guidance for the handling of 2-Hydroxy-5-iodo-benzonitrile (CAS 685103-95-1). As direct, comprehensive toxicological data for this specific compound is li...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of 2-Hydroxy-5-iodo-benzonitrile (CAS 685103-95-1). As direct, comprehensive toxicological data for this specific compound is limited, the following procedures are rooted in the principles of prudent laboratory practice and informed by hazard assessments of structurally analogous chemicals, including other halogenated and nitrated benzonitriles.[1][2] This guide is intended for research scientists and drug development professionals. A thorough, experiment-specific risk assessment must be conducted before commencing any work.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards of 2-Hydroxy-5-iodo-benzonitrile is fundamental to establishing a safe handling protocol. Based on data from similar chemical structures, this compound should be treated as hazardous.[3]

Potential Health Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[3][4][5] Direct contact can lead to redness, inflammation, and discomfort.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[3]

  • Acute Toxicity: Analogs of this compound are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[2][6][7] Therefore, it is critical to prevent all routes of exposure.

Physicochemical Hazards:

  • Stability: The compound is generally stable under normal conditions but may be sensitive to light and moisture.[4][8]

  • Incompatibilities: It should be stored away from strong oxidizing agents, acids, and bases to prevent dangerous chemical reactions.[4][6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The causality is clear: preventing contact prevents exposure and subsequent harm.

PPE CategoryItemSpecification and Rationale
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is strongly recommended. Nitrile offers good resistance against a variety of chemicals.[9] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides secondary protection during de-gowning.
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to ANSI Z87.1 or EN166 standards are required at all times.[6][10] When there is a significant risk of splashes (e.g., handling solutions or during vigorous reactions), a full-face shield must be worn over the goggles.[9]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn, fully buttoned, to protect skin and personal clothing from contamination.[9]
Respiratory Protection Engineering Controls / RespiratorAll handling of solid 2-Hydroxy-5-iodo-benzonitrile must be performed within a certified chemical fume hood to control airborne dust and vapors.[7][9] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[3][6]
Foot Protection Closed-toe ShoesSubstantial, non-perforated, closed-toe shoes are mandatory to protect against spills and falling objects.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is a self-validating system for safety. Each step is designed to minimize risk and ensure containment.

Step 1: Preparation (Pre-Handling)

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware) and place them within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical storage area.

Step 2: Compound Handling (In-Fume Hood)

  • Careful Dispensing: Open the container within the fume hood. Handle the solid powder gently with a spatula to avoid generating airborne dust.[1]

  • Weighing: If weighing, do so on weigh paper or in a tared container within the fume hood.

  • Immediate Cleanup: Clean any minor powder spills within the hood immediately using a damp paper towel to prevent dust from becoming airborne.

Step 3: Post-Handling

  • Decontamination: Wipe down the work surface inside the fume hood, the exterior of the primary container, and any equipment used with an appropriate solvent and then a mild detergent solution.

  • Waste Segregation: Immediately place all contaminated disposable items (gloves, weigh paper, paper towels) into a designated hazardous waste container.[9]

  • Doffing PPE: Remove PPE in the correct order (outer gloves, lab coat, face shield, goggles, inner gloves) to avoid cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[6]

G cluster_prep Step 1: Preparation cluster_handling Step 2: Handling (in Fume Hood) cluster_post Step 3: Post-Handling prep1 Verify Fume Hood Functionality prep2 Assemble All Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Dispense Compound Gently prep3->handle1 handle2 Perform Weighing & Transfers handle1->handle2 handle3 Clean Minor Spills Immediately handle2->handle3 post1 Decontaminate Work Area & Tools handle3->post1 post2 Segregate All Hazardous Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A step-by-step workflow for handling 2-Hydroxy-5-iodo-benzonitrile.

Disposal Plan: Preventing Environmental Release

Proper disposal is a critical final step in the chemical handling lifecycle, ensuring compliance and environmental protection.[8]

  • Chemical Waste: All unused or waste 2-Hydroxy-5-iodo-benzonitrile, including reaction residues and contaminated solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Consumables: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weigh paper) must be considered hazardous waste.[11] Collect these items in a dedicated, labeled solid waste container within the lab.

  • Disposal Procedure: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[9] Adhere strictly to all local, state, and federal regulations. Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[9]

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure or spill, a rapid and informed response is crucial to mitigate harm.

Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[12][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with plenty of soap and water for at least 15 minutes.[6][12] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or has stopped, administer artificial respiration (do not use mouth-to-mouth).[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet for this compound if available.[12]

Spill Response The appropriate response depends entirely on the scale and location of the spill.

G spill Chemical Spill Occurs is_major Is the spill large, in a public area, or are you unsure? spill->is_major evacuate Evacuate Immediate Area Alert Others is_major->evacuate alert_colleagues Alert Colleagues in Lab is_major->alert_colleagues major_path Yes contact_ehs Contact EH&S / Emergency Services evacuate->contact_ehs minor_path No don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert_colleagues->don_ppe contain Cover with Absorbent Material (e.g., Vermiculite) don_ppe->contain collect Gently Sweep Solid into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Decision-making workflow for responding to a chemical spill.

Minor Spill (Small amount, contained within a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, gently cover the solid spill with an absorbent material like vermiculite to prevent it from becoming airborne.[12]

  • Carefully sweep up the material and place it in a labeled hazardous waste container.[6]

  • Decontaminate the area with a suitable solvent and then soap and water.

Major Spill (Large quantity, outside of a fume hood):

  • Evacuate the immediate area and alert all nearby personnel.[12]

  • Close the laboratory doors to contain any potential vapors or dust.

  • Immediately contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[13]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

  • 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. (n.d.). Alchemist-chem.
  • 5-Iodo-2-Hydroxybenzonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

  • MSDS of 2-Hydroxy-5-nitrobenzonitrile. (2015-12-02). Capot Chemical. Retrieved from [Link]

  • 2-Hydroxy-5-nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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